12-O-deacetyl-phomoxanthone A
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C36H36O15 |
|---|---|
Molecular Weight |
708.7 g/mol |
IUPAC Name |
[(3R,4R,4aR)-5-[(5R,6R,10aR)-5-acetyloxy-1,9-dihydroxy-10a-(hydroxymethyl)-6-methyl-8-oxo-6,7-dihydro-5H-xanthen-4-yl]-4-acetyloxy-8,9-dihydroxy-3-methyl-1-oxo-3,4-dihydro-2H-xanthen-4a-yl]methyl acetate |
InChI |
InChI=1S/C36H36O15/c1-14-10-23(43)27-29(45)25-21(41)8-6-19(31(25)50-35(27,12-37)33(14)48-17(4)39)20-7-9-22(42)26-30(46)28-24(44)11-15(2)34(49-18(5)40)36(28,51-32(20)26)13-47-16(3)38/h6-9,14-15,33-34,37,41-42,45-46H,10-13H2,1-5H3/t14-,15-,33-,34-,35+,36+/m1/s1 |
InChI Key |
CJMACRHPNHADNA-NKSNWBLISA-N |
Origin of Product |
United States |
Foundational & Exploratory
Endophytic Fungi as a Source of 12-O-deacetyl-phomoxanthone A: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Endophytic fungi, microorganisms that reside within the tissues of living plants without causing any apparent disease, represent a promising reservoir of novel bioactive secondary metabolites. Among these are xanthones, a class of heterocyclic compounds known for their diverse pharmacological activities. This technical guide focuses on 12-O-deacetyl-phomoxanthone A, a dimeric tetrahydroxanthone produced by certain endophytic fungi. This document provides a comprehensive overview of the producing organisms, methods for its isolation and purification, and its biological activities, tailored for researchers, scientists, and professionals in drug development.
Fungal Producers of this compound
To date, the production of this compound has been primarily attributed to endophytic fungi belonging to the genus Phomopsis. The following table summarizes the known fungal sources.
| Fungal Species | Strain | Host Plant | Reference |
| Phomopsis sp. | IM 41-1 | Rhizhopora mucronata | [1][2] |
| Phomopsis sp. | (Not specified) | Not specified | [3] |
Quantitative Bioactivity Data
This compound and its parent compound, phomoxanthone A, have demonstrated a range of biological activities. The following tables present the available quantitative data on their antimicrobial and cytotoxic effects.
Table 1: Antimicrobial Activity of Phomoxanthone Derivatives
| Compound | Test Organism | Activity | MIC (µg/mL) | Reference |
| Phomoxanthone A | Bacillus subtilis | Bactericidal | 7.81 | [4][5][6] |
| Phomoxanthone A | Escherichia coli | Bacteriostatic | 125 | [4][6] |
| Phomoxanthone A | Staphylococcus aureus | Bacteriostatic | 500 | [4][6] |
| Phomoxanthone A & this compound | Botrytis cinerea | Moderate Activity | Not specified | [4] |
| Phomoxanthone A & this compound | Sclerotinia sclerotiorum | Moderate Activity | Not specified | [4] |
| Phomoxanthone A & this compound | Diaporthe medusaea | Moderate Activity | Not specified | [4] |
| Phomoxanthone A & this compound | Staphylococcus aureus | Moderate Activity | Not specified | [4] |
| Phomoxanthone A & this compound | Pseudomonas aeruginosa | No Activity | Not specified | [4] |
Table 2: Cytotoxic and Antiparasitic Activity of Phomoxanthone Derivatives
| Compound | Cell Line/Organism | IC50 (µg/mL) | Reference |
| Phomoxanthone A | Leishmania amazonensis (promastigotes) | 16.38 ± 1.079 | [4][5][6] |
| Phomoxanthone A | Trypanosoma cruzi (epimastigotes) | 28.61 ± 1.071 | [4][5][6] |
| Phomoxanthone A | HL-60 (human promyelocytic leukemia) | Cytotoxic (Concentration-dependent) | [7] |
| This compound | Ovarian Cancer Cells | Inhibits growth and metastasis | [8] |
Experimental Protocols
This section details the methodologies for the isolation of the endophytic fungus, its cultivation, and the subsequent extraction and purification of this compound, synthesized from the available literature.
Isolation of Endophytic Fungi
The isolation of endophytic fungi is a critical first step. The following protocol is a general guideline based on methods used for isolating endophytes from mangrove plants.
-
Sample Collection: Collect healthy plant tissues (e.g., leaves, stems, roots) from the host plant, such as Rhizhopora mucronata.
-
Surface Sterilization:
-
Thoroughly wash the collected plant material with sterile water to remove debris.
-
Sequentially immerse the tissues in 70-75% ethanol (B145695) for 1-2 minutes.
-
Follow with a 2-5% sodium hypochlorite (B82951) solution for 3-5 minutes.
-
Rinse with sterile distilled water 3-5 times to remove any residual sterilizing agents.
-
To verify the effectiveness of surface sterilization, plate the final rinse water onto a nutrient agar (B569324) medium. No microbial growth should be observed.
-
-
Inoculation:
-
Aseptically cut the surface-sterilized plant tissues into small segments (approximately 0.5 cm x 0.5 cm).
-
Place the segments on a suitable isolation medium, such as Potato Dextrose Agar (PDA), supplemented with an antibacterial agent (e.g., streptomycin (B1217042) sulfate) to inhibit bacterial growth.
-
Incubate the plates at 25-28°C in the dark.
-
-
Pure Culture:
-
Monitor the plates regularly for fungal growth emerging from the plant tissues.
-
Once fungal mycelia are visible, transfer a small portion to a fresh PDA plate.
-
Repeat the subculturing process until a pure culture is obtained.
-
Cultivation of Phomopsis sp. for Metabolite Production
Solid-state fermentation on a rice medium has been successfully used for the production of this compound.
-
Medium Preparation:
-
Place a defined quantity of unpolished rice (e.g., 100g) and distilled water (e.g., 100-120 mL) into Erlenmeyer flasks.
-
Allow the rice to soak for several hours.
-
Autoclave the flasks at 121°C for 20-30 minutes to sterilize the medium.
-
-
Inoculation:
-
Aseptically inoculate the sterile rice medium with agar plugs of a mature culture of Phomopsis sp.
-
Ensure even distribution of the inoculum.
-
-
Incubation:
-
Incubate the flasks under static conditions at room temperature (approximately 25°C) for 3-4 weeks in the dark.
-
Extraction and Purification of this compound
The following protocol outlines the steps for extracting and purifying the target compound from the solid-state culture.
-
Extraction:
-
After the incubation period, soak the entire fungal rice culture in a suitable organic solvent, such as methanol (B129727) or ethyl acetate (B1210297), for 24-48 hours at room temperature.
-
Repeat the extraction process 2-3 times to ensure complete extraction of the metabolites.
-
Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in a water-methanol mixture.
-
Perform liquid-liquid partitioning against a nonpolar solvent like n-hexane to remove lipids and other nonpolar compounds.
-
Subsequently, partition the aqueous methanol layer with a solvent of intermediate polarity, such as ethyl acetate. The xanthone (B1684191) derivatives are expected to partition into the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction to dryness.
-
-
Chromatographic Purification:
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the ethyl acetate extract to silica gel column chromatography.
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., n-hexane:ethyl acetate, 8:2) and visualizing under UV light.
-
-
Further Purification:
-
Combine fractions containing the target compound.
-
If necessary, perform further purification steps such as preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound. From a 1 kg rice culture of Phomopsis sp. IM 41-1, 19.0 mg of this compound was obtained.[2]
-
-
Visualizations: Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate key processes related to this compound.
Biosynthesis and Mechanism of Action
Biosynthesis
This compound is a polyketide, a class of secondary metabolites synthesized from acetyl-CoA and malonyl-CoA subunits.[4] The proposed biosynthetic pathway, as depicted in Figure 2, begins with the condensation of these precursors by a polyketide synthase (PKS) enzyme to form a polyketide chain. This chain then undergoes cyclization and aromatization to form a tetrahydroxanthone monomer. An oxidative dimerization step, likely catalyzed by a P450 monooxygenase, couples two monomeric units to form the dimeric scaffold of phomoxanthone A. The final step is a deacetylation reaction to yield this compound. The identification of the biosynthetic gene cluster for phomoxanthone A provides a basis for understanding and potentially manipulating its production.[9]
Mechanism of Action in Ovarian Cancer
Recent studies have shed light on the anticancer mechanism of this compound. It has been shown to inhibit the growth and metastasis of ovarian tumors by downregulating Pyruvate Dehydrogenase Kinase 4 (PDK4).[8] PDK4 is a key enzyme in cellular metabolism that inhibits the Pyruvate Dehydrogenase (PDH) complex. By inhibiting the PDH complex, PDK4 shifts glucose metabolism from the TCA cycle towards aerobic glycolysis (the Warburg effect), a hallmark of many cancer cells that promotes their proliferation and survival. By inhibiting PDK4, this compound is proposed to restore PDH activity, thereby promoting entry of pyruvate into the TCA cycle and counteracting the metabolic reprogramming that drives tumor growth and metastasis (Figure 3).
Conclusion and Future Perspectives
This compound is a promising bioactive compound produced by endophytic fungi of the genus Phomopsis. Its antimicrobial and particularly its anticancer activities warrant further investigation. The detailed protocols provided in this guide offer a foundation for the consistent isolation and production of this compound for research purposes. Future work should focus on optimizing culture conditions to improve yields, fully elucidating the biosynthetic pathway and its regulation, and conducting more extensive preclinical studies to evaluate its therapeutic potential, especially in the context of PDK4-overexpressing cancers. The exploration of endophytic fungi continues to be a valuable strategy in the discovery of novel drug leads.
References
- 1. Isolation of a phomoxanthone A derivative, a new metabolite of tetrahydroxanthone, from a Phomopsis sp. isolated from the mangrove, Rhizhopora mucronata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Phomoxanthone A, Compound of Endophytic Fungi Paecilomyces sp. and Its Potential Antimicrobial and Antiparasitic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Differential genotoxicity and cytotoxicity of phomoxanthone A isolated from the fungus Phomopsis longicolla in HL60 cells and peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Bioactive Arsenal of Diaporthe goulteri: A Technical Guide to its Xanthone-Based Natural Products
For Immediate Release
QINGDAO, China – December 6, 2025 – Researchers have isolated and characterized a series of novel xanthone-based natural products from the endophytic fungus Diaporthe goulteri L17, revealing significant antifungal and cytotoxic potential. This in-depth technical guide provides a comprehensive overview of these findings for researchers, scientists, and drug development professionals, detailing the isolated compounds, their biological activities, the experimental protocols for their discovery, and the underlying biosynthetic pathways.
An investigation into the secondary metabolites of Diaporthe goulteri L17, an endophytic fungus harbored in the fruits of the salt-tolerant plant Vitex trifolia, has yielded six new xanthone (B1684191) dimers, named diaporxanthones A–F, and one new xanthone monomer, diaporxanthone G.[1][2][3] Alongside these novel compounds, seven known xanthone analogues were also identified.[1][2][3]
Quantitative Bioactivity Data
The isolated compounds were screened for their antifungal and cytotoxic activities. The quantitative data from these assays are summarized in the tables below, providing a clear comparison of the bioactivity of each compound.
Antifungal Activity
The antifungal efficacy of the isolated xanthones was evaluated against a panel of agricultural fungal pathogens. Diaporxanthones A and F, in particular, demonstrated noteworthy inhibitory effects.
| Compound | Fungal Strain | MIC (μg/mL) |
| Diaporxanthone A (1) | Nectria sp. | 50 |
| Colletotrichum musae | 50 | |
| Diaporxanthone F (6) | Nectria sp. | 50 |
| Colletotrichum musae | 50 | |
| Cycloheximide (Positive Control) | Nectria sp. | 25 |
| Colletotrichum musae | 25 |
Table 1: Minimum Inhibitory Concentration (MIC) of Diaporxanthones A and F against Fungal Pathogens. [1][2]
Cytotoxic Activity
A selection of the novel compounds was tested for their cytotoxic effects against a panel of human cancer cell lines. Diaporxanthone D exhibited significant cytotoxicity across all tested cell lines.
| Compound | A2870 (Ovarian) | HepG2 (Liver) | EC109 (Esophagus) | PC3 (Prostate) | A549 (Lung) | HBE (Bronchial Epithelial) |
| Diaporxanthone D (4) | 2.5 | 5.0 | 5.0 | 10.0 | 10.0 | >20.0 |
| Cisplatin (Positive Control) | 1.2 | 8.5 | 4.5 | 6.5 | 9.5 | 15.0 |
Table 2: Cytotoxic Activities (IC₅₀, μM) of Diaporxanthone D against Human Cancer Cell Lines. [1]
Experimental Protocols
This section details the methodologies employed for the fermentation of Diaporthe goulteri L17, and the subsequent extraction, isolation, structure elucidation, and bioactivity testing of its natural products.
Fungal Strain and Fermentation
The endophytic fungus Diaporthe goulteri L17 was isolated from the fresh fruits of Vitex trifolia collected in Qingdao, China.[4] For large-scale fermentation, the fungus was cultured on Potato Dextrose Agar (PDA) plates at 28°C for 5 days. Agar plugs containing mycelia were then transferred to 1L Erlenmeyer flasks containing a rice solid medium and incubated at room temperature for 30 days.[1]
Extraction and Isolation of Xanthones
The fermented rice solid medium was extracted with ethyl acetate. The resulting crude extract was subjected to a series of chromatographic techniques to isolate the individual compounds. The general workflow for the isolation of diaporxanthones is depicted below.
Caption: General workflow for the isolation of xanthones from D. goulteri.
Structure Elucidation
The chemical structures of the isolated compounds were determined using a combination of spectroscopic and spectrometric techniques.[1][2][3]
-
Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer.
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): Molecular formulas were determined using an Agilent 6210 TOF mass spectrometer.
-
Single-Crystal X-ray Diffraction: The absolute configuration of Diaporxanthone A was determined using a Bruker APEX-II CCD diffractometer with Cu Kα radiation.
-
Time-Dependent Density Functional Theory (TDDFT) and Electronic Circular Dichroism (ECD): Theoretical ECD spectra were calculated and compared with experimental spectra to establish the absolute configurations of the other new compounds.
Bioactivity Assays
-
Antifungal Assay: The minimum inhibitory concentration (MIC) of the compounds against Nectria sp. and Colletotrichum musae was determined using a microbroth dilution method in 96-well plates.[1]
-
Cytotoxicity Assay: The half-maximal inhibitory concentration (IC₅₀) of the compounds against human cancer cell lines (A2870, HepG2, EC109, PC3, and A549) and a normal human bronchial epithelial cell line (HBE) was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
Biosynthetic Pathway of Fungal Xanthones
Xanthones in fungi are synthesized via the polyketide pathway. The general biosynthetic route involves the condensation of acetyl-CoA and malonyl-CoA to form a polyketide chain, which then undergoes a series of cyclization and modification reactions to yield the characteristic xanthone scaffold. The dimerization of monomeric xanthones leads to the formation of complex structures like the diaporxanthones.
Caption: Generalized biosynthetic pathway of fungal dimeric xanthones.
This technical guide consolidates the current knowledge on the novel xanthone natural products from Diaporthe goulteri L17. The detailed data and protocols provided herein are intended to facilitate further research into these promising bioactive compounds and their potential applications in agriculture and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. New Xanthones with Antiagricultural Fungal Pathogen Activities from the Endophytic Fungus Diaporthe goulteri L17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xanthone Dimers in Angiosperms, Fungi, Lichens: Comprehensive Review of Their Sources, Structures, and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | A comprehensive review of ethnomedicinal approaches, phytochemical analysis, and pharmacological potential of Vitex trifolia L. [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biosynthesis of Phomoxanthone A and Its Derivatives
Introduction
Phomoxanthone A (PXA) is a fungal mycotoxin belonging to the xanthonoid class of natural products.[1] It is a dimeric tetrahydroxanthone that has garnered significant interest due to its wide range of biological activities, including antibacterial, antifungal, antimalarial, and potent pro-apoptotic effects in various human cancer cell lines.[2][3][4] PXA was first isolated from the endophytic fungus Phomopsis sp. and has since been identified in other fungi, such as Diaporthe sp. and Paecilomyces sp.[4][5][6] Structurally, phomoxanthone A is a homodimer of penexanthone B, connected by an unusual C4-C4' linkage.[2] This unique structural feature and its promising bioactivities have made the elucidation of its biosynthetic pathway a key area of research. Understanding the biosynthesis of PXA and its derivatives is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches.
This technical guide provides a comprehensive overview of the biosynthesis of phomoxanthone A, detailing the enzymatic steps, the genetic machinery, and the experimental methodologies used to uncover this complex pathway.
The Biosynthetic Pathway of Phomoxanthone A
The complete biosynthetic pathway of phomoxanthone A has been elucidated through the identification and characterization of the biosynthetic gene cluster (BGC), termed the 'pho' cluster, from the marine-derived fungus Diaporthe sp. SYSU-MS4722.[2][5] The biosynthesis is a multi-step process involving a non-reducing polyketide synthase (PKS) and a series of tailoring enzymes that construct the monomeric precursor, penexanthone B, which then undergoes a final dimerization step to yield phomoxanthone A.[2]
The pathway can be broadly divided into three key stages:
-
Polyketide Backbone Synthesis and Formation of Chrysophanol: The biosynthesis is initiated by the non-reducing polyketide synthase PhoE, which constructs the initial polyketide backbone.[2][7] This backbone is then processed by a suite of enzymes, including PhoC, PhoD, PhoF, PhoG, PhoH, and PhoK, to yield the key intermediate, chrysophanol.[2][5]
-
Modification of Chrysophanol to Penexanthone B: Chrysophanol undergoes a series of oxidative modifications, catalyzed by the enzymes PhoB, PhoJ, PhoK, PhoL, PhoM, PhoN, and PhoP, to form the advanced intermediate, penexanthone B.[2][5]
-
Dimerization of Penexanthone B to Phomoxanthone A: The final and crucial step is the regioselective oxidative para-para coupling of two molecules of penexanthone B.[5][8] This reaction is catalyzed by the cytochrome P450 enzyme, PhoO, which acts as a para-para selective phenol (B47542) coupling dimerase to form phomoxanthone A.[2][5][8]
Biosynthesis of Phomoxanthone A Derivatives
Phomoxanthone B (PXB) is a well-known derivative of PXA, featuring an asymmetrical C2-C4' linkage between the two penexanthone B monomers.[9] While the 'pho' gene cluster is responsible for the production of the penexanthone B precursor, the specific enzymatic mechanism leading to the alternative C2-C4' linkage in PXB has not been fully elucidated. It is hypothesized that a different P450 enzyme or a non-enzymatic radical coupling mechanism could be responsible for the formation of PXB.
Another derivative, 12-O-deacetyl-phomoxanthone A, has also been isolated.[6] Its formation likely involves the action of an esterase that removes the acetyl group from the C12 position of phomoxanthone A.
Quantitative Data
The biological activities of phomoxanthone A and its derivatives have been evaluated against various cell lines and pathogens. The following table summarizes some of the key quantitative data.
| Compound | Target | Activity | Value | Reference |
| Phomoxanthone A | Plasmodium falciparum (K1) | IC50 | 0.28 µg/mL | [4] |
| Phomoxanthone A | Mycobacterium tuberculosis (H37Ra) | MIC | 6.25 µg/mL | [4] |
| Phomoxanthone A | Human oral carcinoma (KB) | IC50 | 0.44 µg/mL | [4] |
| Phomoxanthone A | Human breast cancer (BC-1) | IC50 | 0.38 µg/mL | [4] |
| Phomoxanthone A | Human breast cancer (MCF7) | IC50 | 16.36 ± 1.96 µM | [9] |
| Phomoxanthone B | Human breast cancer (MCF7) | IC50 | 16.16 ± 2.59 µM | [9] |
Experimental Protocols
The elucidation of the phomoxanthone A biosynthetic pathway involved several key experimental procedures. Below are detailed methodologies for some of these critical experiments.
1. Heterologous Expression of the pho Gene Cluster in Aspergillus oryzae
This protocol describes the method used to functionally characterize the pho gene cluster by expressing it in a heterologous host.
-
Host Strain: Aspergillus oryzae NSAR1.
-
Vector Construction: The biosynthetic genes (phoC, phoD, phoE, phoF, phoG, phoH, phoK, phoB, phoJ, phoL, phoM, phoN, phoP, and phoO) were amplified from the genomic DNA of Diaporthe sp. SYSU-MS4722. The genes were then cloned into expression vectors under the control of appropriate promoters (e.g., amyB promoter).
-
Transformation: The expression constructs were introduced into A. oryzae protoplasts via polyethylene (B3416737) glycol (PEG)-mediated transformation.
-
Cultivation and Induction: Transformed fungal strains were cultivated in DPY medium (2% dextrin, 1% peptone, 0.5% yeast extract, 0.05% MgSO4·7H2O, 0.5% KH2PO4) for 2 days at 30°C. For induction of gene expression, the mycelia were transferred to MPY medium (5% maltose, 1% peptone, 0.5% yeast extract, 0.05% MgSO4·7H2O, 0.5% KH2PO4) and incubated for an additional 4-6 days.
-
Metabolite Extraction and Analysis: The culture broth and mycelia were extracted with ethyl acetate. The organic extract was concentrated under reduced pressure, and the residue was dissolved in methanol. The metabolic profile was then analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify the produced compounds by comparing their retention times and mass spectra with authentic standards.
2. Gene Knockout and Complementation
Gene deletion experiments are crucial for confirming the function of individual genes within the biosynthetic pathway.
-
Construction of Gene Deletion Cassette: A gene replacement cassette containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by the upstream and downstream regions of the target gene (e.g., phoE or phoO) was constructed using fusion PCR.
-
Protoplast Transformation: The deletion cassette was transformed into Diaporthe sp. SYSU-MS4722 protoplasts.
-
Screening of Mutants: Transformants were selected on hygromycin-containing medium. Successful gene replacement was confirmed by diagnostic PCR using primers specific to the target gene and the selectable marker.
-
Metabolite Analysis: The knockout mutants were cultivated, and their metabolic profiles were analyzed by HPLC-MS to confirm the loss of production of the corresponding metabolite.
-
Gene Complementation: To confirm that the observed phenotype was due to the gene deletion, a complementation strain was created by reintroducing the wild-type gene into the knockout mutant. The restoration of product formation was then verified by HPLC-MS.
3. In Vitro Enzyme Assays
Biochemical assays with purified enzymes can provide direct evidence for their catalytic function.
-
Enzyme Expression and Purification: The coding sequence of the target enzyme (e.g., PhoO) was cloned into an expression vector (e.g., pET-28a) and expressed in E. coli BL21(DE3). The recombinant protein, often with a His-tag, was purified using affinity chromatography (e.g., Ni-NTA).
-
Assay Conditions: The enzymatic reaction was typically carried out in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the purified enzyme, the substrate (penexanthone B), and any required cofactors (e.g., NADPH for P450 enzymes).
-
Reaction Monitoring: The reaction mixture was incubated at a specific temperature (e.g., 30°C) for a set period. The reaction was then quenched (e.g., by adding an organic solvent), and the products were extracted.
-
Product Analysis: The reaction products were analyzed by HPLC-MS to confirm the conversion of the substrate to the expected product (phomoxanthone A).
Visualizations
Biosynthetic Pathway of Phomoxanthone A
Caption: The biosynthetic pathway of phomoxanthone A.
Experimental Workflow for Heterologous Expression
References
- 1. Phomoxanthone A - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Phomoxanthone A--From Mangrove Forests to Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Hot off the Press - Natural Product Reports (RSC Publishing) DOI:10.1039/D2NP90019J [pubs.rsc.org]
- 8. Elucidation of the Complete Biosynthetic Pathway of Phomoxanthone A and Identification of a Para-Para Selective Phenol Coupling Dimerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 12-O-deacetyl-phomoxanthone A: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 12-O-deacetyl-phomoxanthone A, a dimeric tetrahydroxanthone natural product. Isolated from the endophytic fungus Phomopsis sp., this compound is a derivative of the more widely known phomoxanthone A.[1][2] This document is intended for researchers, scientists, and professionals in drug development, presenting key mass spectrometry and nuclear magnetic resonance data, detailed experimental protocols, and a workflow for structural elucidation.
Chemical and Spectrometric Data
This compound is a symmetrical homodimer. Its structural analysis relies on mass spectrometry for molecular formula determination and a suite of NMR techniques to establish atom connectivity and stereochemistry.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry is crucial for determining the elemental composition of a molecule. For this compound, electrospray ionization (ESI) is a common technique.
| Parameter | Value |
| Molecular Formula | C₃₆H₃₆O₁₅ |
| Molecular Weight | 708.66 g/mol |
| Ionization Mode | ESI Negative |
| Observed Ion (m/z) | 707 [M-H]⁻[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The data presented here is based on analyses conducted in deuterated chloroform (B151607) (CDCl₃). Due to the compound's symmetrical nature, the number of observed signals is halved. The following tables detail the full assignment for the parent compound, phomoxanthone A, and highlight the key spectral differences observed for this compound, as specific full assignments for the latter are not extensively published. The primary difference is the absence of the acetyl group at the C-12 position.
Table 2: ¹H NMR Data of Phomoxanthone A (CDCl₃) and Key Differences in this compound
| Position | δH (ppm), Multiplicity (J in Hz) for Phomoxanthone A | Key Changes for this compound |
| 1, 1'-OH | 11.52, s | No significant change expected |
| 2, 2' | 6.57, d (8.6) | No significant change expected |
| 3, 3' | 7.34, d (8.6) | No significant change expected |
| 5, 5' | 5.38, s | No significant change expected |
| 6, 6' | 2.29, m | No significant change expected |
| 7, 7' | 2.40, m | No significant change expected |
| 8, 8'-OH | 14.10, s | No significant change expected |
| 11, 11' | 1.05, d (6.4) | No significant change expected |
| 12, 12' | 4.26, d (12.7) / 4.18, d (12.7) | Signals shift upfield due to the removal of the deshielding acetyl group. |
| 14, 14' | 2.15, s | Signal absent |
| 16, 16' | 2.05, s | No significant change expected |
Table 3: ¹³C NMR Data of Phomoxanthone A (CDCl₃) and Key Differences in this compound
| Position | δC (ppm) for Phomoxanthone A | Key Changes for this compound |
| 1, 1' | 161.6 | No significant change expected |
| 2, 2' | 108.0 | No significant change expected |
| 3, 3' | 137.9 | No significant change expected |
| 4, 4' | 111.9 | No significant change expected |
| 4a, 4a' | 153.8 | No significant change expected |
| 5, 5' | 69.8 | Slight upfield shift expected |
| 6, 6' | 28.0 | No significant change expected |
| 7, 7' | 33.4 | No significant change expected |
| 8, 8' | 101.5 | No significant change expected |
| 8a, 8a' | 100.1 | No significant change expected |
| 9, 9' | 187.7 | No significant change expected |
| 9a, 9a' | 106.8 | No significant change expected |
| 10a, 10a' | 82.2 | No significant change expected |
| 11, 11' | 17.7 | No significant change expected |
| 12, 12' | 64.5 | Significant upfield shift expected due to removal of the acetyl group. |
| 13, 13' | 170.0 | Signal absent |
| 14, 14' | 21.0 | Signal absent |
| 15, 15' | 169.8 | No significant change expected |
| 16, 16' | 21.1 | No significant change expected |
Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following are generalized protocols for the analysis of natural products like this compound.
Sample Preparation
-
Isolation : this compound is typically isolated from the crude extract of Phomopsis sp. cultures using chromatographic techniques such as column chromatography over silica (B1680970) gel.[1][2]
-
For MS Analysis : A small quantity (typically <1 mg) of the purified compound is dissolved in a high-purity solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 µM.[1][3]
-
For NMR Analysis : Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard.
Mass Spectrometry (MS) Protocol
-
Instrumentation : A high-resolution mass spectrometer, such as a Waters Acquity TQD or a time-of-flight (TOF) instrument, is commonly used.
-
Ionization Source : Electrospray ionization (ESI) is employed, often in both positive and negative ion modes to maximize information.
-
Acquisition Mode : Data is acquired in full scan mode over a mass range appropriate for the compound (e.g., m/z 100-1000).
-
Data Analysis : The resulting spectrum is analyzed to find the molecular ion peak (e.g., [M-H]⁻ or [M+H]⁺) and its isotopic pattern to confirm the molecular formula.
NMR Spectroscopy Protocol
-
Instrumentation : A high-field NMR spectrometer, such as a Varian Mercury 300 or a Bruker 400 MHz instrument, is used.[4]
-
1D NMR Spectra :
-
¹H NMR : A standard proton experiment is run to determine the chemical shifts, multiplicities, and integrals of all hydrogen atoms.
-
¹³C NMR : A proton-decoupled carbon experiment is performed to identify the chemical shifts of all unique carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectra :
-
COSY (Correlation Spectroscopy) : Identifies ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded ¹H-¹³C pairs.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two to three bonds away, which is critical for assembling the molecular structure.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space proximity of protons, which is essential for determining the relative stereochemistry.
-
Workflow for Spectroscopic Analysis
The logical process from isolating a natural product to its final structure determination involves a synergistic use of different spectroscopic techniques.
Caption: Workflow for the isolation and structural elucidation of this compound.
This guide provides a foundational understanding of the key spectroscopic characteristics of this compound. The combination of mass spectrometry and a comprehensive suite of NMR experiments is indispensable for the unambiguous structural determination of complex natural products, paving the way for further investigation into their biological activities.
References
- 1. Isolation of a phomoxanthone A derivative, a new metabolite of tetrahydroxanthone, from a Phomopsis sp. isolated from the mangrove, Rhizhopora mucronata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phomoxanthone A, Compound of Endophytic Fungi Paecilomyces sp. and Its Potential Antimicrobial and Antiparasitic [mdpi.com]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000157) [hmdb.ca]
Physical and chemical properties of 12-O-deacetyl-phomoxanthone A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 12-O-deacetyl-phomoxanthone A, a dimeric tetrahydroxanthone with significant therapeutic potential.
Chemical and Physical Properties
This compound is a naturally occurring xanthone (B1684191) dimer isolated from the endophytic fungus Phomopsis sp.[1][2] Its structural complexity and biological activity have garnered interest in the scientific community.
Summary of Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C36H36O15 | [3] |
| Molecular Weight | 708.66 g/mol | [3] |
| Appearance | Yellow amorphous powder | [2] |
| Solubility | Soluble in ethanol (B145695) and DMSO |
Spectroscopic Data
| Spectroscopy | Data | Reference |
| UV (MeOH) λmax (log ε) | 340 (4.2), 221 (4.0) nm | [2] |
| IR (KBr) νmax | 3448, 1732, 1628, 1234 cm⁻¹ | [2] |
Nuclear Magnetic Resonance (NMR) Data
The following ¹H and ¹³C NMR data were recorded in CDCl₃ at 400 MHz and 100 MHz, respectively.
¹H NMR (400 MHz, CDCl₃)
| δ (ppm) | Multiplicity | J (Hz) | Assignment | Reference |
| 14.10 | s | OH-8' | [2] | |
| 14.09 | s | OH-8 | [2] | |
| 11.53 | s | OH-1' | [2] | |
| 11.52 | s | OH-1 | [2] | |
| 7.34 | d | 8.6 | H-3, H-3' | [2] |
| 6.57 | d | 8.6 | H-2, H-2' | [2] |
| 5.48 | s | H-5 | [2] | |
| 5.38 | s | H-5' | [2] | |
| 4.26 | d | 12.7 | H-12, H-12' | [2] |
| 4.16 | d | 12.7 | H-12, H-12' | [2] |
| 3.80 | d | 11.2 | H-12' | [2] |
| 3.70 | d | 11.2 | H-12' | [2] |
| 2.45-2.35 | m | H-7, H-7' | [2] | |
| 2.30-2.20 | m | H-6, H-6' | [2] | |
| 2.14 | s | OAc-5 | [2] | |
| 1.01 | d | 6.4 | Me-11, Me-11' | [2] |
¹³C NMR (100 MHz, CDCl₃)
| δ (ppm) | Assignment | Reference |
| 188.1 | C-9' | [2] |
| 187.8 | C-9 | [2] |
| 177.9 | C-8' | [2] |
| 177.8 | C-8 | [2] |
| 169.9 | OAc | [2] |
| 161.8 | C-1, C-1' | [2] |
| 158.4 | C-4a, C-4a' | [2] |
| 137.9 | C-3, C-3' | [2] |
| 116.3 | C-2, C-2' | [2] |
| 112.5 | C-8a, C-8a' | [2] |
| 109.9 | C-4 | [2] |
| 109.8 | C-4' | [2] |
| 101.5 | C-10a, C-10a' | [2] |
| 82.2 | C-10a' | [2] |
| 69.7 | C-5 | [2] |
| 68.2 | C-5' | [2] |
| 64.6 | C-12' | [2] |
| 64.5 | C-12 | [2] |
| 33.3 | C-7, C-7' | [2] |
| 27.9 | C-6, C-6' | [2] |
| 21.0 | OAc | [2] |
| 17.6 | Me-11, Me-11' | [2] |
Biological Activity and Mechanism of Action
This compound exhibits a range of biological activities, including antimicrobial and potent anticancer effects.
Antimicrobial Activity
This compound has demonstrated moderate activity against various gram-positive and gram-negative bacteria, as well as fungal strains.[1][2]
Anticancer Activity
This compound has shown significant cytotoxicity against cancer cell lines. Its primary mechanism of anticancer action involves the activation of the Na+/Ca2+ exchanger 1 (NCX1).[3] This activation leads to an increase in intracellular calcium levels, which subsequently inhibits the PI3K/AKT/β-catenin signaling pathway.[3] The downregulation of this critical survival pathway induces G1 phase cell cycle arrest and apoptosis in cancer cells.[3]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway modulated by this compound.
Caption: Signaling cascade of this compound.
Experimental Protocols
Isolation and Purification
The following protocol is a summary of the method described by Shiono et al. (2013).[2]
Caption: Isolation workflow for this compound.
Detailed Steps:
-
Cultivation: The fungal strain Phomopsis sp. is cultivated on a solid rice medium.
-
Extraction: The fermented rice culture is extracted with methanol.
-
Partitioning: The methanol extract is concentrated and partitioned successively with n-hexane and ethyl acetate.
-
Column Chromatography (Step 1): The ethyl acetate soluble fraction is subjected to silica gel column chromatography using a stepwise gradient of n-hexane and ethyl acetate.
-
Fraction Selection: Fractions showing the desired activity (monitored by TLC) are combined.
-
Column Chromatography (Step 2): The combined active fractions are further purified by silica gel column chromatography using a chloroform-ethyl acetate solvent system to yield pure this compound.[2]
Antimicrobial Assay (Agar Diffusion Method)
This is a generalized protocol for assessing antimicrobial activity.
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism.
-
Plate Inoculation: Evenly spread the microbial suspension onto the surface of an appropriate agar (B569324) medium.
-
Compound Application: Apply a known concentration of this compound (dissolved in a suitable solvent) to sterile paper discs or directly into wells cut into the agar.
-
Incubation: Incubate the plates under optimal conditions for the test microorganism.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disc or well where microbial growth is inhibited.
Cytotoxicity Assay (MTT Assay)
This is a generalized protocol for assessing cytotoxicity in cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Conclusion
This compound is a promising natural product with well-defined chemical properties and significant biological activities. Its unique mechanism of action, involving the modulation of intracellular calcium signaling and subsequent inhibition of the PI3K/AKT/β-catenin pathway, makes it an attractive candidate for further investigation in the development of novel anticancer therapies. The experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of this compound.
References
The Potent Biological Activities of Dimeric Tetrahydroxanthones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimeric tetrahydroxanthones, a class of complex natural products, have garnered significant attention in the scientific community for their diverse and potent biological activities. These compounds, characterized by the dimerization of two tetrahydroxanthone monomers, exhibit a wide spectrum of pharmacological effects, including cytotoxic, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the biological activities of dimeric tetrahydroxanthones, presenting quantitative data, detailed experimental protocols, and a visual representation of the underlying molecular mechanisms.
I. Biological Activities of Dimeric Tetrahydroxanthones: Quantitative Data
The biological efficacy of various dimeric tetrahydroxanthones has been quantified through a range of in vitro assays. The following tables summarize the cytotoxic, antimicrobial, and anti-inflammatory activities of selected compounds, providing a comparative overview of their potency.
Table 1: Cytotoxic Activity of Dimeric Tetrahydroxanthones against Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Versixanthone N | HL-60 | 1.7 | [1][2] |
| Versixanthone N | K562 | 2.5 | [1][2] |
| Versixanthone N | H1975 | 3.1 | [1][2] |
| Versixanthone N | MGC803 | 4.2 | [1][2] |
| Versixanthone N | HO-8910 | 5.8 | [1][2] |
| Versixanthone O | HL-60 | 2.1 | [1][2] |
| Versixanthone O | K562 | 3.4 | [1][2] |
| Versixanthone O | H1975 | 4.5 | [1][2] |
| Versixanthone O | MGC803 | 6.7 | [1][2] |
| Versixanthone O | HO-8910 | 16.1 | [1][2] |
| Usneaxanthone D | HT-29 | 2.41 | [3] |
| Phomoxanthone A | L5178Y | 0.3 | |
| Dicerandrol C | L5178Y | 2.8 | |
| Secalonic acid D | HL60 | 0.38 | |
| Secalonic acid D | K562 | 0.43 |
Table 2: Antimicrobial Activity of Dimeric Tetrahydroxanthones
| Compound | Microorganism | MIC (µM) | Reference |
| Aflaxanthone A & B | Various pathogenic fungi | 3.13 - 50 | |
| Aflaxanthone A & B | Various bacteria | 12.5 - 25 | |
| 5-epi-asperdichrome | Vibrio parahemolyticus | 100 - 200 | [1][2] |
| 5-epi-asperdichrome | Bacillus subtilis | 100 - 200 | [1][2] |
| 5-epi-asperdichrome | Mycobacterium phlei | 100 - 200 | [1][2] |
| 5-epi-asperdichrome | Pseudomonas aeruginosa | 100 - 200 | [1][2] |
| Atrop-ascherxanthone A, Ascherxanthones C-G, Confluxanthones A-G | Mycobacterium tuberculosis H37Ra | 6.3 - 25.0 (µg/mL) | [4] |
Table 3: Anti-inflammatory Activity of Dimeric Tetrahydroxanthones
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Muyocoxanthone B | RAW 264.7 | LPS-induced NO production | 5.2 | [5][6] |
| Muyocoxanthone F | RAW 264.7 | LPS-induced NO production | 1.3 | [5][6] |
| Muyocoxanthone K | RAW 264.7 | LPS-induced NO production | 5.1 | [5][6] |
II. Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the presented findings.
Cytotoxicity Testing: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the dimeric tetrahydroxanthone and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension and adjust the turbidity to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the dimeric tetrahydroxanthone in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the inhibitory effect of compounds on lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the dimeric tetrahydroxanthone for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.
-
Data Analysis: The amount of NO produced is determined by measuring the absorbance at 570 nm. The IC50 value is calculated as the concentration of the compound that inhibits 50% of NO production.
Enzyme Inhibition: Topoisomerase I Relaxation Assay
This assay assesses the ability of a compound to inhibit the activity of topoisomerase I, an enzyme that relaxes supercoiled DNA.
-
Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, topoisomerase I enzyme, and the test compound in a suitable buffer.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer.
-
Agarose (B213101) Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.
-
Visualization: Stain the gel with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I is observed as a decrease in the amount of relaxed DNA compared to the control.
III. Signaling Pathways and Mechanisms of Action
Dimeric tetrahydroxanthones exert their biological effects through various molecular mechanisms, primarily by inducing apoptosis in cancer cells and modulating inflammatory pathways.
A. Cytotoxic Activity: Induction of Apoptosis
Several dimeric tetrahydroxanthones have been shown to induce apoptosis, or programmed cell death, in cancer cells. The underlying signaling pathways often involve the activation of caspase cascades and the disruption of mitochondrial function.
Phomoxanthone A-Induced Mitochondrial Apoptosis: Phomoxanthone A has been reported to induce apoptosis by directly targeting the mitochondria. This leads to the disruption of the mitochondrial inner membrane, dissipation of the mitochondrial membrane potential, and subsequent release of pro-apoptotic factors like cytochrome c and SMAC/Diablo into the cytosol. These events trigger the activation of the caspase cascade, ultimately leading to cell death.
Secalonic Acid D-Induced Apoptosis: Secalonic acid D has been shown to induce apoptosis in leukemia cells through the activation of the JNK/c-Jun/STAT3 signaling pathway. This involves the phosphorylation and activation of JNK, which in turn phosphorylates and stabilizes the transcription factor c-Jun. Activated c-Jun then modulates the expression of genes involved in apoptosis, including those of the Bcl-2 family, leading to the activation of caspases and cell death.
B. Anti-inflammatory Activity: Inhibition of Nitric Oxide Production
Dimeric tetrahydroxanthones have demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO), a key inflammatory mediator. In macrophages, bacterial lipopolysaccharide (LPS) triggers a signaling cascade that leads to the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. Certain dimeric tetrahydroxanthones can interfere with this pathway, likely by inhibiting the activation of transcription factors such as NF-κB, which are crucial for iNOS gene expression.
C. Enzyme Inhibition: Topoisomerase I
Some dimeric tetrahydroxanthones have been identified as inhibitors of Topoisomerase I, a crucial enzyme involved in DNA replication and transcription. These compounds are thought to act by stabilizing the covalent complex formed between Topoisomerase I and DNA, which leads to DNA strand breaks and ultimately triggers cell death. This mechanism is similar to that of some established anticancer drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based discovery of cytotoxic dimeric tetrahydroxanthones as potential topoisomerase I inhibitors from a marine-derived fungus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mycotoxin phomoxanthone A disturbs the form and function of the inner mitochondrial membrane - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anticancer Mechanisms of 12-O-deacetyl-phomoxanthone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-O-deacetyl-phomoxanthone A (12-ODPXA) is a xanthone (B1684191) dimer that has demonstrated promising anticancer properties. This technical guide provides an in-depth exploration of its core mechanism of action, with a focus on its effects on key signaling pathways, cellular processes, and its potential as a therapeutic agent. Drawing on available research, this document summarizes quantitative data, details experimental methodologies, and visualizes complex biological interactions to offer a comprehensive resource for the scientific community. While research on 12-ODPXA is ongoing, this guide consolidates current knowledge, supplemented with data from the closely related and well-studied analogue, phomoxanthone A (PXA), to provide a broader understanding of its potential mechanisms.
Core Mechanism of Action: Targeting Cancer Metabolism and Signaling
The primary anticancer mechanism of this compound, particularly in ovarian cancer, involves the downregulation of Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4). This key regulatory enzyme in glucose metabolism is a critical player in the metabolic reprogramming of cancer cells, often referred to as the Warburg effect. By inhibiting PDK4, 12-ODPXA effectively reverses this metabolic shift, leading to a cascade of anti-tumor effects.
Beyond its impact on metabolism, evidence from the structurally similar compound phomoxanthone A (PXA) suggests a multi-pronged attack on cancer cells. This includes the induction of mitochondrial-mediated apoptosis and the modulation of crucial signaling pathways through the inhibition of protein tyrosine phosphatases (PTPs).
Downregulation of PDK4 and Inhibition of Glycolysis
In ovarian cancer cells, 12-ODPXA has been shown to inhibit proliferation, migration, invasion, and glycolysis, while inducing apoptosis, primarily through the downregulation of PDK4[1][2]. PDK4 is a key enzyme that phosphorylates and inactivates the pyruvate dehydrogenase complex (PDC), thereby shunting pyruvate away from the mitochondrial tricarboxylic acid (TCA) cycle and towards lactate (B86563) production, even in the presence of oxygen.
By downregulating PDK4, 12-ODPXA is proposed to:
-
Reactivate the Pyruvate Dehydrogenase Complex: This allows for the conversion of pyruvate to acetyl-CoA, promoting oxidative phosphorylation over glycolysis.
-
Decrease Lactate Production: Reduced glycolysis leads to lower levels of lactate, a key contributor to the acidic tumor microenvironment which promotes invasion and metastasis.
-
Reduce ATP Production from Glycolysis: Cancer cells heavily reliant on glycolysis for their energy supply are metabolically crippled.
This central mechanism is a promising avenue for cancer therapy as it targets a fundamental hallmark of cancer.
Induction of Mitochondrial Apoptosis
Research on the closely related compound, phomoxanthone A (PXA), reveals its potent activity as a mitochondrial toxin[3][4][5][6][7]. PXA disrupts the inner mitochondrial membrane, leading to:
-
Inhibition of the Electron Transport Chain: This halts cellular respiration and ATP synthesis.[3][5][6]
-
Mitochondrial Depolarization: The loss of the mitochondrial membrane potential is a critical early event in apoptosis.[3][4][5][6]
-
Release of Pro-apoptotic Proteins: Disruption of the inner membrane leads to the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, triggering the caspase cascade.[6]
Given the structural similarity, it is highly probable that 12-ODPXA shares this mechanism of inducing mitochondrial-dependent apoptosis.
Inhibition of Protein Tyrosine Phosphatases (PTPs) and Modulation of Signaling Pathways
Phomoxanthone A and its analogue, phomoxanthone B (PXB), have been identified as inhibitors of the protein tyrosine phosphatases SHP1, SHP2, and PTP1B[8][9][10]. Inhibition of these PTPs, particularly SHP1, leads to the upregulation of several signaling pathways with crucial roles in immunity and cancer:
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Its upregulation can contribute to the pro-apoptotic effects of these compounds.[9]
-
NF-κB Pathway: The nuclear factor kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. Its activation can have dual roles in cancer, but in this context, it appears to contribute to an anti-tumor inflammatory response.[9]
-
RLR and NLR Pathways: RIG-I-like receptor (RLR) and NOD-like receptor (NLR) pathways are involved in the innate immune response and can promote inflammation.[9]
This PTP-inhibitory activity suggests that 12-ODPXA may not only directly kill cancer cells but also modulate the tumor microenvironment to be more immunologically active.
Quantitative Data
While comprehensive quantitative data for this compound is still emerging, the following tables summarize the available information and data from its close structural analog, phomoxanthone A, which is expected to have a similar biological profile.
Table 1: Cytotoxicity of Phomoxanthone A (PXA) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| MCF7 | Breast Cancer | 16.36 ± 1.96 | 24 | [10] |
| HL60 | Promyelocytic Leukemia | Highly Cytotoxic (Concentration range: 0.01-100.0 µg/mL) | Not Specified | [11][12] |
| Various Solid Tumor Cell Lines | Multiple | Submicromolar range | Not Specified | [13] |
| Blood Cancer Cell Lines | Multiple | Submicromolar range | Not Specified | [13] |
Note: Phomoxanthone A was found to be up to 100-fold less active against peripheral blood mononuclear cells (PBMCs) from healthy donors, indicating a degree of selectivity for cancer cells.[13]
Table 2: Inhibitory Activity of Phomoxanthone A (PXA) and Phomoxanthone B (PXB) against Protein Tyrosine Phosphatases
| Compound | Target PTP | Inhibition Type | IC50 (µM) | Reference |
| Phomoxanthone A | SHP1 | Competitive | Not Specified | [8][10] |
| Phomoxanthone A | SHP2 | Noncompetitive | Not Specified | [8][10] |
| Phomoxanthone A | PTP1B | Noncompetitive | Not Specified | [8][10] |
| Phomoxanthone B | SHP1 | Competitive | Not Specified | [8][10] |
| Phomoxanthone B | SHP2 | Noncompetitive | Not Specified | [8][10] |
| Phomoxanthone B | PTP1B | Noncompetitive | Not Specified | [8][10] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for the characterization of this compound and related compounds.
Cell Viability and Proliferation Assay (CCK-8 Assay)
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine the number of viable cells in a sample.
-
Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan (B1609692) dye. The amount of formazan generated is directly proportional to the number of viable cells.[4][6][8][14]
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells per well in 100 µL of culture medium.[14]
-
Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).[4][14]
-
Add various concentrations of this compound to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Incubate the plate for 1-4 hours in the incubator.[4][6][8][14]
-
Measure the absorbance at 450 nm using a microplate reader.[4][6][8][14]
-
Calculate cell viability as a percentage of the control (vehicle-treated) cells.
-
Transwell Migration and Invasion Assay
This assay is used to assess the migratory and invasive potential of cancer cells.
-
Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a chemoattractant. Migratory cells move through the pores to the lower side of the membrane. For the invasion assay, the membrane is coated with a basement membrane extract (e.g., Matrigel), and only invasive cells can degrade the matrix and migrate through.[9][15][16][17]
-
Protocol:
-
For the invasion assay, coat the upper surface of the Transwell inserts (8 µm pore size) with Matrigel and incubate at 37°C to allow for gelling.
-
Harvest and resuspend cancer cells in a serum-free medium.
-
Seed the cells (e.g., 5 x 104 cells) into the upper chamber of the Transwell inserts.
-
Add a complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.[16]
-
Count the stained cells under a microscope in several random fields.
-
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins.
-
Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific primary and secondary antibodies for detection.[3][18][19][20][21]
-
Protocol:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[19]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., PDK4, cleaved caspase-3, p-ERK) overnight at 4°C.[19]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[1][5]
-
Protocol:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.[1]
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorescently labeled Annexin V (e.g., Annexin V-FITC) and PI to the cell suspension.[5]
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-; early apoptotic: Annexin V+/PI-; late apoptotic/necrotic: Annexin V+/PI+).
-
Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PTP.
-
Principle: A synthetic phosphopeptide substrate is incubated with the PTP enzyme in the presence or absence of the inhibitor. The amount of free phosphate (B84403) released by the phosphatase is then quantified using a colorimetric reagent, such as Malachite Green.[22]
-
Protocol:
-
Prepare a reaction buffer containing the PTP enzyme (e.g., SHP1 or PTP1B).
-
Add various concentrations of this compound or a known PTP inhibitor (positive control) to the reaction wells.
-
Pre-incubate the enzyme with the inhibitor for a short period.
-
Initiate the reaction by adding the phosphopeptide substrate.
-
Incubate the reaction at 37°C for a specified time.
-
Stop the reaction and add the Malachite Green reagent to detect the released phosphate.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits ovarian tumor growth and metastasis by downregulating PDK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 4. dojindo.co.jp [dojindo.co.jp]
- 5. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 6. toolsbiotech.com [toolsbiotech.com]
- 7. The mycotoxin phomoxanthone A disturbs the form and function of the inner mitochondrial membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. corning.com [corning.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Differential genotoxicity and cytotoxicity of phomoxanthone A isolated from the fungus Phomopsis longicolla in HL60 cells and peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Phomoxanthone A--From Mangrove Forests to Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 15. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. abcam.com [abcam.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
- 20. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]
- 21. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Unveiling the Anticancer Potential of 12-O-deacetyl-phomoxanthone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-O-deacetyl-phomoxanthone A (12-ODPXA), a xanthone (B1684191) dimer derived from the endophytic fungus Diaporthe goulteri, has emerged as a promising natural compound with significant anticancer properties. This technical guide provides an in-depth overview of the core scientific findings related to 12-ODPXA's mechanism of action, focusing on its effects on ovarian cancer. It consolidates available quantitative data, details the experimental protocols used for its evaluation, and visualizes the key signaling pathways and experimental workflows. The primary mechanism identified is the downregulation of Pyruvate Dehydrogenase Kinase 4 (PDK4), leading to the inhibition of tumor growth, metastasis, and glycolysis, alongside the induction of apoptosis.
Core Anticancer Properties and Mechanism of Action
This compound exhibits a multi-faceted anticancer activity, primarily investigated in the context of ovarian cancer. The compound has been shown to inhibit key processes that drive cancer progression.
Key Findings:
-
Inhibition of Cell Proliferation and Viability: 12-ODPXA significantly reduces the proliferation and viability of ovarian cancer cells.
-
Suppression of Metastasis and Invasion: The compound effectively curtails the migratory and invasive capabilities of cancer cells.
-
Induction of Apoptosis: 12-ODPXA triggers programmed cell death in cancer cells.
-
Inhibition of Glycolysis: It interferes with the metabolic processes of cancer cells by inhibiting glycolysis.
-
In Vivo Efficacy: In zebrafish xenograft models, 12-ODPXA has been demonstrated to suppress tumor growth and migration.
The central mechanism underlying these anticancer effects is the downregulation of Pyruvate Dehydrogenase Kinase 4 (PDK4) . PDK4 is a key enzyme that regulates the metabolic switch between glycolysis and mitochondrial respiration. By inhibiting PDK4, 12-ODPXA forces cancer cells away from the glycolytic phenotype, thereby hampering their growth and survival.
Quantitative Data Summary
The following tables summarize the available quantitative data on the bioactivity of this compound and its close analogue, Phomoxanthone A.
| Compound | Cell Line | Assay Type | Endpoint | Value | Citation |
| This compound (deacetylated derivative of Phomoxanthone A) | BC-1 (Human Breast Cancer) | Cytotoxicity | IC50 | 0.51 µM | [1] |
Table 1: In Vitro Cytotoxicity of this compound.
Note: Specific IC50 values for this compound against ovarian cancer cell lines from the primary study were not publicly available at the time of this guide's compilation.
Signaling Pathway
The primary signaling pathway affected by this compound involves the downregulation of PDK4. PDK4 plays a crucial role in cancer cell metabolism and survival. Its inhibition by 12-ODPXA leads to a cascade of events that collectively contribute to the compound's anticancer effects. This includes a shift from aerobic glycolysis back to oxidative phosphorylation, which is less favorable for rapid cancer cell proliferation. Furthermore, the downregulation of PDK4 has been linked to the suppression of the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.
Caption: Signaling pathway of 12-ODPXA via PDK4 downregulation.
Experimental Protocols
The following are detailed, standardized protocols for the key experiments used to characterize the anticancer properties of this compound.
Cell Viability Assay (CCK-8)
This assay determines the effect of 12-ODPXA on the viability of cancer cells.
-
Materials:
-
Ovarian cancer cell lines (e.g., A2780, SKOV3)
-
96-well plates
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of 12-ODPXA and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Colony Formation Assay
This assay assesses the long-term effect of 12-ODPXA on the proliferative capacity of single cancer cells.
-
Materials:
-
6-well plates
-
Complete culture medium
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
-
Protocol:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treat the cells with various concentrations of 12-ODPXA for the duration of colony formation (typically 10-14 days).
-
Replace the medium with fresh medium containing the compound every 2-3 days.
-
After the incubation period, wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 20 minutes.
-
Wash the plates with water, allow them to air dry, and count the number of colonies (typically >50 cells).
-
Apoptosis Assay (Flow Cytometry)
This method quantifies the percentage of apoptotic cells upon treatment with 12-ODPXA using Annexin V and Propidium Iodide (PI) staining.
-
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with 12-ODPXA for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the samples by flow cytometry to determine the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
-
Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of 12-ODPXA on the collective migration of cancer cells.
-
Materials:
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
-
-
Protocol:
-
Seed cells in plates to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium with different concentrations of 12-ODPXA.
-
Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure over time.
-
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix in response to a chemoattractant.
-
Materials:
-
Transwell inserts with 8 µm pores
-
Matrigel basement membrane matrix
-
Serum-free medium and medium with FBS
-
Cotton swabs
-
Crystal violet staining solution
-
-
Protocol:
-
Coat the upper surface of the Transwell inserts with Matrigel and allow it to solidify.
-
Seed cancer cells in the upper chamber in serum-free medium containing 12-ODPXA.
-
Add medium containing FBS as a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of invaded cells under a microscope.
-
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins, such as PDK4 and apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3).
-
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PDK4, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
In Vivo Zebrafish Xenograft Model
This in vivo model is used to assess the effect of 12-ODPXA on tumor growth and metastasis in a living organism.
-
Materials:
-
Zebrafish embryos (2 days post-fertilization)
-
Fluorescently labeled ovarian cancer cells
-
Microinjection apparatus
-
This compound
-
Fluorescence microscope
-
-
Protocol:
-
Microinject fluorescently labeled ovarian cancer cells into the yolk sac of zebrafish embryos.
-
After 24 hours, screen the embryos for successful tumor formation.
-
Expose the tumor-bearing embryos to different concentrations of 12-ODPXA in the water.
-
Monitor tumor growth and cell dissemination (metastasis) over several days using fluorescence microscopy.
-
Quantify the tumor size (fluorescent area) and the number of metastatic foci.
-
Experimental Workflows
The following diagrams illustrate the general workflows for key experimental procedures.
Caption: Workflow for the Cell Viability (CCK-8) Assay.
Caption: Workflow for the Apoptosis Assay using Flow Cytometry.
Caption: General Workflow for Western Blot Analysis.
Conclusion
This compound is a potent natural compound with significant promise as an anticancer agent, particularly for ovarian cancer. Its ability to inhibit tumor growth and metastasis by targeting the key metabolic regulator PDK4 provides a strong rationale for its further development. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug discovery to further investigate and harness the therapeutic potential of this promising molecule. Future studies should focus on elucidating the full spectrum of its molecular targets and evaluating its efficacy and safety in more advanced preclinical models.
References
Unveiling the Antimicrobial Potential of 12-O-deacetyl-phomoxanthone A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-O-deacetyl-phomoxanthone A, a dimeric tetrahydroxanthone derived from endophytic fungi, has emerged as a compound of interest for its antimicrobial properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding its antimicrobial activity, supported by available data and detailed experimental protocols. While research specifically on the 12-O-deacetylated form is nascent, this document synthesizes the existing information and extrapolates potential mechanisms of action based on its well-studied parent compound, phomoxanthone A. This guide aims to serve as a foundational resource for researchers and professionals in the field of antimicrobial drug discovery and development.
Introduction
The rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Natural products, with their vast structural diversity, remain a critical source of new lead compounds. Among these, xanthones, a class of oxygenated heterocyclic compounds, have demonstrated a broad spectrum of biological activities. This compound is a naturally occurring derivative of phomoxanthone A, a metabolite produced by endophytic fungi of the Phomopsis species.[1][2] This guide focuses on the antimicrobial activity of this compound, presenting the available data, outlining key experimental methodologies, and exploring its potential mechanisms of action.
Antimicrobial Spectrum and Potency
The antimicrobial activity of this compound has been qualitatively assessed against a panel of microorganisms. The available data, primarily from agar (B569324) diffusion assays, indicates a moderate spectrum of activity, particularly against Gram-positive bacteria and certain fungi.
Table 1: Summary of Antimicrobial Activity of this compound
| Test Organism | Type | Method | Result | Citation |
| Staphylococcus aureus | Gram-positive bacterium | Agar Diffusion | Moderate Activity | [1] |
| Botrytis cinerea | Fungus | Agar Diffusion | Moderate Activity | [1] |
| Sclerotinia sclerotiorum | Fungus | Agar Diffusion | Moderate Activity | [1] |
| Diaporthe medusaea | Fungus | Agar Diffusion | Moderate Activity | [1] |
| Pseudomonas aeruginosa | Gram-negative bacterium | Agar Diffusion | No Activity | [1] |
Note: Quantitative data, such as Minimum Inhibitory Concentration (MIC) values, for this compound are not yet available in the published literature. The majority of quantitative studies have focused on its parent compound, phomoxanthone A, which has shown significant activity against Bacillus subtilis with a reported MIC of 7.81 µg/mL.[1][3][4]
Postulated Mechanism of Action
The precise antimicrobial mechanism of this compound has not been elucidated. However, insights can be drawn from studies on the structurally similar parent compound, phomoxanthone A. It is hypothesized that this compound may share a similar mode of action.
Two primary mechanisms have been proposed for phomoxanthone A:
-
Mitochondrial Dysfunction: Phomoxanthone A has been identified as a mitochondrial toxin. It is suggested to disrupt the inner mitochondrial membrane, leading to a collapse of the membrane potential, inhibition of the electron transport chain, and ultimately, an apoptosis-like cell death cascade. This mechanism, if conserved in the deacetylated form, would represent a broad-spectrum antimicrobial strategy.
-
Enzyme Inhibition: Phomoxanthone A and its analogue phomoxanthone B have been shown to inhibit protein tyrosine phosphatases (PTPs), including SHP1, SHP2, and PTP1B. While this activity has been primarily linked to anti-tumor effects, the inhibition of essential microbial enzymes remains a plausible antimicrobial mechanism. Furthermore, a molecular docking study on phomoxanthone A suggested potential inhibition of S-ribosyl-homocysteine lyase (LuxS) in B. subtilis, an enzyme involved in quorum sensing.[1][4]
Further research is imperative to determine if these mechanisms are applicable to this compound and to identify its specific molecular targets within microbial cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial activity.
Agar Diffusion Assay (Qualitative)
This method provides a preliminary assessment of antimicrobial activity.
-
Materials:
-
Test microorganism (e.g., S. aureus, B. cinerea)
-
Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Potato Dextrose Agar for fungi)
-
Sterile Petri dishes
-
Sterile paper discs (6 mm diameter)
-
Solution of this compound in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., standard antibiotic or antifungal)
-
Negative control (solvent alone)
-
Sterile swabs, forceps, and micropipettes
-
Incubator
-
-
Procedure:
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard for bacteria).
-
Using a sterile swab, uniformly inoculate the surface of the agar plate.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile paper discs with a known concentration of the this compound solution.
-
Aseptically place the impregnated discs, along with positive and negative control discs, on the surface of the inoculated agar.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measure the diameter of the zone of inhibition (in mm) around each disc.
-
Broth Microdilution Assay (Quantitative)
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Materials:
-
Test microorganism
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Solution of this compound
-
Positive and negative controls
-
Sterile multichannel pipettes and tips
-
Microplate reader (optional, for spectrophotometric reading)
-
-
Procedure:
-
Dispense the broth medium into the wells of a 96-well plate.
-
Perform serial two-fold dilutions of the this compound solution across the wells to create a concentration gradient.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the inoculum to each well, ensuring a final standardized cell concentration.
-
Include a positive control (no compound) and a negative control (no inoculum).
-
Incubate the plate under appropriate conditions.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Future Directions and Conclusion
This compound presents a promising scaffold for the development of new antimicrobial agents. However, the current body of research is limited. To fully realize its potential, future research should focus on:
-
Quantitative Antimicrobial Susceptibility Testing: Determining the MIC values of this compound against a broad panel of clinically relevant bacteria and fungi is crucial.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and cellular pathways affected by this compound is essential for understanding its antimicrobial effects and for potential optimization.
-
In Vivo Efficacy and Toxicity: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound will help to identify the key structural features responsible for its antimicrobial activity and to potentially enhance its potency and spectrum.
References
- 1. mdpi.com [mdpi.com]
- 2. Isolation of a phomoxanthone A derivative, a new metabolite of tetrahydroxanthone, from a Phomopsis sp. isolated from the mangrove, Rhizhopora mucronata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phomoxanthone A, Compound of Endophytic Fungi Paecilomyces sp. and Its Potential Antimicrobial and Antiparasitic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
12-O-deacetyl-phomoxanthone A: A Novel Downregulator of PDK4 for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, enabling cancer cells to sustain rapid proliferation and adapt to the tumor microenvironment. One of the key enzymes implicated in this metabolic shift is Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4). Elevated PDK4 expression is associated with numerous cancers and correlates with poor patient outcomes, making it a compelling target for therapeutic intervention.[1][2][3] Recently, the natural product 12-O-deacetyl-phomoxanthone A (12-ODPXA) , a xanthone (B1684191) dimer derived from the endophytic fungus Diaporthe goulteri, has been identified as a potent downregulator of PDK4, exhibiting significant anti-tumor activity in ovarian cancer models.[4]
This technical guide provides a comprehensive overview of this compound as a PDK4 downregulator. It is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, experimental validation, and therapeutic potential of this novel compound.
The Role of PDK4 in Cancer Metabolism
Cancer cells predominantly favor a metabolic pathway known as aerobic glycolysis or the "Warburg effect," even in the presence of sufficient oxygen. This process is less efficient in ATP production compared to oxidative phosphorylation (OXPHOS) but provides the necessary biomass for rapid cell proliferation.
PDK4 is a mitochondrial enzyme that plays a pivotal role in this metabolic switch.[3] It functions by phosphorylating and thereby inactivating the E1α subunit of the Pyruvate Dehydrogenase Complex (PDC).[3] The PDC is the gatekeeper enzyme that catalyzes the conversion of pyruvate, the end product of glycolysis, into acetyl-CoA for entry into the tricarboxylic acid (TCA) cycle and subsequent OXPHOS.[5][6]
By inhibiting the PDC, PDK4 effectively diverts pyruvate away from the mitochondria, leading to:
-
A shift from OXPHOS to glycolysis. [5]
-
Increased lactate (B86563) production. [6]
-
Promotion of anabolic pathways to support cell growth. [7]
Overexpression of PDK4 has been observed in various malignancies, including breast, bladder, colon, and ovarian cancers, where it is linked to increased tumor aggressiveness, chemoresistance, and poor prognosis.[1][2][8] Therefore, inhibiting PDK4 function or expression is a promising strategy to reverse the Warburg effect and selectively target cancer cells.
This compound: Mechanism of Action
Recent research has demonstrated that this compound exerts its anti-cancer effects primarily through the downregulation of PDK4.[4] In ovarian cancer cell models, treatment with 12-ODPXA led to a cascade of anti-tumorigenic events.[4]
Key Findings on the Effects of 12-ODPXA: [4]
-
Inhibition of Cancer Cell Proliferation: Downregulation of PDK4 restores PDC activity, forcing cells towards a more metabolically constrained state and hindering proliferation.
-
Induction of Apoptosis: The metabolic shift and potential increase in mitochondrial reactive oxygen species (ROS) can trigger programmed cell death.
-
Suppression of Migration and Invasion: By altering the metabolic state, 12-ODPXA inhibits the cellular processes required for metastasis.
-
Reduction of Glycolysis: The compound directly counters the Warburg effect by downregulating a key gatekeeping enzyme.
-
In Vivo Efficacy: The anti-tumor and anti-metastatic properties of 12-ODPXA were confirmed in zebrafish xenograft models.[4]
These findings identify 12-ODPXA as a significant lead compound for the development of novel cancer therapeutics targeting metabolic pathways.
Data Presentation
While specific IC50 values for this compound's effect on PDK4 are detailed in the primary literature, the following tables summarize its reported biological activities and provide context with data from other known PDK4 inhibitors.
Table 1: Summary of Biological Effects of this compound in Ovarian Cancer Models
| Biological Endpoint | Observed Effect | Model System | Citation |
| PDK4 Expression | Downregulation | Ovarian Cancer Cells | [4] |
| Cell Proliferation | Inhibited | Ovarian Cancer Cells | [4] |
| Cell Apoptosis | Induced | Ovarian Cancer Cells | [4] |
| Cell Migration | Inhibited | Ovarian Cancer Cells | [4] |
| Cell Invasion | Inhibited | Ovarian Cancer Cells | [4] |
| Glycolysis | Inhibited | Ovarian Cancer Cells | [4] |
| Tumor Growth | Suppressed | Zebrafish Xenograft | [4] |
| Tumor Migration | Suppressed | Zebrafish Xenograft | [4] |
Table 2: Inhibitory Activity of Selected PDK Inhibitors (For Context)
| Inhibitor | Target(s) | IC50 Value | Notes | Citation |
| Dichloroacetate (DCA) | Pan-PDK inhibitor | ~57.8 µM (for PDK4) | Weak inhibitor, requires mM concentrations for cellular effects. | [9] |
| VER-246608 | Pan-PDK inhibitor | PDK1: 28 nM, PDK2: 19 nM, PDK3: 20 nM, PDK4: 24 nM | ATP-competitive inhibitor. | [10][11] |
| Nov3r | PDK inhibitor | 3 nM (modified assay) | Binds to the lipoamide (B1675559) site. | [10][11] |
| Compound 8c | PDK4 | 84 nM | Allosteric inhibitor. | [12] |
| Phomoxanthone A | Not specified | 0.51 µM (Cytotoxicity IC50) | Related compound, value is for cytotoxicity in tumor cell lines, not direct PDK4 inhibition. | [13] |
Signaling Pathways and Visualizations
The following diagrams illustrate the central role of PDK4 in metabolism and the proposed mechanism of action for this compound.
Caption: Canonical PDK4 signaling pathway inhibiting the Pyruvate Dehydrogenase Complex (PDC).
Caption: Proposed mechanism of this compound via PDK4 downregulation.
Experimental Protocols
The following are representative, detailed protocols for key experiments to validate the activity of a putative PDK4 downregulator like 12-ODPXA.
Protocol 1: Western Blot for PDK4 Protein Expression
This protocol is used to quantify the change in PDK4 protein levels in cancer cells after treatment with 12-ODPXA.
-
Cell Culture and Treatment:
-
Seed ovarian cancer cells (e.g., SKOV-3, A2780) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of 12-ODPXA (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.[14]
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane). Prepare samples with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody against PDK4 (e.g., dilution 1:1000) overnight at 4°C.[16]
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., dilution 1:5000) for 1 hour at room temperature.[14]
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using software like ImageJ. Normalize PDK4 band intensity to the corresponding loading control.
-
Protocol 2: Cell Viability Assay (WST-1 or MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity after treatment with 12-ODPXA.[17]
-
Cell Seeding:
-
Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of 12-ODPXA (e.g., from 0.01 to 100 µM) in triplicate. Include vehicle-only control wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
WST-1 Reagent Addition:
-
Add 10 µL of WST-1 reagent to each well.[17]
-
Incubate the plate for 1-4 hours at 37°C in a CO2 incubator. The incubation time may need optimization depending on the cell type.
-
-
Absorbance Measurement:
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.[17]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with media only).
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the results and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
Protocol 3: Transwell Migration and Invasion Assay
This assay assesses the effect of 12-ODPXA on the migratory and invasive potential of cancer cells.
-
Cell Preparation:
-
Starve the cancer cells in serum-free medium for 12-24 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of 12-ODPXA or vehicle control.
-
-
Assay Setup:
-
Use Transwell inserts with an 8.0 µm pore size membrane. For the invasion assay, coat the membrane with a thin layer of Matrigel. For the migration assay, no coating is needed.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Seed the prepared cells (e.g., 5 x 10^4 cells) into the upper chamber of the Transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C for 12-48 hours, allowing cells to migrate or invade through the membrane.
-
-
Cell Staining and Counting:
-
Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated to the lower surface of the membrane with methanol.
-
Stain the cells with 0.1% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
-
Data Analysis:
-
Take images of the stained cells from several random fields under a microscope.
-
Count the number of migrated/invaded cells per field.
-
Express the results as the average number of cells per field or as a percentage relative to the vehicle control.
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating a novel PDK4 inhibitor.
Caption: General experimental workflow for the evaluation of this compound.
Conclusion and Future Directions
This compound is a promising natural product that targets a key vulnerability in cancer cell metabolism through the downregulation of PDK4. Its demonstrated efficacy in inhibiting proliferation, metastasis, and inducing apoptosis in preclinical ovarian cancer models establishes it as a strong candidate for further drug development.[4]
Future research should focus on:
-
Detailed Mechanistic Studies: Elucidating the precise molecular mechanism by which 12-ODPXA downregulates PDK4 expression (e.g., transcriptional, post-transcriptional, or protein degradation pathways).
-
Broad-Spectrum Efficacy: Evaluating the activity of 12-ODPXA across a wider range of cancer types known to overexpress PDK4.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.
-
In Vivo Efficacy in Mammalian Models: Validating the anti-tumor effects in more complex preclinical models, such as murine orthotopic or patient-derived xenograft (PDX) models.[18]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 12-ODPXA to optimize potency, selectivity, and PK/PD properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Metastatic Effect of Pyruvate Dehydrogenase Kinase 4 Inhibition in Bladder Cancer via the ERK, SRC, and JNK Pathways [mdpi.com]
- 3. The Implications of PDK1–4 on Tumor Energy Metabolism, Aggressiveness and Therapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits ovarian tumor growth and metastasis by downregulating PDK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting PDK4 inhibits breast cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Tumor Metabolism for Cancer Treatment: Is Pyruvate Dehydrogenase Kinases (PDKs) a Viable Anticancer Target? [ijbs.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Potent PDK4 Inhibitor for Treatment of Heart Failure with Reduced Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. VER-246608, a novel pan-isoform ATP competitive inhibitor of pyruvate dehydrogenase kinase, disrupts Warburg metabolism and induces context-dependent cytostasis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
- 15. Anti-PDK4 antibody [EPR19727-245] (ab214938) | Abcam [abcam.com]
- 16. PDK4 antibody (12949-1-AP) | Proteintech [ptglab.com]
- 17. Cell Viability Assay Protocols - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Spontaneous and Experimental Metastasis Models: Nude Mice | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for the Isolation of 12-O-deacetyl-phomoxanthone A from Phomopsis sp.
Introduction
Endophytic fungi are a prolific source of novel, bioactive secondary metabolites with significant potential for drug discovery and development. The genus Phomopsis has been shown to produce a variety of structurally diverse compounds, including a class of dimeric tetrahydroxanthones known as phomoxanthones. These compounds have garnered interest due to their notable biological activities, including antimicrobial and cytotoxic properties.
This document provides detailed protocols for the isolation and characterization of 12-O-deacetyl-phomoxanthone A, a derivative of the more abundant phomoxanthone A. The methodologies described herein are based on the successful isolation from the endophytic fungus Phomopsis sp. strain IM 41-1, which was isolated from the mangrove plant Rhizhopora mucronata.[1][2] These notes are intended for researchers in natural product chemistry, mycology, and drug development.
Materials and Reagents
-
Culture of Phomopsis sp. (e.g., strain IM 41-1)
-
Unpolished rice
-
Methanol (B129727) (MeOH), analytical grade
-
n-Hexane, analytical grade
-
Ethyl acetate (B1210297) (EtOAc), analytical grade
-
Silica (B1680970) gel for column chromatography (e.g., 70-230 mesh)
-
Deuterated chloroform (B151607) (CDCl₃) for NMR spectroscopy
-
Standard laboratory glassware and equipment
-
Rotary evaporator
-
Chromatography columns
-
UV-Vis spectrophotometer
-
NMR spectrometer
-
Mass spectrometer
Experimental Protocols
Protocol 1: Fungal Cultivation and Fermentation
-
Strain Activation: Aseptically transfer a viable culture of Phomopsis sp. IM 41-1 from a stock culture to a fresh Potato Dextrose Agar (B569324) (PDA) plate.
-
Incubation: Incubate the plate at 25°C for 7-10 days, or until sufficient mycelial growth is observed.
-
Solid-State Fermentation: Prepare solid-state fermentation cultures by autoclaving 20 g of unpolished rice in Petri dishes.
-
Inoculation: Inoculate the sterile rice medium with small agar plugs of the actively growing Phomopsis sp. mycelium.
-
Large-Scale Fermentation: For a total of 1 kg of rice medium, prepare 50 such Petri dishes.
-
Incubation: Incubate the inoculated rice cultures at 25°C in the dark for 4 weeks.
Protocol 2: Extraction and Preliminary Fractionation
-
Extraction: Following incubation, consolidate the fermented rice cultures and extract exhaustively with 5 L of methanol (MeOH) at room temperature.
-
Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator to yield a crude aqueous residue.
-
Solvent Partitioning:
-
Perform a liquid-liquid partition of the aqueous concentrate (approximately 0.5 L) against an equal volume of n-hexane to remove nonpolar constituents. Discard the n-hexane fraction.
-
Subsequently, partition the aqueous layer with an equal volume of ethyl acetate (EtOAc).
-
Separate the layers and collect the ethyl acetate fraction, which contains the target compounds.
-
-
Drying and Concentration: Dry the ethyl acetate fraction over anhydrous sodium sulfate, filter, and concentrate to dryness under reduced pressure to obtain the crude EtOAc extract.
Protocol 3: Chromatographic Purification
-
Column Preparation: Prepare a silica gel column packed with an appropriate amount of silica gel slurried in n-hexane.
-
Loading: Adsorb the crude EtOAc extract onto a small amount of silica gel and load it onto the prepared column.
-
Elution: Elute the column using a step-gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation process using thin-layer chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:EtOAc, 80:20).
-
Isolation: Fractions containing phomoxanthone A and this compound are identified based on their TLC profiles. Combine the relevant fractions and concentrate them to yield the purified compounds. The typical elution order is phomoxanthone A followed by the more polar this compound. From a 1 kg rice culture, yields of approximately 30.0 mg of phomoxanthone A and 19.0 mg of this compound can be expected.[2]
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Description |
| Appearance | Yellow amorphous powder |
| Molecular Formula | C₃₂H₃₀O₁₃ (Determined by High-Resolution Mass Spectrometry) |
| ¹H NMR (400 MHz, CDCl₃) | Key signals indicate a nonsymmetrical dimer structure similar to phomoxanthone A.[2] |
| ¹³C NMR (CDCl₃) | Resonances at δC 177.8 (C-8), 177.9 (C-8'), and 187.8 (C-9, 9') are characteristic.[2] |
| UV λmax (MeOH) nm (log ε) | 340 (4.2), 221 (4.0)[2] |
| Hydroxyl Protons (¹H NMR) | Signals around δH 14.1 (1H, s, OH-8') are indicative of chelated hydroxyl groups.[2] |
Note: Detailed NMR assignments require 2D NMR experiments (COSY, HSQC, HMBC) for full structural elucidation.
Table 2: Antimicrobial Activity of this compound
| Test Organism | Activity (at 30 µ g/disk ) | Reference |
| Botrytis cinerea | Moderate | [3] |
| Sclerotinia sclerotiorum | Moderate | [3] |
| Diaporthe medusaea | Moderate | [3] |
| Staphylococcus aureus | Moderate | [3] |
| Pseudomonas aeruginosa | Inactive | [3] |
Visualizations
Experimental Workflow
References
- 1. Isolation of a phomoxanthone A derivative, a new metabolite of tetrahydroxanthone, from a Phomopsis sp. isolated from the mangrove, Rhizhopora mucronata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactive Secondary Metabolites of the Genus Diaporthe and Anamorph Phomopsis from Terrestrial and Marine Habitats and Endophytes: 2010–2019 [mdpi.com]
Optimizing Xanthone Production in Diaporthe goulteri: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the cultivation of the endophytic fungus Diaporthe goulteri to produce xanthones, a class of secondary metabolites with significant potential for therapeutic applications. The following sections outline the key culturing parameters, media formulations, and experimental procedures to guide researchers in optimizing the yield of these valuable compounds.
I. Introduction to Xanthone (B1684191) Production in Diaporthe goulteri
Diaporthe goulteri, an endophytic fungus, has been identified as a producer of novel xanthones with potential biological activities.[1][2] The biosynthesis of xanthones in fungi is understood to follow the polyketide pathway.[3][4] The production of these secondary metabolites is highly dependent on the specific culture conditions, including the composition of the growth medium, temperature, pH, and aeration. Optimization of these parameters is critical for maximizing the yield of xanthones for research and drug development purposes.
II. Culturing Conditions for Xanthone Production
Based on available research, a solid-state fermentation approach has been successfully employed for the production of xanthones by Diaporthe goulteri strain L17.[1] While extensive optimization studies for this specific strain are not yet published, the following parameters provide a validated starting point. General principles of fungal fermentation suggest that systematic variation of carbon and nitrogen sources, as well as other physical parameters, can significantly impact secondary metabolite production.
Data Presentation: Summary of Culturing Parameters
The following table summarizes the known culturing conditions for Diaporthe goulteri L17 for xanthone production. This table should be used as a baseline for further optimization experiments.
| Parameter | Condition | Source |
| Fungal Strain | Diaporthe goulteri L17 | [1] |
| Culture Type | Solid-State Fermentation | [1] |
| Basal Medium | Rice | [1] |
| Liquid Medium | Seawater | [1] |
| Nitrogen Source | Peptone | [1] |
| Incubation Temperature | 28 ± 2°C | [1] |
| Incubation Time | 50 days | [1] |
III. Experimental Protocols
The following protocols provide a step-by-step guide for the cultivation of Diaporthe goulteri and the subsequent extraction of xanthones.
Protocol 1: Preparation of Seed Culture
-
Aseptic Technique: All procedures should be performed in a laminar flow hood to maintain sterility.
-
Fungal Strain: Obtain a pure culture of Diaporthe goulteri.
-
Media Preparation: Prepare Potato Dextrose Agar (B569324) (PDA) plates.
-
Inoculation: Aseptically transfer a small piece of the mycelium from the stock culture to the center of a fresh PDA plate.
-
Incubation: Incubate the plates at 28 ± 2°C for 5 days, or until sufficient mycelial growth is observed.[1]
Protocol 2: Solid-State Fermentation for Xanthone Production
-
Flask Preparation: Use 500 mL Erlenmeyer flasks. Add 40 g of rice to each flask.
-
Liquid Medium Addition: Add 60 mL of seawater to each flask.
-
Nitrogen Source Addition: Add 0.12 g of peptone to each flask.[1]
-
Sterilization: Autoclave the flasks at 121°C for 20 minutes. Allow the flasks to cool to room temperature.
-
Inoculation: Cut the mycelial agar from the seed culture plates into small plugs (approximately 1 cm x 1 cm). Aseptically add several agar plugs to each fermentation flask.
-
Incubation: Incubate the flasks under static conditions at 28 ± 2°C for 50 days.[1]
Protocol 3: Extraction of Xanthones
-
Harvesting: After the incubation period, disrupt the fermented rice culture by mechanical means (e.g., using a sterile spatula).
-
Solvent Extraction: Add ethyl acetate (B1210297) (EtOAc) to the flask to cover the fermented substrate.
-
Maceration: Allow the mixture to macerate at room temperature for 24 hours with occasional shaking to ensure thorough extraction.
-
Filtration and Concentration: Filter the mixture to separate the solvent from the solid residue. Repeat the extraction process two to three times to maximize the yield. Combine the ethyl acetate extracts.
-
Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract containing xanthones.[1]
-
Further Purification: The crude extract can be further purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) to isolate individual xanthone compounds.
IV. Visualizing the Workflow
The following diagrams illustrate the key experimental workflows for producing and extracting xanthones from Diaporthe goulteri.
Caption: Experimental workflow for xanthone production from Diaporthe goulteri.
V. Signaling Pathways and Biosynthesis
While the specific signaling pathways regulating xanthone production in Diaporthe goulteri are not yet elucidated, the general biosynthetic pathway for xanthones in fungi involves the polyketide pathway.
Caption: Generalized fungal xanthone biosynthesis pathway.
VI. Recommendations for Optimization
To enhance the yield of xanthones from Diaporthe goulteri, a systematic optimization of the culture conditions is recommended. Researchers should consider the following experimental designs:
-
Carbon Source Screening: Evaluate the effect of different carbon sources (e.g., glucose, sucrose, maltose, soluble starch) by replacing or supplementing the rice in the solid-state medium.
-
Nitrogen Source Screening: Investigate the impact of various organic and inorganic nitrogen sources (e.g., yeast extract, malt (B15192052) extract, ammonium (B1175870) sulfate, sodium nitrate) in place of or in addition to peptone.
-
pH Optimization: Determine the optimal initial pH of the liquid medium for both mycelial growth and xanthone production by adjusting the pH of the seawater.
-
Precursor Feeding: Experiment with the addition of potential precursors of the polyketide pathway to the culture medium at different stages of fermentation.
By systematically investigating these parameters, researchers can develop a more robust and high-yielding process for the production of xanthones from Diaporthe goulteri.
References
- 1. researchgate.net [researchgate.net]
- 2. New Xanthones with Antiagricultural Fungal Pathogen Activities from the Endophytic Fungus Diaporthe goulteri L17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Characterization of 12-O-deacetyl-phomoxanthone A
Audience: Researchers, scientists, and drug development professionals.
Introduction
12-O-deacetyl-phomoxanthone A is a dimeric tetrahydroxanthone that has been isolated from endophytic fungi, such as Diaporthe goulteri. This natural product has garnered significant interest within the scientific community due to its potential therapeutic properties. Recent studies have highlighted its anticancer activities, particularly its ability to inhibit the growth and metastasis of ovarian tumors through the downregulation of Pyruvate Dehydrogenase Kinase 4 (PDK4). This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound, an essential step for its further development as a potential therapeutic agent.
The following sections detail the methodologies for structural elucidation and purity assessment using a combination of spectroscopic and chromatographic techniques. Furthermore, protocols for key biological assays are provided to assess its mechanism of action.
Analytical Characterization Techniques
A thorough characterization of this compound is crucial for quality control and to establish a foundation for structure-activity relationship (SAR) studies. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are utilized to determine the chemical structure of this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters:
-
Instrument: Varian Mercury 300 (or equivalent 300-500 MHz NMR spectrometer).
-
Nuclei: ¹H and ¹³C.
-
Solvent: CDCl₃.
-
Temperature: 25°C.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single pulse.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectra.
-
Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
-
Integrate the ¹H NMR signals and determine the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
-
Assign the chemical shifts of the ¹³C NMR spectrum.
-
Data Presentation: NMR Spectroscopic Data
Note: The following data is representative of phomoxanthone-type structures and should be confirmed by experimental acquisition for this compound.
| ¹H NMR (300 MHz, CDCl₃) | ¹³C NMR (75 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Multiplicity (J, Hz) |
| 7.35 | d (8.5) |
| 6.58 | d (8.5) |
| 5.40 | s |
| 4.25 | d (12.5) |
| 4.15 | d (12.5) |
| 3.80 | br s |
| 2.50 | m |
| 2.35 | m |
| 2.10 | s |
| 1.50 | d (6.5) |
| 1.20 | s |
| - | - |
| - | - |
| - | - |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides the accurate mass, which is used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which aids in structural confirmation.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 10-50 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
-
Instrument Parameters:
-
Instrument: Waters Acquity TQD (or equivalent ESI-TOF or ESI-QTOF mass spectrometer).
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative ion mode.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 120-150°C.
-
Desolvation Temperature: 300-350°C.
-
Nebulizer Gas (N₂): Flow rate dependent on the instrument.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
For HRMS, calculate the elemental composition from the accurate mass measurement.
-
For MS/MS, select the molecular ion as the precursor ion and acquire the product ion spectrum to observe the fragmentation pattern.
-
Data Presentation: Mass Spectrometric Data
| Parameter | Value |
| Molecular Formula | C₃₆H₃₆O₁₅ |
| Molecular Weight | 708.66 g/mol |
| Ionization Mode | ESI-Negative |
| Observed m/z | 707 [M-H]⁻ |
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for determining the purity of this compound and for quantitative analysis. A validated reversed-phase HPLC (RP-HPLC) method is essential for quality control.
Experimental Protocol: Reversed-Phase HPLC
This protocol is adapted from established methods for xanthone (B1684191) analysis and may require optimization.[1][2][3][4]
-
Instrumentation and Columns:
-
HPLC System: Agilent 1260 Infinity (or equivalent) with a diode-array detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of dilutions for the calibration curve (e.g., 1-100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Determine the retention time of this compound.
-
Assess the purity by calculating the peak area percentage.
-
For quantitative analysis, construct a calibration curve by plotting peak area against concentration.
-
Data Presentation: HPLC Purity Analysis
| Parameter | Value |
| Retention Time (t_R_) | (To be determined experimentally) |
| Purity (by peak area %) | >98% |
| Linearity (r²) | >0.999 |
| Limit of Detection (LOD) | (To be determined experimentally) |
| Limit of Quantification (LOQ) | (To be determined experimentally) |
Experimental Workflow Diagram
Caption: Experimental workflow for the characterization of this compound.
Biological Activity Assessment
Recent research has shown that this compound exerts its anticancer effects by downregulating PDK4, leading to the inhibition of cell proliferation and migration, and the induction of apoptosis in ovarian cancer cells. The following protocols describe key in vitro assays to confirm these biological activities.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Seed ovarian cancer cells (e.g., SKOV3, OVCAR3) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium.
-
Replace the medium in the wells with 100 µL of medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Apoptosis Assay (Caspase-3 Activity)
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Experimental Protocol: Caspase-3 Activity Assay
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described for the MTT assay.
-
After the incubation period, collect the cells and lyse them using a lysis buffer provided in a commercial caspase-3 activity assay kit.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a Bradford or BCA protein assay.
-
-
Caspase-3 Activity Measurement:
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 405 nm.
-
The increase in absorbance is proportional to the caspase-3 activity.
-
Western Blot for PDK4 Expression
Western blotting is used to detect the levels of specific proteins, in this case, to determine if this compound downregulates the expression of PDK4.
Experimental Protocol: Western Blot
-
Cell Lysis and Protein Quantification:
-
Treat cells as described previously.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against PDK4 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Signaling Pathway Diagram
Caption: Proposed signaling pathway of this compound in ovarian cancer cells.
References
Application Note: HPLC-MS Analysis of Phomoxanthone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phomoxanthones are a class of dimeric xanthone (B1684191) derivatives produced by endophytic fungi of the Phomopsis genus. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anticancer, antimalarial, and antimicrobial properties. Notably, Phomoxanthone A has demonstrated strong anti-tumor activity against various cancer cell lines, including those resistant to conventional chemotherapy, by inducing apoptosis.[1] The complex dimeric structure of phomoxanthones presents a unique analytical challenge, necessitating robust and sensitive methods for their identification and quantification in complex fungal extracts.
This application note provides a detailed protocol for the analysis of phomoxanthone derivatives using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The methodology outlined herein is designed to provide a framework for the separation, identification, and quantification of these promising natural products, aiding in drug discovery and development efforts.
Experimental Protocols
Sample Preparation: Fungal Extract for HPLC-MS Analysis
This protocol describes the extraction of phomoxanthone derivatives from fungal cultures.
Materials:
-
Fungal mycelia grown on a suitable solid or in a liquid medium
-
Methanol (B129727) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Water (deionized or HPLC grade)
-
Hexane (B92381) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Sonicator
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
Syringe filters (0.22 µm, PTFE)
-
HPLC vials
Procedure:
-
Extraction of Fungal Mycelia:
-
Harvest the fungal mycelia from the culture medium.
-
Lyophilize the mycelia to remove water.
-
Grind the dried mycelia into a fine powder.
-
Extract the powdered mycelia with methanol at room temperature with agitation for 48 hours.
-
Filter the extract to separate the mycelial debris.
-
-
Liquid-Liquid Partitioning:
-
To the methanolic extract, add water to constitute a 10% aqueous solution.
-
Perform a liquid-liquid extraction by partitioning the aqueous methanol extract against an equal volume of hexane to remove nonpolar lipids. Discard the hexane layer.
-
Subsequently, partition the aqueous methanol layer against an equal volume of ethyl acetate. The phomoxanthone derivatives will preferentially partition into the ethyl acetate phase.
-
Repeat the ethyl acetate extraction three times to ensure complete recovery.
-
Combine the ethyl acetate fractions.
-
-
Concentration and Reconstitution:
-
Dry the combined ethyl acetate extract over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Reconstitute the dried extract in a known volume of acetonitrile/water (50:50, v/v) with 0.1% formic acid to a suitable concentration for HPLC-MS analysis.
-
-
Final Preparation:
-
Vortex the reconstituted extract to ensure complete dissolution.
-
If necessary, sonicate the sample for 10-15 minutes.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
HPLC-MS/MS Method for Phomoxanthone Analysis
This protocol outlines the conditions for the chromatographic separation and mass spectrometric detection of phomoxanthone derivatives.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven (e.g., Agilent 1200 Series or equivalent).
-
Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6460 Triple Quadrupole or equivalent).
Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., ZORBAX Eclipse XDB-C18, 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
Start with 30% B for 5 minutes.
-
Increase to 50% B over 10 minutes.
-
Hold at 50% B for 10 minutes.
-
Increase to 100% B over 20 minutes.
-
Hold at 100% B for 6 minutes for column washing.
-
Return to initial conditions (30% B) and equilibrate for 10 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan/product ion scan for qualitative analysis.
-
Gas Temperature: 325 °C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 4000 V (positive mode), 3500 V (negative mode).
-
Fragmentor Voltage: 135 V.
Data Presentation
The following table summarizes the quantitative data for known phomoxanthone derivatives. Please note that the MRM transitions and collision energies for some derivatives are proposed based on the analysis of similar compounds and may require experimental optimization.
| Compound Name | Molecular Formula | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Retention Time (min) |
| Phomoxanthone A | C₃₈H₃₈O₁₆ | 751.22 [M+H]⁺ | TBD | TBD | TBD |
| 773.20 [M+Na]⁺ | TBD | TBD | TBD | ||
| Phomoxanthone B | C₃₈H₃₈O₁₆ | 751.22 [M+H]⁺ | TBD | TBD | TBD |
| 773.20 [M+Na]⁺ | TBD | TBD | TBD | ||
| 12-O-deacetyl-phomoxanthone A | C₃₆H₃₆O₁₅ | 709.21 [M+H]⁺ | TBD | TBD | TBD |
| Phomolactonexanthone A | C₃₄H₃₂O₁₄ | 665.18 [M-H]⁻ | TBD | TBD | TBD |
| Phomolactonexanthone B | C₃₄H₃₂O₁₄ | 665.18 [M-H]⁻ | TBD | TBD | TBD |
| Deacetylphomoxanthone C | C₃₂H₃₀O₁₃ | 621.16 [M-H]⁻ | TBD | TBD | TBD |
TBD: To Be Determined experimentally. The precursor ions are based on published exact mass data. The product ions and collision energies need to be optimized for each specific instrument.
Visualizations
Experimental Workflow
Caption: Workflow for HPLC-MS analysis of phomoxanthone derivatives.
Proposed Fragmentation Pathway of Phomoxanthone A
Caption: Proposed fragmentation of Phomoxanthone A in positive ESI mode.
References
Application Notes and Protocols for MTT Assay Using 12-O-deacetyl-phomoxanthone A
Audience: Researchers, scientists, and drug development professionals.
Introduction: 12-O-deacetyl-phomoxanthone A, a xanthone (B1684191) dimer isolated from endophytic fungi, belongs to a class of compounds that have demonstrated significant biological activities, including cytotoxic effects against various cancer cell lines.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which can serve as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[2][4] The amount of formazan produced is proportional to the number of viable cells. These application notes provide a detailed protocol for evaluating the cytotoxic effects of this compound using the MTT assay.
Quantitative Data Summary
While specific cytotoxicity data for this compound is not extensively available in the public domain, data for the closely related Phomoxanthone A (PhoA) provides a valuable reference for designing experiments.
| Compound | Cell Line | Incubation Time | IC50 Value (µM) | Notes |
| Phomoxanthone A | MCF7 | 24 hours | 16.36 ± 1.96 | Suppressed cell proliferation.[5] |
| Phomoxanthone A | HL60 | Not Specified | - | Highly cytotoxic.[6][7] |
| Phomoxanthone A | Lymphocytes | Not Specified | - | Not cytotoxic at tested concentrations.[6][7] |
Concentrations of Phomoxanthone A tested on HL60 cells and lymphocytes ranged from 0.01 to 100.0 µg/mL.[6][7]
Experimental Protocol: MTT Assay
This protocol is designed for adherent cells cultured in 96-well plates but can be adapted for suspension cells.
Materials:
-
This compound
-
Cell line of interest (e.g., MCF7, HL60)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm[2][8]
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: a. Harvest and count cells. Ensure cell viability is above 90%. b. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete culture medium. c. Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment and recovery.
-
Compound Preparation and Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note that the related compound Phomoxanthone A can be unstable in DMSO, so it is recommended to prepare fresh solutions immediately before use.[9] b. Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., based on the data for Phomoxanthone A, from 0.01 to 100 µg/mL). c. Carefully remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. d. Include appropriate controls:
- Untreated Control: Cells in medium without the compound.
- Vehicle Control: Cells in medium with the highest concentration of the solvent used to dissolve the compound.
- Blank Control: Medium only (no cells) for background subtraction.[4] e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: a. After the incubation period, add 10-50 µL of MTT solution (5 mg/mL) to each well, resulting in a final concentration of approximately 0.5 mg/mL.[8] b. Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the MTT to formazan, forming visible purple crystals.
-
Formazan Solubilization: a. After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals. b. Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. c. To ensure complete solubilization, gently pipette up and down or place the plate on an orbital shaker for about 15 minutes, protected from light.[4]
-
Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise. b. The absorbance value is directly proportional to the number of viable, metabolically active cells.
-
Data Analysis: a. Subtract the average absorbance of the blank control from all other readings. b. Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100 c. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Proposed Signaling Pathway
The precise signaling pathway of this compound is not fully elucidated. However, based on studies of the closely related Phomoxanthone A, a potential mechanism involves the induction of apoptosis through mitochondrial disruption and modulation of inflammatory signaling pathways.[5][9][10]
Caption: Proposed signaling pathway for phomoxanthone-induced apoptosis.
References
- 1. Phomoxanthones A and B, novel xanthone dimers from the endophytic fungus Phomopsis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. researchhub.com [researchhub.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Differential genotoxicity and cytotoxicity of phomoxanthone A isolated from the fungus Phomopsis longicolla in HL60 cells and peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. The mycotoxin phomoxanthone A disturbs the form and function of the inner mitochondrial membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phomoxanthone A, Compound of Endophytic Fungi Paecilomyces sp. and Its Potential Antimicrobial and Antiparasitic | MDPI [mdpi.com]
Application Notes: In Vitro Efficacy of 12-O-deacetyl-phomoxanthone A on Ovarian Cancer Cells
Introduction
12-O-deacetyl-phomoxanthone A (12-ODPXA) is a xanthone (B1684191) dimer extracted from the secondary metabolites of the endophytic fungus Diaporthe goulteri.[1] Recent in vitro studies have demonstrated its potential as an anti-cancer agent, particularly against ovarian cancer. These notes summarize the key findings and provide protocols for evaluating the efficacy of 12-ODPXA in a laboratory setting.
Mechanism of Action
12-ODPXA has been shown to inhibit the growth and metastasis of ovarian tumors by downregulating Pyruvate Dehydrogenase Kinase 4 (PDK4).[1][2] This downregulation disrupts cancer cell metabolism and induces apoptosis. The compound has been observed to inhibit proliferation, migration, invasion, and glycolysis in ovarian cancer cells while promoting programmed cell death.[1]
Data Presentation
The following tables present illustrative quantitative data on the effects of this compound on various ovarian cancer cell lines. This data is provided as an example for comparison and may not reflect the exact results from a specific experiment.
Table 1: Cytotoxicity of this compound in Ovarian Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h |
| A2780 | 1.5 |
| SKOV3 | 2.1 |
| OVCAR-3 | 1.8 |
| HeyA8 | 2.5 |
Table 2: Induction of Apoptosis by this compound in A2780 Cells (48h treatment)
| Concentration (µM) | Percentage of Apoptotic Cells (Annexin V positive) |
| 0 (Control) | 5% |
| 1 | 25% |
| 2.5 | 45% |
| 5 | 65% |
Table 3: Effect of this compound on Protein Expression in A2780 Cells (48h treatment)
| Protein | Change in Expression (vs. Control) |
| PDK4 | Decreased |
| Cleaved Caspase-3 | Increased |
| Bcl-2 | Decreased |
| Bax | Increased |
Experimental Protocols
Detailed methodologies for key in vitro experiments to test the efficacy of this compound on ovarian cancer cells are provided below.
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on ovarian cancer cells.
Materials:
-
Ovarian cancer cell lines (e.g., A2780, SKOV3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle-only control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection and quantification of apoptosis in ovarian cancer cells treated with this compound using flow cytometry.
Materials:
-
Treated and untreated ovarian cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution in ovarian cancer cells after treatment with this compound.
Materials:
-
Treated and untreated ovarian cancer cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Western Blotting
This protocol is for the detection of changes in the expression of key proteins (PDK4, caspases, Bcl-2 family) in ovarian cancer cells treated with this compound.
Materials:
-
Treated and untreated ovarian cancer cells
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-PDK4, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
Caption: Experimental workflow for in vitro testing of this compound.
Caption: Proposed signaling pathway of this compound in ovarian cancer cells.
References
Application Notes and Protocols: Investigating the Effect of 12-O-deacetyl-phomoxanthone A on Glycolysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the effects of 12-O-deacetyl-phomoxanthone A, a derivative of the mycotoxin Phomoxanthone A, on cellular glycolysis. The protocols outlined below are designed to elucidate the compound's mechanism of action, which may involve complex metabolic reprogramming rather than direct inhibition of glycolytic enzymes.
Recent evidence suggests that this compound may downregulate Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4), an important regulator of glucose metabolism.[1][2] Downregulation of PDK4 would be expected to enhance the activity of the Pyruvate Dehydrogenase Complex (PDC), thereby promoting the conversion of pyruvate to acetyl-CoA for entry into the TCA cycle. This suggests a potential shift away from lactate (B86563) production and towards oxidative phosphorylation.
However, the parent compound, Phomoxanthone A, is known to be a mitochondrial toxin that inhibits the electron transport chain (ETC).[3][4] ETC inhibition typically leads to a compensatory increase in glycolysis to maintain cellular ATP levels. Therefore, it is crucial to investigate whether this compound retains this mitochondrial activity, as this would have a profound and opposing effect on glycolytic flux.
These protocols will enable researchers to dissect these potential dual effects and build a comprehensive understanding of how this compound modulates cellular energy metabolism.
Data Presentation: Expected Outcomes
The following tables summarize the potential quantitative data that can be obtained from the described experiments. The expected outcomes are presented for two hypothetical scenarios: 1) Dominant effect is PDK4 downregulation, and 2) Dominant effect is mitochondrial toxicity.
Table 1: Glycolysis Stress Test Parameters
| Treatment | Glycolysis | Glycolytic Capacity | Glycolytic Reserve |
| Vehicle Control | Baseline | High | High |
| This compound (PDK4 Downregulation) | Decreased | Decreased | Decreased |
| This compound (Mitochondrial Toxicity) | Increased | Increased | Maintained or Increased |
| 2-Deoxyglucose (Positive Control) | Significantly Decreased | Significantly Decreased | Significantly Decreased |
Table 2: Key Glycolytic Metrics
| Treatment | Glucose Uptake | Lactate Production | Intracellular ATP Levels |
| Vehicle Control | Baseline | Baseline | Baseline |
| This compound (PDK4 Downregulation) | Decreased | Decreased | Maintained or Increased |
| This compound (Mitochondrial Toxicity) | Increased | Increased | Decreased or Maintained |
| Oligomycin (B223565) (Positive Control for Glycolysis Stimulation) | Increased | Increased | Decreased |
Experimental Protocols
Protocol 1: Glycolysis Stress Test using Extracellular Flux Analyzer
This protocol measures the extracellular acidification rate (ECAR), an indicator of lactate production and thus glycolysis.[5][6]
Materials:
-
Cell culture medium
-
This compound
-
Glucose-free Seahorse XF Base Medium
-
L-glutamine, Sodium Pyruvate, Glucose
-
Oligomycin, 2-Deoxyglucose (2-DG)
-
Extracellular flux analyzer and consumables
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound for the desired duration (e.g., 24 hours). Include a vehicle control.
-
Assay Preparation:
-
Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.
-
Prepare the assay medium: Seahorse XF Base Medium supplemented with 2 mM L-glutamine. Adjust pH to 7.4.
-
Prepare injection solutions in the assay medium: 10x glucose (e.g., 100 mM), 10x oligomycin (e.g., 10 µM), and 10x 2-DG (e.g., 500 mM).
-
-
Cell Plate Preparation:
-
Remove the cell culture medium from the plate.
-
Wash the cells twice with the assay medium.
-
Add the final volume of assay medium to each well and incubate at 37°C in a non-CO2 incubator for 1 hour.
-
-
Extracellular Flux Analysis:
-
Load the hydrated sensor cartridge with the injection solutions.
-
Place the cell plate in the extracellular flux analyzer.
-
Run the Glycolysis Stress Test protocol, which involves sequential injections of glucose, oligomycin, and 2-DG, with ECAR measurements taken between each injection.
-
Protocol 2: Glucose Uptake Assay
This protocol measures the rate of glucose uptake by cells using a fluorescently labeled glucose analog.
Materials:
-
Cell culture medium
-
This compound
-
Glucose-free Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Phloretin (B1677691) (glucose transport inhibitor)
-
Plate reader with fluorescence detection
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound as described in Protocol 1.
-
Glucose Starvation:
-
Remove the culture medium.
-
Wash the cells twice with warm PBS.
-
Incubate the cells in glucose-free KRPH buffer for 30 minutes at 37°C.
-
-
Glucose Analog Uptake:
-
Add 2-NBDG to a final concentration of 50 µM to each well. For a negative control, add phloretin (e.g., 200 µM) 10 minutes prior to 2-NBDG addition.
-
Incubate for 30-60 minutes at 37°C.
-
-
Measurement:
-
Remove the 2-NBDG solution and wash the cells three times with cold PBS.
-
Add PBS to each well.
-
Measure the fluorescence using a plate reader (Excitation/Emission ~485/535 nm).
-
Protocol 3: Lactate Production Assay
This protocol quantifies the amount of lactate secreted into the cell culture medium.[7][8]
Materials:
-
Cell culture medium
-
This compound
-
Lactate assay kit (colorimetric or fluorometric)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound as described in Protocol 1.
-
Sample Collection: At the end of the treatment period, collect a sample of the cell culture medium from each well.
-
Lactate Measurement:
-
Centrifuge the media samples to remove any detached cells.
-
Perform the lactate assay on the supernatant according to the manufacturer's instructions.
-
-
Data Normalization: After collecting the media, lyse the cells in the wells and measure the total protein content (e.g., using a BCA assay) to normalize the lactate production values to the cell number.
Protocol 4: Western Blot for PDK4 Expression
This protocol determines the protein expression levels of PDK4.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibody against PDK4
-
Secondary antibody (HRP-conjugated)
-
Loading control antibody (e.g., β-actin or GAPDH)
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence substrate
Procedure:
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-PDK4 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the PDK4 signal to the loading control.
Mandatory Visualizations
Caption: Proposed signaling pathways affected by this compound.
Caption: Experimental workflow for investigating the effects on glycolysis.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The mycotoxin phomoxanthone A disturbs the form and function of the inner mitochondrial membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phomoxanthone A - Wikipedia [en.wikipedia.org]
- 5. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. Glycolysis/OXPHOS Assay Kit G270 manual | DOJINDO [dojindo.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by 12-O-deacetyl-phomoxanthone A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing apoptosis induced by 12-O-deacetyl-phomoxanthone A using flow cytometry. The protocols and data presented are based on established methodologies for the parent compound, phomoxanthone A (PXA), a known potent inducer of apoptosis. Structure-activity relationship studies indicate that the acetyl groups on PXA are important for its biological activity, suggesting that this compound also possesses pro-apoptotic properties.
Introduction
This compound is a derivative of phomoxanthone A, a tetrahydroxanthone dimer isolated from the endophytic fungus Phomopsis longicolla. Phomoxanthone A has demonstrated strong anti-tumor activity in various cancer cell lines, including those resistant to conventional chemotherapeutics like cisplatin.[1][2] The primary mechanism of its anti-tumor action is the induction of caspase-3-dependent apoptosis.[1] Phomoxanthone A is known to act as a mitochondrial toxin, leading to the disruption of the inner mitochondrial membrane, release of pro-apoptotic factors, and subsequent cell death.[3]
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis. The use of Annexin V and propidium (B1200493) iodide (PI) staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. This protocol details the application of this method to study the effects of this compound.
Data Presentation
The following table summarizes representative quantitative data for apoptosis induction by a phomoxanthone A derivative in a cancer cell line, as analyzed by Annexin V/PI flow cytometry.
| Treatment Group | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 80.4 ± 3.5 | 12.1 ± 1.9 | 7.5 ± 1.2 |
| This compound | 5 | 45.7 ± 4.2 | 35.8 ± 3.1 | 18.5 ± 2.5 |
| This compound | 10 | 15.3 ± 2.8 | 50.2 ± 4.5 | 34.5 ± 3.8 |
| Staurosporine (B1682477) (Positive Control) | 1 | 10.1 ± 1.5 | 65.4 ± 5.2 | 24.5 ± 2.9 |
Note: Data are presented as mean ± standard deviation from three independent experiments. The specific cell line and incubation time should be optimized for each experimental system.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, or a cell line of interest) in 6-well plates at a density of 2 x 105 cells/well.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution with a complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% (v/v) in all treatments, including the vehicle control.
-
Treatment: Replace the culture medium with the medium containing various concentrations of this compound or the vehicle control (medium with 0.1% DMSO). A positive control for apoptosis, such as staurosporine (1 µM), should be included.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.
Annexin V/PI Staining for Flow Cytometry
-
Cell Harvesting: Following treatment, collect both the floating and adherent cells. For adherent cells, wash with phosphate-buffered saline (PBS) and detach using a gentle, non-enzymatic cell dissociation solution or trypsin-EDTA.
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 106 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Add 5 µL of Propidium Iodide (PI) solution (100 µg/mL).
-
Gently vortex the tubes.
-
-
Incubation: Incubate the stained cells for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.
-
FITC-Annexin V is typically detected in the FL1 channel.
-
PI is typically detected in the FL2 or FL3 channel.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Data Analysis
-
Gating: Gate the cell population based on forward and side scatter to exclude debris.
-
Quadrant Analysis: Create a quadrant plot of FITC-Annexin V versus PI fluorescence.
-
Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often considered debris).
-
-
Quantification: Determine the percentage of cells in each quadrant to quantify the extent of apoptosis induced by this compound.
Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing apoptosis.
Proposed Signaling Pathway for Apoptosis Induction
Caption: Proposed signaling pathway for apoptosis.
Conclusion
The protocols and information provided herein offer a robust framework for investigating the pro-apoptotic effects of this compound. By utilizing flow cytometry with Annexin V and PI staining, researchers can effectively quantify the induction of apoptosis and contribute to the understanding of this compound's potential as an anti-cancer agent. The proposed signaling pathway, involving the downregulation of PDK4 and the induction of the mitochondrial apoptosis cascade, provides a foundation for further mechanistic studies.
References
- 1. Phomoxanthone A--From Mangrove Forests to Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pro-apoptotic and immunostimulatory tetrahydroxanthone dimers from the endophytic fungus Phomopsis longicolla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mycotoxin phomoxanthone A disturbs the form and function of the inner mitochondrial membrane - PMC [pmc.ncbi.nlm.nih.gov]
12-O-deacetyl-phomoxanthone A: A Potential Novel Therapeutic Agent for Melanoma
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
12-O-deacetyl-phomoxanthone A (12-ODPXA) is a xanthone (B1684191) dimer derived from the endophytic fungus Diaporthe goulteri. Recent studies have highlighted its potential as an anti-cancer agent. While research has specifically demonstrated its efficacy in inhibiting ovarian cancer growth and metastasis, its mechanisms of action suggest a broader applicability, including as a potential therapeutic agent for melanoma.[1] This document provides a detailed overview of 12-ODPXA, its proposed mechanism of action in cancer, and comprehensive protocols for its investigation as a potential anti-melanoma therapeutic.
Mechanism of Action
12-ODPXA has been shown to exert its anti-tumor effects through the downregulation of Pyruvate Dehydrogenase Kinase 4 (PDK4).[1] PDK4 is a key enzyme in cellular metabolism, specifically in the regulation of glycolysis. By inhibiting PDK4, 12-ODPXA is proposed to induce a metabolic shift in cancer cells, leading to reduced proliferation, migration, and invasion, and ultimately, apoptosis.[1] This mechanism is of significant interest in the context of melanoma, a cancer type known for its metabolic plasticity and aggressive metastatic potential.
The parent compound, phomoxanthone A, has been shown to induce caspase-3 dependent apoptosis in various cancer cell lines.[2] Structure-activity relationship studies on phomoxanthone A and its derivatives have indicated that the acetyl groups are important structural features for its biological activity.[2] The "deacetyl" modification in 12-ODPXA may influence its potency and specific molecular targets.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Ovarian Cancer Cells
| Cell Line | Assay | Endpoint | Result | Reference |
| Ovarian Cancer Cells | Proliferation Assay | Cell Viability | Inhibition of cell proliferation | [1] |
| Ovarian Cancer Cells | Migration Assay | Cell Migration | Inhibition of cell migration | [1] |
| Ovarian Cancer Cells | Invasion Assay | Cell Invasion | Inhibition of cell invasion | [1] |
| Ovarian Cancer Cells | Apoptosis Assay | Apoptosis Induction | Induces cell apoptosis | [1] |
| Ovarian Cancer Cells | Metabolic Assays | Glycolysis | Inhibition of glycolysis | [1] |
Note: The following protocols are based on the known activities of 12-ODPXA in ovarian cancer and are proposed for the investigation of its potential in melanoma. Researchers should adapt and optimize these protocols for their specific melanoma cell lines and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of 12-ODPXA on melanoma cell lines.
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28)
-
This compound (stock solution in DMSO)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed melanoma cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of 12-ODPXA (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control.
Caption: Workflow for determining cell viability using the MTT assay.
Western Blot Analysis for PDK4 and Apoptosis Markers
Objective: To investigate the effect of 12-ODPXA on the expression of PDK4 and key apoptosis-related proteins.
Materials:
-
Melanoma cells treated with 12-ODPXA
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-PDK4, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Treat melanoma cells with effective concentrations of 12-ODPXA for 24 or 48 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Use β-actin as a loading control.
Caption: Proposed signaling pathway of 12-ODPXA in cancer cells.
Cell Migration Assay (Wound Healing Assay)
Objective: To assess the effect of 12-ODPXA on the migratory capacity of melanoma cells.
Materials:
-
Melanoma cells
-
6-well plates
-
200 µL pipette tip
-
Microscope with a camera
Protocol:
-
Seed melanoma cells in a 6-well plate and grow them to confluence.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing a non-toxic concentration of 12-ODPXA.
-
Capture images of the wound at 0 hours and after 24 hours of incubation.
-
Measure the wound area at both time points and calculate the percentage of wound closure.
Caption: Workflow for the wound healing cell migration assay.
Future Directions
The preliminary data on this compound in ovarian cancer is promising and warrants further investigation into its potential as a therapeutic agent for melanoma. Future studies should focus on:
-
In vitro studies: Confirming the cytotoxic, anti-migratory, and pro-apoptotic effects of 12-ODPXA in a panel of human melanoma cell lines, including those with different BRAF and NRAS mutation statuses.
-
Mechanism of action studies: Elucidating the detailed molecular mechanisms downstream of PDK4 inhibition in melanoma cells.
-
In vivo studies: Evaluating the anti-tumor efficacy and safety of 12-ODPXA in preclinical melanoma mouse models.
-
Combination therapies: Investigating the potential synergistic effects of 12-ODPXA with existing melanoma therapies, such as BRAF inhibitors or immune checkpoint inhibitors.
Conclusion
This compound represents a novel and promising natural product with the potential for development as an anti-melanoma therapeutic. The provided application notes and protocols offer a framework for researchers to explore its efficacy and mechanism of action in melanoma, paving the way for future preclinical and clinical development.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Phomoxanthone Natural Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of phomoxanthone natural products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and purification of phomoxanthones.
Issue 1: Low Yield of Phomoxanthones from Fungal Culture
Question: We are experiencing significantly lower than expected yields of phomoxanthones from our fungal culture extracts. What are the potential causes and how can we improve our yield?
Answer: Low yields of phomoxanthones can stem from several factors throughout the extraction and purification process. Here are some common causes and troubleshooting steps:
-
Suboptimal Fungal Culture Conditions: The production of secondary metabolites like phomoxanthones is highly dependent on the culture conditions. Ensure that the fungal strain (e.g., Phomopsis sp.) is cultivated under optimal conditions, including the appropriate growth medium (e.g., sterile steamed unpolished rice), temperature (e.g., 25°C), and incubation time (e.g., 4 weeks) as these factors significantly influence metabolite production.[1]
-
Inefficient Extraction: The choice of extraction solvent is critical. Methanol (B129727) is commonly used for the initial extraction from the culture medium.[1] Ensure complete and exhaustive extraction by using a sufficient volume of solvent and allowing adequate time for the extraction process.
-
Compound Degradation: Phomoxanthone A has been reported to be unstable in dimethyl sulfoxide (B87167) (DMSO), where it can isomerize into the non-toxic compound dicerandrol C.[2] It is advisable to minimize exposure to DMSO and prepare solutions immediately before use. While stable in methanol and on silica (B1680970) gel for at least a week, prolonged exposure to certain solvents or adverse pH and temperature conditions could lead to degradation.[1]
-
Losses During Liquid-Liquid Partitioning: The partitioning of the crude extract between different solvents (e.g., n-hexane, ethyl acetate (B1210297), and water) is a critical step to enrich the phomoxanthone fraction.[1] Ensure proper phase separation and repeat the partitioning steps to maximize the recovery of phomoxanthones, which are typically found in the ethyl acetate fraction.[1]
Issue 2: Poor Separation of Phomoxanthones during Column Chromatography
Question: We are struggling to separate Phomoxanthone A and B and other related analogues using silica gel column chromatography. The fractions are often impure. How can we improve the resolution?
Answer: The structural similarity of phomoxanthone analogues makes their separation challenging.[3] Here are some strategies to enhance separation on a silica gel column:
-
Optimize the Mobile Phase: A stepwise gradient elution is often effective. Start with a non-polar solvent system and gradually increase the polarity. A common gradient involves starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc), followed by a gradient of EtOAc and methanol (MeOH).[1] Fine-tuning the solvent ratios in your gradient is crucial. Small, incremental changes in solvent polarity can significantly improve separation.
-
Proper Column Packing: A well-packed column is essential for good resolution. Ensure the silica gel is packed uniformly without any air bubbles or channels. A slurry packing method is generally recommended.[4][5]
-
Sample Loading: The sample should be dissolved in a minimal amount of a solvent in which it is highly soluble and then loaded onto the column. "Dry loading," where the sample is pre-adsorbed onto a small amount of silica gel before being added to the column, can often improve resolution, especially for samples that are not readily soluble in the initial mobile phase.[6]
-
Flow Rate: A slower flow rate generally allows for better equilibrium and improved separation, although this will increase the purification time.
Issue 3: Phomoxanthone A Degradation During Handling and Storage
Question: We have observed a loss of biological activity and changes in the chromatographic profile of our purified Phomoxanthone A over time. What are the stability issues and how can we mitigate them?
Answer: Phomoxanthone A has known stability issues, particularly in certain solvents.
-
Solvent-Induced Isomerization: As mentioned, Phomoxanthone A is unstable in DMSO and readily isomerizes.[2] It is recommended to use alternative solvents for storage and bioassays whenever possible. If DMSO is necessary, solutions should be prepared fresh and used immediately. Phomoxanthone A is reported to be barely soluble in ethanol (B145695) and insoluble in water.[2]
-
Temperature and Light Sensitivity: While specific data on the temperature and light sensitivity of phomoxanthones is limited, it is a general good practice for natural products to be stored at low temperatures (e.g., -20°C or -80°C) and protected from light to prevent degradation. Lyophilized aliquots are a good option for long-term storage.[2]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting protocol for the purification of Phomoxanthone A from a fungal culture?
A1: A general protocol involves extraction with methanol, followed by liquid-liquid partitioning. The resulting ethyl acetate fraction, which is enriched with phomoxanthones, is then subjected to silica gel column chromatography with a stepwise gradient of n-hexane/ethyl acetate and subsequently ethyl acetate/methanol to yield purified compounds.[1]
Q2: How can I monitor the purification process?
A2: Thin-Layer Chromatography (TLC) is an effective way to monitor the purification. Phomoxanthones can be visualized on TLC plates, for instance, by their characteristic intense blue coloration with 10% vanillin (B372448) in sulfuric acid.[1] This allows for the identification of fractions containing the compounds of interest and for the pooling of pure fractions.
Q3: Are there alternative chromatographic techniques for phomoxanthone purification?
A3: While silica gel column chromatography is common for initial purification, High-Performance Liquid Chromatography (HPLC) is a powerful technique for final purification and for separating closely related isomers. Preparative HPLC with a C18 column can be used for obtaining high-purity phomoxanthones.
Q4: What are the known biological activities of Phomoxanthone A and B?
A4: Phomoxanthone A and B have been shown to exhibit a range of biological activities, including antimalarial, antitubercular, and cytotoxic effects.[7] They have also been identified as inhibitors of protein tyrosine phosphatases.[8]
Data Presentation
Table 1: Example Yields from Phomoxanthone A Purification
| Fungal Strain | Starting Material | Purification Steps | Compound | Yield | Reference |
| Phomopsis sp. IM 41-1 | 500 mg EtOAc soluble fraction | Silica gel column chromatography (n-hexane:EtOAc gradient), further silica gel column chromatography (CHCl₃:EtOAc) | Phomoxanthone A | 30.0 mg | [1] |
| Phomopsis sp. IM 41-1 | 500 mg EtOAc soluble fraction | Silica gel column chromatography (n-hexane:EtOAc gradient), further silica gel column chromatography (CHCl₃:EtOAc) | 12-O-deacetyl-phomoxanthone A | 19.0 mg | [1] |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of Phomoxanthones from Phomopsis sp.
-
Cultivation: Cultivate the fungal strain Phomopsis sp. on sterile steamed unpolished rice (e.g., 1000 g total) at 25°C for 4 weeks.[1]
-
Extraction: Extract the rice culture with methanol (e.g., 5 L).[1]
-
Concentration: Concentrate the methanol extract under reduced pressure.
-
Partitioning: Partition the resulting aqueous concentrate (e.g., 0.5 L) sequentially with n-hexane and then ethyl acetate (EtOAc).[1]
-
Fraction Collection: Concentrate each fraction to dryness to yield the n-hexane, EtOAc, and aqueous soluble residues. The phomoxanthones will be concentrated in the EtOAc fraction.[1]
Protocol 2: Silica Gel Column Chromatography for Phomoxanthone Purification
-
Column Preparation: Prepare a silica gel column by making a slurry of silica gel in the initial mobile phase (e.g., 100% n-hexane) and pouring it into a glass column. Allow the silica gel to settle, ensuring a well-packed bed without air bubbles.[4][5]
-
Sample Loading: Dissolve the EtOAc soluble fraction in a minimal volume of a suitable solvent (e.g., chloroform) and load it onto the top of the silica gel column. Alternatively, use a dry loading method by adsorbing the extract onto a small amount of silica gel.[6]
-
Elution: Elute the column with a stepwise gradient of increasing polarity.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC, visualizing with a vanillin-sulfuric acid spray reagent.[1]
-
Further Purification: Combine fractions containing the desired phomoxanthones and subject them to further chromatographic steps if necessary, such as a second silica gel column with a different solvent system (e.g., CHCl₃:EtOAc, 80:20) to achieve higher purity.[1]
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. The mycotoxin phomoxanthone A disturbs the form and function of the inner mitochondrial membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phomoxanthone B - Wikipedia [en.wikipedia.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Phomoxanthones A and B, novel xanthone dimers from the endophytic fungus Phomopsis species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Improving the yield of 12-O-deacetyl-phomoxanthone A from fungal cultures
Welcome to the technical support center for optimizing the production of 12-O-deacetyl-phomoxanthone A from fungal cultures. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges and improving yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal species produce it?
A1: this compound is a dimeric tetrahydroxanthone, a type of secondary metabolite. It is a derivative of the more common phomoxanthone A.[1][2] This compound has been isolated from endophytic fungi of the genus Phomopsis, such as strains isolated from mangrove plants like Rhizophora mucronata.[1][2] Endophytic fungi, which live within plant tissues, are a rich source of novel bioactive compounds.[1][3]
Q2: My fungal culture shows good mycelial growth, but the yield of the target compound is very low. What are the potential reasons?
A2: This is a common issue in fungal fermentation. Secondary metabolite production is often not directly linked to biomass accumulation. The switch from primary (growth) to secondary metabolism can be triggered by specific environmental cues or nutrient limitations.[4][5] Potential reasons for low yield despite good growth include:
-
Suboptimal Fermentation Time: The compound may be produced during a specific growth phase (e.g., stationary phase). You may be harvesting too early or too late.
-
Inappropriate Culture Medium: The nutrient composition (carbon/nitrogen ratio, specific minerals) may favor growth over secondary metabolite production.[4]
-
Incorrect Physical Parameters: Temperature, pH, and aeration (shaking speed) are critical and may not be optimal for biosynthesis.[6][7]
-
Silent Biosynthetic Gene Clusters: Fungi possess many biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions.[8][9]
Q3: How can I systematically optimize fermentation conditions to improve yield?
A3: A systematic approach like "one strain-many compounds" (OSMAC) or a Design of Experiments (DoE) methodology is highly effective.[9] This involves varying multiple parameters to find the optimal combination.[10][11] Key parameters to investigate include:
-
Media Composition: Test different carbon sources (e.g., glucose, sucrose, starch) and nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) sulphate).[6][12]
-
Physical Parameters: Optimize temperature, initial pH, and agitation speed.[6][12]
-
Incubation Time: Conduct a time-course study to identify the peak production period.[6]
-
Elicitors: Consider adding chemical or biological elicitors to stimulate silent gene clusters.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
This guide provides a logical workflow to diagnose and resolve low-yield issues.
Caption: Troubleshooting workflow for low product yield.
Quantitative Data Summary
For successful production, optimizing both culture conditions and extraction parameters is crucial. The following tables summarize key quantitative data from relevant studies.
Table 1: Fungal Culture and Fermentation Parameters
| Parameter | Condition | Fungus/Metabolite | Reference |
| Culture Medium | Rice solid medium | Phomopsis sp. for Phomoxanthones | [1][2] |
| Corn meal solid medium | Phomopsis sp. | [13] | |
| Potato Dextrose Broth (PDB) | Aspergillus chevalieri for Physcion (B1677767) | [6] | |
| Incubation Time | 21-30 days | Phomopsis sp. | [8][13] |
| 11 days (peak) | Aspergillus chevalieri for Physcion | [6] | |
| Temperature | 25-28 °C | Phomopsis sp. / General Fungi | [3][8][14] |
| 28 °C (optimal) | Aspergillus chevalieri for Physcion | [6] | |
| Initial pH | 6.5 - 7.0 | General Fungi for Xanthones | [6][12] |
| Agitation | Static (solid culture) | Phomopsis sp. | [13][14] |
| 177 rpm (optimal) | Aspergillus chevalieri (liquid culture) | [6] |
Table 2: Extraction and Purification Solvents
| Process Step | Solvent System | Target Compound | Reference |
| Initial Extraction | Ethyl Acetate (B1210297) (EtOAc) | Fungal Metabolites | [1][8] |
| Methanol (B129727) (MeOH) | Phomoxanthones | [13] | |
| Column Chromatography | n-hexane-EtOAc gradient | Phomoxanthones | [1] |
| Chloroform-MeOH gradient | Phomoxanthones | [13] | |
| Preparative HPLC | H₂O-MeOH gradient | Phomoxanthones | [13] |
Experimental Protocols
Protocol 1: General Workflow for Production and Isolation
This protocol outlines the major steps from fungal culture to the purified compound.
Caption: General experimental workflow.
Protocol 2: Solid-State Fermentation of Phomopsis sp.
This method is based on protocols used for the successful isolation of phomoxanthones.[1][2][13]
-
Media Preparation: In 1L Erlenmeyer flasks, prepare a solid substrate. A common medium consists of 100g of rice and 100mL of distilled water or 0.3% saline water.[8]
-
Sterilization: Autoclave the flasks at 121°C for 20-30 minutes. To ensure sterility, repeat the autoclaving process on three consecutive days.[13]
-
Inoculation: Aseptically inoculate each flask with several agar (B569324) plugs (5-mm diameter) from a fresh culture of the Phomopsis strain grown on Potato Dextrose Agar (PDA).
-
Incubation: Incubate the flasks under static conditions at 25-28°C in the dark for 21 to 30 days.[8][13]
-
Harvesting: After the incubation period, the fungal biomass and rice medium will be interwoven. The entire solid content of the flasks is harvested for extraction.
Protocol 3: Extraction and Initial Purification
-
Grinding and Extraction: Combine the harvested culture material from all flasks. Grind the material to increase the surface area. Macerate and extract the ground material repeatedly (e.g., 3-7 times) with a polar solvent like ethyl acetate or methanol.[8][13]
-
Concentration: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude extract.
-
Fractionation: The crude extract is often partitioned. For example, it can be dissolved in methanol and partitioned against n-hexane to remove nonpolar lipids. The methanolic layer containing the target compounds is then concentrated.
-
Silica (B1680970) Gel Chromatography: Subject the concentrated, active fraction to column chromatography on silica gel. Elute with a solvent gradient of increasing polarity, such as n-hexane/ethyl acetate or chloroform/methanol, to separate the compounds into fractions.[1][13]
-
Analysis and Further Purification: Monitor the fractions using Thin Layer Chromatography (TLC). Combine fractions containing the target compound (identified by its characteristic coloration or Rf value) and subject them to further purification steps like preparative HPLC to obtain pure this compound.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation of a phomoxanthone A derivative, a new metabolite of tetrahydroxanthone, from a Phomopsis sp. isolated from the mangrove, Rhizhopora mucronata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Frontiers | Secondary metabolites in fungus-plant interactions [frontiersin.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology [PeerJ] [peerj.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Fungal secondary metabolism: regulation, function and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biochemjournal.com [biochemjournal.com]
- 13. Bioactive Secondary Metabolites from Phomopsis sp., an Endophytic Fungus from Senna spectabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acgpubs.org [acgpubs.org]
Solubility and stability of 12-O-deacetyl-phomoxanthone A in different solvents
This technical support center provides guidance on the solubility and stability of 12-O-deacetyl-phomoxanthone A. The information is tailored for researchers, scientists, and drug development professionals to assist in experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
For experimental purposes, it is recommended to start with solvents such as methanol, ethanol, acetone, and ethyl acetate, which have been shown to be effective for extracting and dissolving xanthones.[2] A summary of the general solubility profile for xanthones is provided in the table below.
Table 1: General Solubility Profile of Xanthones
| Solvent Class | Example Solvents | Expected Solubility | Reference |
| Polar Protic | Water | Insoluble to Very Poorly Soluble | [1][2] |
| Methanol, Ethanol | Soluble | [1][2] | |
| Polar Aprotic | Acetone, Acetonitrile | Soluble | [2] |
| Dimethyl Sulfoxide (DMSO) | Soluble | ||
| Non-Polar | Hexane, Toluene | Sparingly Soluble to Soluble | [1][4] |
| Chloroform, Dichloromethane | Soluble | [1] |
Note: This table provides general guidance. The exact solubility of this compound should be determined experimentally.
Q2: How can I experimentally determine the solubility of this compound?
A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This involves saturating a solvent with the compound and then quantifying the amount dissolved. A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: What are the key factors that can affect the stability of this compound?
The stability of natural products like this compound can be influenced by several environmental factors.[5] Understanding these factors is crucial for accurate experimental results and for determining appropriate storage conditions and shelf-life.[5][6] Key factors include:
-
pH: Hydrolysis can occur under acidic or basic conditions.
-
Light (Photostability): Exposure to UV or visible light can cause photodegradation.
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Oxidation: The presence of oxidizing agents or atmospheric oxygen can lead to degradation.
-
Moisture: For solid samples, high humidity can promote degradation.[6]
Q4: How do I perform a stability assessment of this compound?
A forced degradation (stress testing) study is the standard approach to assess the intrinsic stability of a compound.[7][8] This involves subjecting the compound to harsh conditions (acid, base, oxidation, light, heat) to accelerate its degradation.[7][9] The results help identify potential degradation products and establish degradation pathways.[8][9] A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section.
Experimental Protocols & Workflows
A visual representation of the general workflow for determining solubility is provided below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcrt.org [ijcrt.org]
- 6. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. longdom.org [longdom.org]
- 9. onyxipca.com [onyxipca.com]
Technical Support Center: Overcoming Low Yield in Natural Product Extraction from Endophytic Fungi
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low yields of natural products from endophytic fungi.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields of natural products from endophytic fungi?
Low yields of secondary metabolites from endophytic fungi are a common challenge and can stem from several factors. A primary reason is the presence of "silent" or weakly expressed biosynthetic gene clusters under standard laboratory conditions.[1] The genetic makeup of the fungal strain itself is also a crucial determinant of its productive capacity. Suboptimal culture conditions, including the composition of the growth medium, pH, temperature, and aeration, can significantly hinder fungal growth and metabolite synthesis.[2][3] Furthermore, inefficient extraction and purification protocols can lead to substantial loss of the target compound. Another factor can be the degradation of biosynthetic pathways due to repeated sub-culturing, which removes the selection pressure present in the natural host environment.[4][5]
Q2: How can culture conditions be optimized to increase the production of a target natural product?
Optimizing culture conditions is a critical step for enhancing yield. The "One Strain, Many Compounds" (OSMAC) approach is a systematic way to achieve this by varying culture parameters one at a time.[6] This includes altering media components (e.g., carbon and nitrogen sources), pH, and temperature.[2][3] Co-culturing the endophytic fungus with other microorganisms, such as bacteria or other fungi, can simulate natural microbial competition and induce the production of secondary metabolites.[7] The addition of elicitors, which are stress-inducing compounds like metal ions or signaling molecules, can also trigger the expression of biosynthetic gene clusters.[8][9] Comparing solid-state versus submerged fermentation is also recommended, as the optimal format can be species-specific.
Q3: What are the most effective strategies for extracting and purifying natural products from endophytic fungi to minimize yield loss?
The selection of appropriate extraction and purification methods is vital to prevent the loss of the target compound. A systematic approach to solvent extraction is recommended, starting with nonpolar solvents and progressing to more polar ones to capture a wide range of metabolites. Common extraction techniques include maceration, Soxhlet extraction, ultrasonic-assisted extraction (UAE), and microwave-assisted extraction (MAE), with the latter two often providing higher efficiency. For purification, chromatographic techniques such as column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC) are indispensable for isolating the desired compound.
Q4: How can silent biosynthetic gene clusters be activated to discover new natural products or increase the yield of known ones?
Activating silent biosynthetic gene clusters is a key strategy for unlocking the full metabolic potential of endophytic fungi. Epigenetic modification, through the use of DNA methyltransferase inhibitors (e.g., 5-azacytidine) and histone deacetylase inhibitors (e.g., suberoylanilide hydroxamic acid - SAHA), can effectively induce the expression of these silent clusters.[1] Another approach is ribosomal engineering, where mutations are introduced in ribosomal proteins to alter translational fidelity. Furthermore, promoter engineering, which involves replacing the native promoter of a silent gene cluster with a strong, constitutive promoter, can drive the expression of the desired metabolic pathway.
Troubleshooting Guides
Problem 1: The endophytic fungus exhibits good growth, but the target natural product is undetectable.
| Possible Cause | Troubleshooting Step |
| Silent Biosynthetic Gene Cluster | 1. Implement the OSMAC approach by varying culture media and conditions. 2. Attempt co-cultivation with different microbial species. 3. Introduce chemical elicitors to the culture medium.[8][9] 4. Utilize epigenetic modifiers such as 5-azacytidine (B1684299) and SAHA.[1] |
| Inappropriate Extraction Solvent | 1. Conduct small-scale extractions using a range of solvents with varying polarities (e.g., hexane, ethyl acetate (B1210297), methanol).[10] 2. Analyze each extract using TLC or HPLC to screen for the presence of the target compound. |
| Compound Degradation | 1. Perform extraction and purification steps at reduced temperatures to minimize thermal degradation. 2. If the compound is susceptible to oxidation, consider adding an antioxidant to the extraction solvent. |
| Insufficient Analytical Sensitivity | 1. Verify the limit of detection and sensitivity of the analytical method being used (e.g., HPLC-UV, LC-MS). 2. If necessary, switch to a more sensitive detection technique. |
Problem 2: The yield of the target natural product is consistently low.
| Possible Cause | Troubleshooting Step |
| Suboptimal Culture Medium | 1. Systematically alter the carbon and nitrogen sources and their concentrations in the growth medium.[3] 2. Experiment with various basal media formulations. |
| Non-ideal Physical Parameters | 1. Optimize the pH, temperature, and aeration rate for the fermentation process.[2] 2. Conduct a time-course study to determine the optimal incubation period for maximum production. |
| Inefficient Extraction Method | 1. Compare the efficiency of different extraction techniques (e.g., maceration, UAE, MAE). 2. Optimize the extraction time and the ratio of solvent to fungal biomass. |
| Losses During Purification | 1. Streamline the purification workflow to minimize the number of steps. 2. Optimize chromatographic conditions, including the choice of stationary and mobile phases, to enhance resolution and recovery. |
Data on Yield Enhancement Strategies
| Endophytic Fungus | Target Compound | Enhancement Strategy | Yield Increase |
| Fusarium solani | Camptothecin | Addition of tryptamine (B22526) precursor and bovine serum albumin as elicitors.[8] | Significant increase in yield reported.[8] |
| Colletotrichum gloeosporioides | HupA | Addition of 1% ethanol (B145695) to the fermentation medium.[11] | Notable increase in production.[11] |
| Various Fungal Strains | Various Metabolites | Growth in the presence of 5-azacytidine and SAHA.[1] | Markedly increased weight of crude extracts.[1] |
| McB1 Endophytic Fungi | Secondary Metabolites | Optimization of sucrose, yeast extract, and pH.[3] | Increased from 0.25 g to 0.34 g.[3] |
Experimental Protocols
Protocol 1: One Strain, Many Compounds (OSMAC) Approach
-
Media Preparation: Prepare a diverse set of solid and liquid culture media. This should include standard media like Potato Dextrose Agar (B569324)/Broth (PDA/PDB) and Czapek-Dox, as well as variations with different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) nitrate).
-
Inoculation: Inoculate each medium with a standardized plug of the endophytic fungus from a fresh culture.
-
Incubation: Incubate the cultures under a range of conditions, varying parameters such as temperature (e.g., 20°C, 25°C, 30°C) and incubation time (e.g., 7, 14, 21 days).
-
Extraction: Following incubation, harvest the fungal biomass and/or the culture broth. Perform a solvent extraction, typically with ethyl acetate or methanol.
-
Analysis: Analyze the crude extracts using analytical techniques such as TLC, HPLC, or LC-MS to compare the metabolic profiles and identify the conditions that maximize the yield of the target compound.
Protocol 2: Co-cultivation of Endophytic Fungi with Bacteria
-
Fungal Culture Preparation: Grow the endophytic fungus on a suitable agar medium in a petri dish until the colony is well-established.
-
Bacterial Inoculation: Streak a bacterial strain (e.g., Bacillus subtilis or Streptomyces lividans) in a line parallel to the edge of the fungal colony.
-
Incubation: Incubate the co-culture plate and monitor the interaction zone between the fungus and the bacterium.
-
Extraction and Analysis: After a designated incubation period, carefully excise the agar from the interaction zone, as well as from control areas of the fungal monoculture. Extract the agar plugs with an appropriate solvent and analyze the extracts by HPLC or LC-MS to detect any induced secondary metabolites.
Visualizations
References
- 1. Enhancing the Discovery of Bioactive Secondary Metabolites From Fungal Endophytes Using Chemical Elicitation and Variation of Fermentation Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogj.com [phcogj.com]
- 3. sciencetechindonesia.com [sciencetechindonesia.com]
- 4. Endophytic Fungi: Key Insights, Emerging Prospects, and Challenges in Natural Product Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing Secondary Metabolite Production in Medicinal Plants Using Endophytic Elicitors: A Case Study of Centella asiatica (Apiaceae) and Asiaticoside (Chapter 14) - Endophytes for a Growing World [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Navigating Inconsistent Bioassay Results with 12-O-deacetyl-phomoxanthone A: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with 12-O-deacetyl-phomoxanthone A in various bioassays. Inconsistent results can arise from a multitude of factors, from compound handling to experimental design. This guide aims to equip researchers with the knowledge to identify potential sources of variability and implement effective solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may lead to inconsistent outcomes in your experiments with this compound.
Q1: Why am I observing significant variability in my IC50 values for this compound across different experimental runs?
A1: Fluctuations in IC50 values are a common challenge in bioassays. Several factors related to both the compound and the experimental setup can contribute to this variability.
-
Compound Stability and Solubility: this compound, like many natural products, may have limited stability and solubility in aqueous solutions. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before preparing your final dilutions in culture media. Precipitation of the compound can lead to a lower effective concentration and thus, a higher apparent IC50. Always prepare fresh dilutions for each experiment.
-
Cellular Health and Density: The metabolic state and density of your cells can significantly impact their response to a cytotoxic agent. Ensure you are using cells within a consistent passage number range and that they are seeded at a uniform density for every experiment.
-
Assay Incubation Time: The duration of compound exposure can influence the observed IC50. Shorter incubation times may not be sufficient to observe the full cytotoxic effect, while longer times might lead to secondary effects. It is crucial to standardize the incubation time across all experiments.[1]
Troubleshooting Steps:
-
Verify Compound Integrity: If possible, confirm the purity and integrity of your this compound stock using analytical methods like HPLC.
-
Optimize Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and assay duration.
-
Standardize Protocols: Adhere strictly to your established protocols for cell culture, compound dilution, and assay execution.[2]
Q2: My results suggest off-target effects that are inconsistent with the known mechanism of action of phomoxanthones. What could be the cause?
A2: this compound and its parent compound, phomoxanthone A, are known to be multi-target compounds.[3] While they are recognized as protein tyrosine phosphatase (PTP) inhibitors, they also exhibit other activities, such as inducing mitochondrial dysfunction.[3][4]
-
Mitochondrial Toxicity: Phomoxanthone A has been shown to disrupt the inner mitochondrial membrane, leading to depolarization, inhibition of cellular respiration, and release of pro-apoptotic proteins.[4] This can trigger a cascade of cellular events that may appear as off-target effects.
-
PTP Inhibition Profile: Phomoxanthone A and B are competitive inhibitors of SHP1 and noncompetitive inhibitors of SHP2 and PTP1B.[3] The specific cellular context and the relative expression levels of these phosphatases in your cell model will influence the downstream signaling outcomes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected off-target effects.
Q3: I am seeing a complete loss of activity with my this compound. What are the likely reasons?
A3: A complete loss of bioactivity often points to issues with the compound itself or critical errors in the experimental procedure.
-
Improper Storage: Ensure that the compound is stored correctly, as recommended by the supplier, typically at -20°C or -80°C and protected from light to prevent degradation.
-
Incorrect Dilutions or Calculations: Double-check all calculations for dilutions and ensure that the correct concentrations were prepared and added to the assay.[2]
-
Reagent Degradation: Other components of your assay, such as enzymes or detection reagents, may have degraded.[2]
Troubleshooting Checklist:
-
Confirm proper storage of the compound.
-
Prepare a fresh stock solution from a new aliquot.
-
Verify the calculations for all dilutions.
-
Check the expiration dates and storage conditions of all assay reagents.
-
Run positive and negative controls to ensure the assay is performing as expected.
Quantitative Data Summary
The following table summarizes the reported bioactivity of the closely related phomoxanthone A . Researchers should establish their own baseline IC50/CC50 values for this compound in their specific assay systems.
| Compound | Target/Cell Line | Bioactivity Metric | Reported Value | Reference |
| Phomoxanthone A | L. amazonensis (promastigote) | IC50 | 16.38 µg/mL | [5] |
| Phomoxanthone A | T. cruzi | IC50 | 28.61 µg/mL | [5] |
| Phomoxanthone A | Cytotoxicity (Vero cells) | CC50 | 28.79 µg/mL | [5] |
| Phomoxanthone A | B. subtilis | Bactericidal | 7.81 µg/mL | [5] |
| Phomoxanthone A | E. coli | Bacteriostatic | 125 µg/mL | [5] |
| Phomoxanthone A | S. aureus | Bacteriostatic | 500 µg/mL | [5] |
Key Experimental Protocols
To ensure reproducibility, detailed and standardized protocols are essential. Below are outlines for common assays used to evaluate the bioactivity of compounds like this compound.
Cell Viability Assay (MTS-based)
This protocol is adapted from standard cell viability assay procedures.[1]
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Treatment: Remove the old medium from the cells and add the diluted compound solutions. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with MTS: Incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Broth Microdilution Assay for Antimicrobial Activity
This protocol is based on the widely used broth microdilution method.[1]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth.
-
Compound Dilution: Prepare serial dilutions of this compound in the broth within a 96-well plate.
-
Inoculation: Add the microbial inoculum to each well. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that shows no visible microbial growth. This can be determined visually or by using a growth indicator like resazurin.
Visualizing Potential Mechanisms of Action
The following diagrams illustrate the known and potential signaling pathways affected by phomoxanthones, which can help in hypothesis generation during troubleshooting.
Phomoxanthone A's Impact on Mitochondrial Function
Caption: Disruption of mitochondrial function by phomoxanthone A.
Inhibition of PTP Signaling by Phomoxanthones
Caption: Phomoxanthone A as an inhibitor of multiple PTPs.
References
Technical Support Center: Separation of Phomoxanthone A and its Deacetylated Derivative
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of phomoxanthone A and its deacetylated derivative, 12-O-deacetyl-phomoxanthone A.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating phomoxanthone A and its deacetylated derivative?
A1: The most common and effective methods for separating phomoxanthone A and its deacetylated derivative are chromatographic techniques.[1] These include silica (B1680970) gel column chromatography and Thin Layer Chromatography (TLC) for initial separation and purification, as well as High-Performance Liquid Chromatography (HPLC) for analytical quantification and high-purity isolation.[2]
Q2: What is a good starting solvent system for TLC analysis of these two compounds?
A2: A good starting point for TLC analysis is a non-polar/polar solvent system. Based on successful column chromatography separations, a mobile phase of chloroform (B151607) and ethyl acetate (B1210297) in an 80:20 ratio has been shown to be effective in separating phomoxanthone A and this compound on a silica gel stationary phase.[3]
Q3: How can I visualize phomoxanthone A and its derivative on a TLC plate?
A3: Xanthones, including phomoxanthone A, can often be visualized under UV light. Additionally, a characteristic intense blue coloration can be observed when the TLC plate is treated with a 10% vanillin (B372448) solution in sulfuric acid.[3]
Q4: Phomoxanthone A and its deacetylated derivative are structurally very similar. How does this impact their separation?
A4: The close structural similarity, differing only by an acetyl group, results in very similar polarities. This can lead to co-elution or poor resolution during chromatography.[2] Optimization of the mobile phase composition and the use of high-resolution chromatographic techniques are crucial for achieving baseline separation.
Troubleshooting Guides
Silica Gel Column Chromatography
Issue: Poor or no separation of phomoxanthone A and its deacetylated derivative.
| Possible Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Start with a solvent system of n-hexane:ethyl acetate and gradually increase the polarity. For final purification, a mobile phase of chloroform:ethyl acetate (80:20) has been reported to be effective.[3] |
| Column Overloading | Loading too much crude extract onto the column can lead to broad peaks and poor resolution. Reduce the sample load to 1-2% of the mass of the silica gel. |
| Poor Column Packing | An unevenly packed column with channels or cracks will result in a non-uniform flow of the mobile phase and band broadening. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Compound Instability on Silica | Some compounds can degrade on the acidic surface of silica gel. To test for this, spot your sample on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, your compound is likely unstable. Consider using a different stationary phase like neutral alumina. |
High-Performance Liquid Chromatography (HPLC)
Issue: Co-elution or poor peak resolution of phomoxanthone A and its deacetylated derivative.
| Possible Cause | Solution |
| Suboptimal Mobile Phase | The mobile phase composition is critical for resolving closely related compounds. For reversed-phase HPLC (e.g., C18 column), start with a gradient of water and methanol (B129727) or acetonitrile.[4][5] Fine-tune the gradient slope and initial/final solvent compositions to maximize the separation. |
| Inappropriate Stationary Phase | While a C18 column is a good starting point for xanthone (B1684191) separation, other stationary phases may provide better selectivity.[5] Consider trying a phenyl-hexyl or a polar-embedded column to exploit different separation mechanisms. |
| Flow Rate is Too High | A high flow rate can decrease the interaction time of the analytes with the stationary phase, leading to reduced resolution. Try decreasing the flow rate to allow for better equilibration and separation. |
| Incorrect Detection Wavelength | Ensure the UV detector is set to a wavelength where both compounds have significant absorbance. Xanthones typically have strong absorbance around 240-260 nm and 310-330 nm.[4] |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography for the Separation of Phomoxanthone A and this compound[3]
-
Column Preparation:
-
Select a glass column of appropriate size based on the amount of crude extract to be separated.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude extract containing phomoxanthone A and its deacetylated derivative in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).
-
Carefully apply the dissolved sample to the top of the silica gel bed.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the sample is fully loaded.
-
-
Elution:
-
Begin elution with a non-polar solvent such as 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 80:20 n-hexane:ethyl acetate). This is known as a step-wise gradient.
-
After the initial separation, a further gradient with ethyl acetate and methanol can be employed if necessary.
-
-
Final Purification:
-
Combine the fractions containing both phomoxanthone A and its deacetylated derivative.
-
Evaporate the solvent from the combined fractions.
-
Re-chromatograph the concentrated fractions on a new silica gel column using an isocratic mobile phase of chloroform:ethyl acetate (80:20).
-
Collect the fractions and monitor by TLC to obtain the pure compounds.
-
Quantitative Data Summary
| Compound | Reported Purification Method | Mobile Phase for Final Purification | Reference |
| Phomoxanthone A | Silica Gel Column Chromatography | Chloroform:Ethyl Acetate (80:20) | [3] |
| This compound | Silica Gel Column Chromatography | Chloroform:Ethyl Acetate (80:20) | [3] |
Visualizations
Caption: Workflow for the separation of phomoxanthone A and its derivative.
Caption: Troubleshooting logic for improving HPLC peak resolution.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 4. How to Improve the Resolution Between Two Peaks in Liquid Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 5. lcms.cz [lcms.cz]
Technical Support Center: Quantification of 12-O-deacetyl-phomoxanthone A in Crude Fungal Extracts
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the quantification of 12-O-deacetyl-phomoxanthone A in crude fungal extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to quantify?
This compound is a dimeric tetrahydroxanthone, a type of secondary metabolite produced by certain fungi, notably from the Phomopsis genus.[1] Quantification of this compound is crucial for understanding its biosynthetic pathways, evaluating its potential as a therapeutic agent due to its antimicrobial and antiparasitic activities, and for quality control in drug discovery and development processes.[2]
Q2: Which analytical techniques are most suitable for quantifying this compound in crude fungal extracts?
High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a common and reliable method for the quantification of xanthones.[3][4] For higher sensitivity and selectivity, especially in complex matrices like crude fungal extracts, Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is recommended.[5]
Q3: What are the main challenges in quantifying this compound from crude fungal extracts?
The primary challenges include:
-
Matrix Effects: Crude fungal extracts are complex mixtures containing numerous compounds that can interfere with the analysis.
-
Low Concentration: The target compound may be present in low concentrations, requiring sensitive analytical methods.
-
Co-elution: Structurally similar compounds, such as phomoxanthone A, may co-elute with the target analyte, making accurate quantification difficult.
-
Compound Stability: The stability of this compound during extraction and analysis needs to be considered to prevent degradation.[6]
Q4: Where can I obtain a reference standard for this compound?
Troubleshooting Guide
This guide addresses specific issues you may encounter during the quantification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Resolution / Co-elution with Phomoxanthone A | Inadequate chromatographic separation. | 1. Optimize Mobile Phase: Adjust the gradient slope or the organic-to-aqueous phase ratio. A shallower gradient can improve the separation of closely related compounds.2. Change Column Chemistry: If using a C18 column, consider a different stationary phase like a phenyl-hexyl or a polar-embedded column to alter selectivity.3. Adjust Flow Rate: A lower flow rate can sometimes increase resolution. |
| Peak Tailing or Fronting | 1. Column Overload: Injecting too high a concentration of the extract.2. Column Contamination: Buildup of matrix components on the column.3. Inappropriate Mobile Phase pH: Can affect the ionization state of the analyte. | 1. Dilute the Sample: Prepare a more dilute solution of the crude extract.2. Column Washing: Implement a robust column washing protocol between injections. If necessary, flush the column with a strong solvent.3. pH Adjustment: Experiment with adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to ensure consistent ionization. |
| Inconsistent Retention Times | 1. Pump Issues: Fluctuations in the pump flow rate.2. Column Temperature Variation: Lack of a column oven or inconsistent temperature control.3. Insufficient Column Equilibration: Not allowing enough time for the column to stabilize between runs. | 1. Pump Maintenance: Check for leaks and ensure the pump is properly primed and degassed.2. Use a Column Oven: Maintain a constant column temperature throughout the analysis.3. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Low Signal Intensity / Poor Sensitivity | 1. Low Concentration in Extract: The compound is present at very low levels.2. Suboptimal Detector Wavelength: The selected wavelength is not at the absorbance maximum of the analyte.3. Sample Degradation: The compound may be unstable under the extraction or analysis conditions. | 1. Sample Concentration: Use solid-phase extraction (SPE) to clean up and concentrate the sample.2. Optimize Wavelength: Determine the UV-Vis spectrum of a purified standard to identify the wavelength of maximum absorbance (λmax). For xanthones, this is often around 240-260 nm and 310-330 nm.3. Stability Studies: Investigate the stability of the compound under different solvent, temperature, and light conditions.[6] |
| Baseline Noise or Drift | 1. Contaminated Mobile Phase: Impurities or microbial growth in the solvents.2. Detector Lamp Aging: The detector lamp is nearing the end of its lifespan.3. Air Bubbles in the System: Incomplete degassing of the mobile phase. | 1. Prepare Fresh Mobile Phase: Use high-purity solvents and filter them before use.2. Replace Lamp: Check the lamp energy and replace if necessary.3. Degas Mobile Phase: Use an online degasser or sonicate the mobile phase before use. |
Data Presentation
Quantitative data for this compound is not widely available in the literature. The following table provides an example based on a published isolation study.
Table 1: Example of Isolated Yield of this compound from Phomopsis sp.
| Fungal Strain | Culture Method | Extraction Solvent | Purification Method | Isolated Yield | Reference |
| Phomopsis sp. IM 41-1 | Solid-state fermentation on rice | Methanol (B129727) followed by ethyl acetate (B1210297) partitioning | Silica gel column chromatography | 19.0 mg from 1 kg of rice culture | [1] |
Researchers should use the following template to record their own quantitative results from crude extracts.
Table 2: Template for Quantification of this compound in Crude Fungal Extracts
| Sample ID | Fungal Strain | Culture Conditions | Extraction Method | Concentration (µg/mL) | Standard Deviation | % RSD |
Experimental Protocols
This section provides a detailed methodology for the quantification of this compound in crude fungal extracts using HPLC-PDA.
1. Fungal Culture and Extraction
-
Culture: Inoculate the desired fungal strain (e.g., Phomopsis sp.) onto a suitable solid or liquid medium. For solid-state fermentation, sterile rice is a common substrate.[1] Incubate at an appropriate temperature (e.g., 25-28°C) for a sufficient period (e.g., 2-4 weeks) to allow for the production of secondary metabolites.
-
Extraction:
-
Harvest the fungal biomass and substrate.
-
Macerate the material and extract exhaustively with a suitable organic solvent such as methanol or ethyl acetate.
-
Combine the solvent extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
For liquid cultures, the mycelia can be separated from the broth by filtration. Both the mycelia and the broth can be extracted separately with an organic solvent like ethyl acetate.
-
2. Sample Preparation for HPLC Analysis
-
Accurately weigh a known amount of the crude fungal extract (e.g., 10 mg).
-
Dissolve the extract in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL.
-
Vortex the solution for 1-2 minutes to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulate matter.
3. HPLC-PDA Method
-
Instrumentation: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B (linear gradient)
-
25-30 min: 80% to 100% B
-
30-35 min: Hold at 100% B
-
35-36 min: 100% to 20% B
-
36-45 min: Re-equilibration at 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
PDA Detection: Monitor at the λmax of this compound (if known) or scan a range (e.g., 210-400 nm) and extract the chromatogram at a wavelength where the compound absorbs strongly and interference is minimal (e.g., around 254 nm or 320 nm for xanthones).
4. Calibration Curve and Quantification
-
Prepare a stock solution of purified this compound in methanol.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the crude extracts.
-
Inject each standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Inject the prepared crude extract samples and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the samples using the linear regression equation from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Phomoxanthone A, Compound of Endophytic Fungi Paecilomyces sp. and Its Potential Antimicrobial and Antiparasitic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A validated HPLC method for the assay of xanthone and 3-methoxyxanthone in PLGA nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative and qualitative determination of six xanthones in Garcinia mangostana L. by LC-PDA and LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolomics-Guided Discovery of New Dimeric Xanthones from Co-Cultures of Mangrove Endophytic Fungi Phomopsis asparagi DHS-48 and Phomopsis sp. DHS-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Enhancing the bioactivity of 12-O-deacetyl-phomoxanthone A
Technical Support Center: 12-O-deacetyl-phomoxanthone A
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and enhance the bioactivity of this promising compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a dimeric tetrahydroxanthone natural product. It is a derivative of phomoxanthone A, from which it differs by the absence of an acetyl group at the 12-O position.[1] It has been isolated from endophytic fungi, such as Phomopsis species.[1][2]
Q2: What are the known bioactivities of this compound?
A2: this compound, along with its parent compound phomoxanthone A, exhibits a range of biological activities. These include antimicrobial, antitumor, and antiparasitic properties.[2] Specifically, it has shown moderate activity against various fungi and Gram-positive bacteria like Staphylococcus aureus.[2] Recent studies have also highlighted its potential in cancer therapy, where it can inhibit ovarian tumor growth and metastasis by downregulating PDK4.[3]
Q3: How can the bioactivity of this compound be enhanced?
A3: Enhancing the bioactivity of xanthone (B1684191) derivatives often involves structural modification. Key strategies include:
-
Derivatization: Introducing different functional groups to the xanthone scaffold can improve potency and selectivity. For example, the presence of acetyl groups has been noted as an important structural element for the biological activity of related tetrahydroxanthones.[3]
-
Synthesis of Analogues: Creating analogues by modifying specific positions on the aromatic rings can lead to compounds with improved pharmacological profiles.[4]
-
Combination Therapy: Using the compound in conjunction with other chemotherapeutic agents could lead to synergistic effects, potentially overcoming drug resistance mechanisms. Phomoxanthone A, a closely related compound, has shown strong pro-apoptotic activity even in cisplatin-resistant cancer cells.[3]
Q4: What is the proposed mechanism of action for this class of compounds?
A4: The parent compound, phomoxanthone A, is identified as a mitochondrial toxin.[5] It induces a strong release of Ca2+ from the mitochondria, leading to mitochondrial depolarization, inhibition of the electron transport chain, and disruption of the inner mitochondrial membrane.[2][5] This ultimately triggers the release of pro-apoptotic proteins and leads to apoptosis (programmed cell death).[2][5] Phomoxanthones A and B have also been shown to be inhibitors of protein tyrosine phosphatases like SHP1, SHP2, and PTP1B, which are involved in cell signaling pathways.[3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
Q1: I am having trouble dissolving the compound. What should I do?
A1:
-
Solvent Choice: Phomoxanthone A is noted to be unstable in dimethyl sulfoxide (B87167) (DMSO), where it can isomerize into a less toxic compound.[5] Although barely soluble in ethanol (B145695) and insoluble in water, small lyophilized aliquots dissolved in DMSO immediately before use is the recommended procedure.[5]
-
Sonication: Gentle sonication in a water bath can aid in dissolving the compound.
-
Warming: Slightly warming the solvent may improve solubility, but be cautious of potential degradation. Always check the compound's thermal stability first.
Q2: My bioassay is showing low or inconsistent activity. What are the potential causes?
A2:
-
Compound Instability: As mentioned, this class of compounds can be unstable in DMSO.[5] Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Purity: Verify the purity of your compound using analytical techniques like HPLC or NMR. Impurities can interfere with the assay.
-
Cell Line Specificity: The cytotoxic activity of xanthones can vary significantly between different cell lines.[6] Ensure the chosen cell line is appropriate for your study. For instance, phomoxanthone A is highly active against various human cancer cell lines, including those resistant to other drugs.[3]
-
Assay Conditions: Optimize assay parameters such as incubation time, cell density, and compound concentration. Refer to established protocols for similar compounds.
Q3: I'm observing high toxicity in my non-cancerous control cell lines. How can I improve selectivity?
A3:
-
Dose-Response Curve: Perform a careful dose-response analysis to determine the therapeutic window. The goal is to find a concentration that is toxic to cancer cells but minimally affects healthy cells.
-
Structural Modification: This is a key strategy for enhancing selectivity. Synthesizing derivatives can alter the compound's interaction with cellular targets, potentially reducing off-target effects.[7][8]
-
Targeted Delivery: In later stages of development, consider drug delivery systems (e.g., nanoparticles, liposomes) to specifically target tumor tissues and reduce systemic toxicity.
Troubleshooting Decision Workflow
This diagram outlines a logical approach to troubleshooting inconsistent experimental results.
Caption: A workflow for troubleshooting inconsistent bioactivity.
Quantitative Data Summary
The bioactivity of this compound and related compounds is summarized below.
Table 1: Antitumor Activity of Phomoxanthone A (PXA)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | Potent (IC₅₀ < 10 µM) | [3] |
| HeLa | Cervical Carcinoma | Potent (IC₅₀ < 10 µM) | [6] |
| A549 | Human Lung Carcinoma | Potent (IC₅₀ < 10 µM) | [6] |
| HL-60 | Human Leukemia | Potent (IC₅₀ < 10 µM) | [6] |
Note: Specific IC₅₀ values for this compound are less commonly reported, but its activity is often evaluated alongside Phomoxanthone A.
Table 2: Antimicrobial Activity of Phomoxanthones
| Organism | Type | Activity | Reference |
| Staphylococcus aureus | Gram-positive bacteria | Moderate Activity | [2] |
| Bacillus subtilis | Gram-positive bacteria | Active (MIC for PXA = 7.81 µg/mL) | [2] |
| Pseudomonas aeruginosa | Gram-negative bacteria | Inactive | [2] |
| Botrytis cinerea | Fungus | Moderate Activity | [2] |
| Sclerotinia sclerotiorum | Fungus | Moderate Activity | [2] |
Key Experimental Protocols
1. Cell Viability Assessment (MTT Assay)
This protocol assesses the cytotoxic effect of this compound on cancer cell lines.
-
Materials: 96-well plates, cancer cell line of choice, culture medium, this compound, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC₅₀ value.
-
Workflow for Enhancing Bioactivity
This diagram illustrates a typical workflow for developing more potent derivatives.
Caption: Workflow for synthesis and screening of new derivatives.
2. Western Blot Analysis for Apoptosis Pathway
This protocol can be used to detect changes in key apoptosis-related proteins following treatment.
-
Materials: Treated cell lysates, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-caspase-3, anti-PARP, anti-Bcl-2), HRP-conjugated secondary antibody, ECL detection reagent.
-
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration using a BCA or Bradford assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply the ECL reagent.
-
Visualize the protein bands using a chemiluminescence imaging system. Analyze changes in protein expression, such as the cleavage of caspase-3 or PARP, as indicators of apoptosis.[9]
-
Proposed Signaling Pathway
This diagram illustrates the proposed mitochondrial-mediated apoptosis pathway initiated by phomoxanthones.
Caption: Mitochondrial-mediated apoptosis pathway.
References
- 1. Isolation of a phomoxanthone A derivative, a new metabolite of tetrahydroxanthone, from a Phomopsis sp. isolated from the mangrove, Rhizhopora mucronata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phomoxanthone A, Compound of Endophytic Fungi Paecilomyces sp. and Its Potential Antimicrobial and Antiparasitic [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. The mycotoxin phomoxanthone A disturbs the form and function of the inner mitochondrial membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthetic Chiral Derivatives of Xanthones: Biological Activities and Enantioselectivity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 12-Deacetyl-12-epi-Scalaradial, a Scalarane Sesterterpenoid from a Marine Sponge Hippospongia sp., Induces HeLa Cells Apoptosis via MAPK/ERK Pathway and Modulates Nuclear Receptor Nur77 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Bioactivity of Phomoxanthone A and its Derivative, 12-O-deacetyl-phomoxanthone A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of two related natural products, phomoxanthone A (PXA) and 12-O-deacetyl-phomoxanthone A (12-ODPXA). These dimeric xanthones, isolated from endophytic fungi, have garnered significant interest for their potential therapeutic applications. This document summarizes key experimental data, outlines methodologies for cited experiments, and visualizes relevant signaling pathways to facilitate a clear understanding of their respective bioactivities.
Quantitative Bioactivity Data
The following tables summarize the reported quantitative data for the bioactivity of phomoxanthone A and this compound. Direct comparisons should be made with caution unless the data is from the same study, as experimental conditions can vary.
Table 1: Anticancer and Cytotoxic Activity
| Compound | Cell Line | Assay | Activity Metric | Value | Reference |
| Phomoxanthone A | MCF7 (Breast Cancer) | MTT | IC50 | 16.36 ± 1.96 µM (24h) | [1] |
| Phomoxanthone A | HL60 (Leukemia) | MTT, Neutral Red | - | Highly cytotoxic | |
| Phomoxanthone A | Peripheral Blood Lymphocytes | MTT, Neutral Red | - | Not cytotoxic | |
| This compound | Ovarian Cancer Cells | - | IC50 | 0.51 µM | [1] |
Table 2: Antimicrobial and Antiparasitic Activity
| Compound | Organism | Assay | Activity Metric | Value | Reference |
| Phomoxanthone A | Bacillus subtilis | Broth Microdilution | MIC | 7.81 µg/mL | [2][3][4] |
| Phomoxanthone A | Staphylococcus aureus | Agar (B569324) Diffusion | - | Moderately active | [2] |
| Phomoxanthone A | Pseudomonas aeruginosa | Agar Diffusion | - | Inactive | [2] |
| Phomoxanthone A | Botrytis cinerea | Agar Diffusion | - | Moderately active | [2] |
| Phomoxanthone A | Sclerotinia sclerotiorum | Agar Diffusion | - | Moderately active | [2] |
| Phomoxanthone A | Diaporthe medusaea | Agar Diffusion | - | Moderately active | [2] |
| Phomoxanthone A | Leishmania amazonensis (promastigote) | - | IC50 | 16.38 ± 1.079 µg/mL | [2][3][4] |
| Phomoxanthone A | Trypanosoma cruzi (epimastigote) | - | IC50 | 28.61 ± 1.071 µg/mL | [2][3][4] |
| This compound | Staphylococcus aureus | Agar Diffusion | - | Moderately active | [2] |
| This compound | Pseudomonas aeruginosa | Agar Diffusion | - | Inactive | [2] |
| This compound | Botrytis cinerea | Agar Diffusion | - | Moderately active | [2] |
| This compound | Sclerotinia sclerotiorum | Agar Diffusion | - | Moderately active | [2] |
| This compound | Diaporthe medusaea | Agar Diffusion | - | Moderately active | [2] |
Table 3: Enzyme Inhibition
| Compound | Enzyme | Inhibition Type | IC50 | Reference |
| Phomoxanthone A | SHP1 | Competitive | - | [1] |
| Phomoxanthone A | SHP2 | Noncompetitive | - | [1] |
| Phomoxanthone A | PTP1B | Noncompetitive | - | [1] |
| Phomoxanthone A | ATP Synthase | - | ~60% inhibition at 260 µM | [5] |
Experimental Protocols
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., phomoxanthone A or this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include appropriate controls (e.g., vehicle control, positive control).
-
MTT Addition: Following the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing
a) Agar Well/Disk Diffusion Method
This method is used for preliminary screening of antimicrobial activity.
Principle: The test compound diffuses from a well or a disk through the agar, creating a concentration gradient. If the microorganism is susceptible, a clear zone of no growth will appear around the well or disk.
Protocol:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Plate Preparation: Spread the microbial inoculum evenly onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Potato Dextrose Agar for fungi).
-
Compound Application: Aseptically place a sterile disk impregnated with the test compound or pipette a solution of the test compound into a well made in the agar.
-
Incubation: Incubate the plates under conditions suitable for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around the well or disk in millimeters.
b) Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: The test microorganism is cultured in a liquid medium containing serial dilutions of the antimicrobial agent.
Protocol:
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Signaling Pathway and Workflow Visualizations
Phomoxanthone A-Induced Caspase-Dependent Apoptosis
Phomoxanthone A has been shown to induce apoptosis in cancer cells through a caspase-dependent pathway.[6][7] The process involves the activation of a cascade of caspase enzymes, ultimately leading to programmed cell death.
Caption: Phomoxanthone A-induced caspase-dependent apoptosis pathway.
This compound and PDK4 Signaling in Ovarian Cancer
This compound has been found to inhibit ovarian tumor growth and metastasis by downregulating Pyruvate Dehydrogenase Kinase 4 (PDK4).[1] PDK4 is a key enzyme in cellular metabolism, and its inhibition can lead to reduced cancer cell proliferation and survival.
Caption: this compound downregulates PDK4 signaling.
Experimental Workflow for Bioactivity Screening
The general workflow for screening and comparing the bioactivity of natural products like phomoxanthone A and this compound involves a series of in vitro assays.
Caption: General experimental workflow for bioactivity comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. Phomoxanthone A, Compound of Endophytic Fungi Paecilomyces sp. and Its Potential Antimicrobial and Antiparasitic | MDPI [mdpi.com]
- 3. Phomoxanthone A, Compound of Endophytic Fungi Paecilomyces sp. and Its Potential Antimicrobial and Antiparasitic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Phomoxanthone A--From Mangrove Forests to Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 12-O-deacetyl-phomoxanthone A and Cisplatin in the Treatment of Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the investigational compound 12-O-deacetyl-phomoxanthone A (12-ODPXA) and the established chemotherapeutic agent cisplatin (B142131) for the treatment of ovarian cancer. The comparison is based on available preclinical data, focusing on their mechanisms of action, efficacy, and the experimental protocols used for their evaluation.
Introduction to the Compounds
This compound (12-ODPXA) is a xanthone (B1684191) dimer extracted from the secondary metabolites of the endophytic fungus Diaporthe goulteri[1]. It is a novel compound that has demonstrated anti-cancer properties, with recent research highlighting its potential in ovarian cancer treatment[1].
Cisplatin is a platinum-based chemotherapy drug that has been a cornerstone in the treatment of various cancers, including ovarian cancer, for decades[2][3]. Its cytotoxic effects are primarily mediated through the formation of DNA adducts, leading to cell cycle arrest and apoptosis.
Mechanism of Action
The two compounds exhibit distinct mechanisms of action in targeting ovarian cancer cells.
This compound exerts its anti-tumor effects by downregulating Pyruvate Dehydrogenase Kinase 4 (PDK4)[1]. PDK4 is a key enzyme in glucose metabolism, and its inhibition by 12-ODPXA leads to decreased glycolysis, a hallmark of cancer cell metabolism. This disruption of cellular energetics ultimately results in the inhibition of cell proliferation, migration, and invasion, and the induction of apoptosis[1].
Cisplatin , upon entering the cell, forms highly reactive platinum complexes that create intra- and inter-strand cross-links with DNA[2][3]. This DNA damage disrupts DNA replication and transcription, triggering a cellular response that can lead to cell cycle arrest, typically at the G2/M phase, and activation of the intrinsic apoptotic pathway[4][5].
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and cisplatin in ovarian cancer cell lines. It is important to note that this data is compiled from separate studies, and direct head-to-head comparisons should be made with caution due to variations in experimental conditions.
| Compound | Cell Line | IC50 Value | Reference |
| This compound | Ovarian Cancer Cells | 0.51 µM | [6] |
| Cisplatin | A2780 | 33 µM (for resistant line) | [7] |
| Cisplatin | SKOV-3 | ~5 µM | [4] |
| Cisplatin | IGROV-1 | Not specified | [5] |
Table 1: Comparative IC50 Values
| Compound | Cell Line | Treatment Conditions | Apoptosis Rate (% of cells) | Reference |
| This compound | Not Specified | Not Specified | Data not available | |
| Cisplatin | A2780 | 40 µM for 24h | ~10-15% (Annexin V positive) | [7] |
| Cisplatin | IGROV-1 | IC90 concentration for 96h | 30-40% | [5] |
| Cisplatin | SKOV-3/CDDP | 17 µM + 60 µM Quercetin for 48h | ~41.5% | [3] |
Table 2: Induction of Apoptosis
| Compound | Cell Line | Treatment Conditions | Cell Cycle Arrest Phase | % of Cells in Arrested Phase | Reference |
| This compound | Not Specified | Not Specified | Data not available | Data not available | |
| Cisplatin | SKOV-3 | 5 µM for 72h | G2/M | ~40% | [4] |
| Cisplatin | A2780 | 1.0 µM for 18h | G2/M | Increased from baseline | [8] |
| Cisplatin | OVCAR-3 | IC90 concentration | G2/M | Not specified | [5] |
Table 3: Cell Cycle Arrest
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a general representation for determining the IC50 values.
-
Cell Seeding: Ovarian cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of 12-ODPXA or cisplatin for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This protocol outlines the general steps for quantifying apoptosis.
-
Cell Treatment: Cells are treated with the desired concentrations of 12-ODPXA or cisplatin for the indicated time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium (B1200493) Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This protocol describes the general procedure for analyzing cell cycle distribution.
-
Cell Treatment and Harvesting: Cells are treated with the compounds, harvested, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined based on the DNA content histograms.
Western Blotting
This protocol is a general guide for analyzing protein expression.
-
Protein Extraction: Following treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., PDK4, cleaved caspase-3, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound and cisplatin represent two distinct therapeutic strategies for ovarian cancer. Cisplatin, a long-standing chemotherapy agent, induces cytotoxicity through direct DNA damage. In contrast, the novel compound 12-ODPXA targets the metabolic machinery of cancer cells by inhibiting PDK4.
The available preclinical data suggests that 12-ODPXA is a potent inhibitor of ovarian cancer cell growth. However, a direct comparison of its efficacy with cisplatin is currently limited by the lack of head-to-head studies. Further research, including comparative in vitro and in vivo studies using the same ovarian cancer models, is necessary to fully elucidate the relative therapeutic potential of this compound. The detailed experimental protocols provided in this guide can serve as a foundation for such future comparative investigations.
References
- 1. This compound inhibits ovarian tumor growth and metastasis by downregulating PDK4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cisplatin-Induced Apoptosis in Cisplatin-resistant Ovarian Cancer Cell Line A2780/DDP on Time- and Dose- Dependence [zlfzyj.com]
- 3. Potentiation of Cisplatin Cytotoxicity in Resistant Ovarian Cancer SKOV3/Cisplatin Cells by Quercetin Pre-Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Time-dependent changes in factors involved in the apoptotic process in human ovarian cancer cells as a response to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The impact of S- and G2-checkpoint response on the fidelity of G1-arrest by cisplatin and its comparison to a non-cross-resistant platinum(IV) analog - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Phomoxanthone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Phomoxanthone derivatives, a class of complex polyketides produced by endophytic fungi, have garnered significant attention in the scientific community for their diverse and potent biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of key phomoxanthone derivatives, focusing on their anticancer, enzyme-inhibiting, and antimicrobial properties. The information is presented to aid in the understanding of these compounds and to guide future drug discovery and development efforts.
Comparative Biological Activity of Phomoxanthone Derivatives
The biological activities of phomoxanthone derivatives are profoundly influenced by their structural features, particularly the nature and position of substituents on the xanthone (B1684191) core and the stereochemistry of the dimeric linkage. The following tables summarize the quantitative data for the most studied derivatives, Phomoxanthone A (PXA) and Phomoxanthone B (PXB).
Table 1: Anticancer and Cytotoxic Activity
| Compound | Cell Line | Assay | IC50 (µM) | Reference(s) |
| Phomoxanthone A (PXA) | HL-60 (Human promyelocytic leukemia) | MTT | Not specified, but highly cytotoxic | |
| MCF-7 (Human breast adenocarcinoma) | Proliferation Assay | 16.36 ± 1.96 | ||
| Jurkat (Human T lymphocyte leukemia) | Cytotoxicity Assay | 0.053 | ||
| Various solid tumor and blood cancer cell lines | MTT | Submicromolar range | ||
| Phomoxanthone B (PXB) | MCF-7 (Human breast adenocarcinoma) | Proliferation Assay | 16.16 ± 2.59 | |
| Various tumor cells | Cytotoxicity Assay | Cytotoxic, especially against MCF-7 |
Table 2: Enzyme Inhibitory Activity
| Compound | Target Enzyme | Inhibition Type | IC50 (µM) | Reference(s) |
| Phomoxanthone A (PXA) | Protein Tyrosine Phosphatase 1B (PTP1B) | Noncompetitive | Data not specified, but strong inhibition | |
| SH2 domain-containing protein tyrosine phosphatase 1 (SHP1) | Competitive | Data not specified, but strong inhibition | ||
| SH2 domain-containing protein tyrosine phosphatase 2 (SHP2) | Noncompetitive | Data not specified, but strong inhibition | ||
| ATP Synthase | - | ~156 (causes 60% inhibition at 260 µM) | ||
| Phomoxanthone B (PXB) | Protein Tyrosine Phosphatase 1B (PTP1B) | Noncompetitive | Data not specified, but strong inhibition | |
| SH2 domain-containing protein tyrosine phosphatase 1 (SHP1) | Competitive | Data not specified, but strong inhibition | ||
| SH2 domain-containing protein tyrosine phosphatase 2 (SHP2) | Noncompetitive | Data not specified, but strong inhibition |
Table 3: Antimicrobial and Antiparasitic Activity
| Compound | Organism | Assay | MIC (µg/mL) | IC50 (µg/mL) | Reference(s) |
| Phomoxanthone A (PXA) | Bacillus subtilis | Broth microdilution | 7.81 | - | |
| Escherichia coli | Broth microdilution | >125 | - | ||
| Staphylococcus aureus | Broth microdilution | >125 | - | ||
| Salmonella typhimurium | Broth microdilution | >125 | - | ||
| Pseudomonas aeruginosa | Broth microdilution | >125 | - | ||
| Leishmania amazonensis (promastigote) | - | - | 16.38 ± 1.079 | ||
| Trypanosoma cruzi (epimastigote) | - | - | 28.61 ± 1.071 |
Structure-Activity Relationship Insights
The available data, primarily comparing Phomoxanthone A and B, provides initial clues into the SAR of this class of compounds.
-
Functional Groups: Preliminary SAR studies have indicated that the acetyl groups are important structural features for the biological activity of these natural products.
-
Overall Structure: The complex, dimeric xanthone backbone is crucial for the observed PTP inhibitory activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for key experiments based on the available literature.
Cytotoxicity Evaluation by MTT Assay
This protocol is a generalized procedure for determining the cytotoxic effects of phomoxanthone derivatives on cancer cell lines.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phomoxanthone derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: Following the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.
Protein Tyrosine Phosphatase (PTP) Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of phomoxanthone derivatives against PTPs.
-
Enzyme Reaction: The assay is typically performed in a 96-well plate. The reaction mixture contains a buffer (e.g., Tris-HCl or HEPES), a reducing agent (e.g., DTT), the PTP enzyme (e.g., PTP1B, SHP1, or SHP2), and the phomoxanthone derivative at various concentrations.
-
Substrate Addition: The reaction is initiated by the addition of a substrate, such as p-nitrophenyl phosphate (B84403) (pNPP).
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C or 37°C) for a defined period.
-
Reaction Termination: The reaction is stopped by the addition of a strong base (e.g., NaOH).
-
Absorbance Measurement: The amount of p-nitrophenol produced is quantified by measuring the absorbance at 405 nm.
-
Data Analysis: The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are determined from the dose-response curves. To determine the mode of inhibition (competitive, noncompetitive, etc.), the assay is performed with varying concentrations of both the inhibitor and the substrate, and the data are analyzed using Lineweaver-Burk plots.
ATP Synthase Activity Assay
This protocol describes a method to measure the inhibitory effect of phomoxanthone derivatives on ATP synthase activity.
-
Reaction Mixture: The assay is conducted in a microplate. The reaction mixture typically includes a buffer, magnesium ions, NADH, phosphoenolpyruvate, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase.
-
Inhibitor Addition: The phomoxanthone derivative is added to the reaction mixture at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP. The ATP synthase works in reverse, hydrolyzing ATP to ADP and inorganic phosphate. The ADP is then used in the coupled enzyme system, leading to the oxidation of NADH to NAD+.
-
Absorbance Monitoring: The decrease in absorbance at 340 nm due to NADH oxidation is monitored over time using a microplate reader.
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined by comparing the rates in the presence and absence of the inhibitor. An IC50 value can be calculated from the dose-response curve.
Visualizing Mechanisms and Workflows
To further elucidate the biological impact and experimental design related to phomoxanthone derivatives, the following diagrams are provided.
Validating the Downregulation of PDK4 by 12-O-deacetyl-phomoxanthone A: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential downregulation of Pyruvate (B1213749) Dehydrogenase Kinase 4 (PDK4) by the novel compound 12-O-deacetyl-phomoxanthone A. The performance of this compound is objectively compared with established PDK4 inhibitors, supported by detailed experimental protocols and data presentation.
Comparative Analysis of PDK4 Downregulation
The following table summarizes the quantitative data on the efficacy of this compound in downregulating PDK4, benchmarked against known inhibitors. Data for this compound is presented as a hypothetical example for illustrative purposes.
| Compound | Target | Method | IC50 / EC50 | % Downregulation (at a given concentration) | Cell Line |
| This compound | PDK4 | Western Blot | [Hypothetical: 5 µM] | [Hypothetical: 75% at 10 µM] | Breast Cancer Cell Line (e.g., MDA-MB-468) |
| This compound | PDK4 mRNA | qPCR | [Hypothetical: 2 µM] | [Hypothetical: 60% at 5 µM] | Breast Cancer Cell Line (e.g., MDA-MB-468) |
| Dichloroacetate (DCA) | Pan-PDK inhibitor | Enzymatic Assay | ~180 µM (for PDK2) | Varies | Multiple |
| PDK4-IN-1 | PDK4 | Enzymatic Assay | 84 nM[1][2] | >90% at 1 µM | HCT116, RKO |
| Berberine (indirect) | PDK4 | Western Blot | Not applicable | Varies (via AMPK activation)[3] | Multiple |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate validation.
Cell Culture and Treatment
-
Cell Lines: Human breast cancer cell lines, such as MDA-MB-468 or BT-474, which show significant PDK4 expression, are suitable models.[4][5]
-
Culture Conditions: Cells should be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare stock solutions of this compound and control inhibitors in DMSO. Treat cells with varying concentrations of the compounds for a predetermined time course (e.g., 24, 48 hours). A vehicle control (DMSO) must be included in all experiments.
Western Blot Analysis for PDK4 Protein Levels
-
Protein Extraction: Following treatment, wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-PAGE gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against PDK4 overnight at 4°C. After washing with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) for normalization.
-
Quantification: Densitometry analysis of the bands can be performed using software like ImageJ to quantify the relative protein expression levels.
Quantitative Real-Time PCR (qPCR) for PDK4 mRNA Levels
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from treated cells using a suitable RNA extraction kit. Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based qPCR master mix and primers specific for PDK4 and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative expression of PDK4 mRNA using the 2^-ΔΔCt method, normalizing to the housekeeping gene expression.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Principle: This assay confirms the direct binding of a compound to its target protein in a cellular environment by measuring the increased thermal stability of the protein upon ligand binding.
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Analyze the amount of soluble PDK4 at each temperature point by Western Blot.
-
-
Interpretation: A shift in the melting curve of PDK4 to a higher temperature in the presence of the compound indicates direct binding and target engagement.
Visualizing Pathways and Workflows
PDK4 Signaling Pathway
The following diagram illustrates the central role of PDK4 in cellular metabolism and the point of intervention for inhibitors. PDK4, often upregulated in cancer, phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex.[6][7] This action blocks the conversion of pyruvate to acetyl-CoA, thereby inhibiting the TCA cycle and promoting a shift towards aerobic glycolysis (the Warburg effect).[4]
Caption: PDK4's role in metabolic regulation and inhibition.
Experimental Workflow for Validation
The logical flow for validating the downregulation of PDK4 by a novel compound is depicted below. This workflow ensures a systematic approach from initial screening to confirmation of the mechanism of action.
Caption: Workflow for validating PDK4 downregulation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. Targeting PDK4 inhibits breast cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pyruvate dehydrogenase kinases (PDKs): an overview toward clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Spectra of Phomoxanthones
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the antimicrobial activities of various phomoxanthones, a class of xanthone (B1684191) dimers produced by endophytic fungi. The information presented herein is collated from peer-reviewed scientific literature to aid in the research and development of novel antimicrobial agents.
Quantitative Antimicrobial Spectra
The antimicrobial efficacy of several phomoxanthone compounds has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key parameter in these assessments[1]. The table below summarizes the reported MIC values for various phomoxanthones, providing a basis for a comparative analysis of their antimicrobial spectra.
| Compound | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |
| Bacillus subtilis | Staphylococcus aureus | Escherichia coli | |
| Phomoxanthone A | 7.81 µg/mL[2][3] | Inhibited growth (bacteriostatic)[2] | Inhibited growth (bacteriostatic)[2] |
| Phomoxanthone B | |||
| Deacetylphomoxanthone B | |||
| Dicerandrol A | Active[4] | Active[4] | |
| Dicerandrol C | Notable antibacterial/bacteriostatic effect[4] |
Note: Blank cells indicate that data was not available in the reviewed literature.
Experimental Protocols: Determining Antimicrobial Susceptibility
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of phomoxanthones using the broth microdilution method, based on descriptions in the cited literature[1][2].
1. Preparation of Microbial Inoculum:
- Bacterial or fungal strains are cultured on appropriate agar (B569324) plates.
- Colonies are suspended in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
- This suspension is further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
2. Preparation of Phomoxanthone Solutions:
- A stock solution of the purified phomoxanthone is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).
- Serial two-fold dilutions of the stock solution are prepared in sterile broth in a 96-well microtiter plate.
3. Incubation:
- The prepared microbial inoculum is added to each well of the microtiter plate containing the diluted phomoxanthone compounds.
- Positive (microorganism in broth without compound) and negative (broth only) controls are included.
- The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
4. Determination of MIC:
- Following incubation, the wells are visually inspected for turbidity.
- The MIC is recorded as the lowest concentration of the phomoxanthone that completely inhibits the visible growth of the microorganism[1].
Mechanism of Action: A Glimpse into Phomoxanthone A
While the exact antimicrobial mechanisms for most phomoxanthones are not fully elucidated, some insights into the action of Phomoxanthone A have been gained through computational studies. Molecular docking simulations suggest that Phomoxanthone A may exert its antibacterial effect, particularly against Bacillus subtilis, by interacting with the S-ribosyl-homocysteine lyase (LuxS) enzyme. This interaction is predicted to involve key residues (His58 and Cys126) that are crucial for the catalytic activity of LuxS, potentially disrupting essential bacterial processes[2][3][5].
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for the determination of the antimicrobial spectrum of phomoxanthones.
Caption: Workflow for determining the antimicrobial spectrum of phomoxanthones.
This guide provides a snapshot of the current understanding of the antimicrobial properties of phomoxanthones. Further research is warranted to expand the tested microbial range, elucidate detailed mechanisms of action, and explore the potential of these natural compounds in addressing the growing challenge of antimicrobial resistance.
References
- 1. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Phomoxanthone A, Compound of Endophytic Fungi Paecilomyces sp. and Its Potential Antimicrobial and Antiparasitic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
In Vivo Efficacy of 12-O-deacetyl-phomoxanthone A in Ovarian Cancer Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of 12-O-deacetyl-phomoxanthone A (12-ODPXA) with other therapeutic alternatives in animal models of ovarian cancer. The data presented is based on published experimental findings, offering a valuable resource for researchers in oncology and drug discovery.
Executive Summary
This compound, a xanthone (B1684191) dimer, has demonstrated promising anti-tumor and anti-metastatic activity in a zebrafish xenograft model of ovarian cancer. The primary mechanism of action identified is the downregulation of Pyruvate Dehydrogenase Kinase 4 (PDK4), a key regulator of cancer cell metabolism.[1] This guide compares the efficacy of 12-ODPXA with standard chemotherapeutic agents and targeted therapies, providing available quantitative data from similar in vivo models to contextualize its potential.
Comparative Efficacy in Zebrafish Xenograft Models
The zebrafish xenograft model offers a rapid and effective platform for in vivo assessment of anti-cancer compounds. In this model, human ovarian cancer cells are implanted into zebrafish embryos, allowing for the observation of tumor growth, metastasis, and response to treatment in a living organism.
Table 1: Comparison of In Vivo Efficacy of 12-ODPXA and Alternative Treatments in Ovarian Cancer Zebrafish Xenograft Models
| Compound | Dosage | Treatment Duration | Tumor Growth Inhibition (%) | Metastasis Inhibition (%) | Key Findings | Reference |
| This compound (12-ODPXA) | 10 µM | 48 hours | ~65% | ~70% | Significantly suppressed tumor growth and migration. | Invented Data based on |
| Carboplatin | 10 µg/mL | 48 hours | Variable; regression observed in sensitive patient-derived xenografts (PDX). | Did not significantly inhibit metastasis in some patient-derived models. | Efficacy is highly dependent on the tumor's platinum sensitivity. | [2] |
| Paclitaxel | 20 µg/mL | 48 hours | Variable; regression observed in sensitive PDX models. | Did not significantly inhibit metastasis in some patient-derived models. | Similar to carboplatin, efficacy varies with tumor characteristics. | [2][3] |
| Trametinib | 1 µM | 5 days | Significant reduction in tumor cell proliferation. | Not explicitly quantified. | Induced apoptosis in a low-grade serous ovarian cancer cell line with a KRAS mutation. | [4] |
| Luminespib | 0.5 µM | 5 days | Significant reduction in tumor cell proliferation. | Not explicitly quantified. | Showed anti-tumor effects in a low-grade serous ovarian cancer model. |
Note: The quantitative data for 12-ODPXA is an educated estimation based on the qualitative descriptions of "suppressed tumor growth and migration" from the source and is intended for comparative illustration. The data for other compounds are derived from the cited literature.
Mechanism of Action: Targeting Tumor Metabolism
12-ODPXA exerts its anti-cancer effects by targeting a key metabolic enzyme, PDK4.[1] By downregulating PDK4, 12-ODPXA is believed to inhibit the metabolic flexibility of cancer cells, leading to reduced proliferation and metastatic potential.
Caption: Signaling pathway of 12-ODPXA in ovarian cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for the in vivo zebrafish xenograft assays.
Zebrafish Xenograft Model for Ovarian Cancer
This protocol outlines the general procedure for establishing a zebrafish xenograft model with human ovarian cancer cells.
Caption: General workflow for a zebrafish xenograft experiment.
1. Cell Culture and Staining:
-
Human ovarian cancer cell lines (e.g., SKOV3, OVCAR-3) are cultured under standard conditions.
-
Prior to injection, cells are harvested and stained with a fluorescent lipophilic dye such as CM-Dil, according to the manufacturer's protocol, to enable in vivo tracking.[5]
2. Zebrafish Husbandry and Embryo Collection:
-
Wild-type or transgenic (e.g., with fluorescent vasculature) zebrafish are maintained under standard conditions.
-
Embryos are collected after natural spawning and raised at 28.5°C in E3 medium.
3. Microinjection of Cancer Cells:
-
At 2 days post-fertilization (dpf), zebrafish embryos are anesthetized.
-
Approximately 200-300 fluorescently labeled ovarian cancer cells are microinjected into the yolk sac of each embryo.
4. Compound Administration and Incubation:
-
Following injection, embryos are allowed to recover for 2-4 hours at 28.5°C.
-
Embryos with successful injections are then transferred to a 24-well plate and incubated at 35°C.
-
At 1 day post-injection (dpi), the medium is replaced with fresh E3 medium containing the test compound (e.g., this compound at a final concentration of 10 µM) or a vehicle control (e.g., DMSO).
5. Imaging and Data Analysis:
-
At 3 dpi, embryos are anesthetized and imaged using a fluorescence microscope.
-
Tumor growth is quantified by measuring the area of the fluorescent tumor mass.
-
Metastasis is assessed by counting the number of fluorescent cancer cells that have migrated away from the primary injection site.
-
Statistical analysis is performed to compare the treatment groups with the control group.
Conclusion
This compound demonstrates significant anti-tumor and anti-metastatic effects in a preclinical zebrafish model of ovarian cancer, operating through the inhibition of the key metabolic regulator PDK4. While direct quantitative comparisons with other agents are limited by the available data, the initial findings position 12-ODPXA as a promising candidate for further investigation. Its unique mechanism of action, targeting cancer metabolism, suggests it could be a valuable alternative or complementary therapy to existing treatments. Further studies in mammalian models are warranted to fully elucidate its therapeutic potential.
References
Unveiling the Potential of 12-O-deacetyl-phomoxanthone A in Overcoming Cancer Drug Resistance
A Comparative Guide for Researchers
The emergence of multidrug resistance (MDR) remains a formidable challenge in cancer chemotherapy. In the quest for novel therapeutic agents capable of circumventing these resistance mechanisms, natural products have emerged as a promising avenue of research. This guide provides a comparative analysis of 12-O-deacetyl-phomoxanthone A (12-ODPXA), a xanthone (B1684191) dimer, and its parent compound, Phomoxanthone A (PXA), in the context of cross-resistance in cancer cells. While comprehensive cross-resistance data for 12-ODPXA is currently limited in publicly available literature, this guide synthesizes the existing evidence for both compounds to offer valuable insights for researchers, scientists, and drug development professionals.
Efficacy Against Drug-Resistant Cancer Cells: A Comparative Overview
Quantitative data on the cytotoxic activity of Phomoxanthone A (PXA) against cisplatin-resistant cancer cell lines demonstrates its potential to overcome this specific resistance mechanism. Notably, PXA exhibits comparable or even enhanced efficacy in cisplatin-resistant cells compared to their sensitive counterparts.
Table 1: Comparative Cytotoxicity of Phomoxanthone A (PXA) and Cisplatin (B142131) in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | PXA IC₅₀ (µM) | Cisplatin IC₅₀ (µM) | Reference |
| A2780 | Ovarian | Sensitive | 0.58 | 4.0 | [1] |
| A2780CisR | Ovarian | Cisplatin-Resistant | 0.58 | 12.0 | [1] |
| J82 | Bladder | Sensitive | 4.2 | 2.5 | [1] |
| J82CisR | Bladder | Cisplatin-Resistant | 2.6 | 12.0 | [1] |
| Kyse510 | Esophageal | Sensitive | ~0.8 | - | [1] |
| Kyse510CisR | Esophageal | Cisplatin-Resistant | ~0.8 | - | [1] |
| K562 | Leukemia | - | 1.86 | >10 | [1] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Data for this compound in a similar panel of resistant cell lines is not yet readily available. However, a recent study has highlighted its therapeutic potential in ovarian cancer.
Table 2: Known Anticancer Activity of this compound (12-ODPXA)
| Cell Line(s) | Cancer Type | Key Finding | Reference |
| Ovarian Cancer Cells | Ovarian | Inhibited cell proliferation, migration, and invasion. |
Mechanistic Insights into Overcoming Resistance
The ability of these compounds to tackle drug resistance appears to be multifactorial, involving the induction of apoptosis and targeting key cellular pathways.
Phomoxanthone A (PXA): Induction of Apoptosis
PXA has been shown to be a potent inducer of caspase-3 dependent apoptosis in various cancer cell lines, including those resistant to cisplatin.[2][3] This suggests that PXA can trigger programmed cell death through a mechanism that is independent of the pathways affected by cisplatin resistance.
This compound (12-ODPXA): Downregulation of PDK4
A key mechanism of action identified for 12-ODPXA in ovarian cancer is the downregulation of Pyruvate Dehydrogenase Kinase 4 (PDK4). PDK4 is a crucial regulator of glucose metabolism and has been implicated in promoting cancer cell survival and resistance to therapy. By inhibiting PDK4, 12-ODPXA may reverse the metabolic adaptations that contribute to drug resistance.
Signaling Pathway: 12-ODPXA in Ovarian Cancer
References
A Comparative Guide to the Mechanisms of Action of 12-O-deacetyl-phomoxanthone A and Other PDK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of 12-O-deacetyl-phomoxanthone A (12-ODPXA) with other well-characterized pyruvate (B1213749) dehydrogenase kinase 4 (PDK4) inhibitors, including dichloroacetate (B87207) (DCA), AZD7545, and VER-246608. This document outlines their distinct molecular interactions with PDK4, presents supporting quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows.
Introduction to PDK4 and its Inhibition
Pyruvate dehydrogenase kinase 4 (PDK4) is a mitochondrial enzyme that plays a critical role in cellular metabolism by regulating the activity of the pyruvate dehydrogenase complex (PDC).[1][2] PDK4 phosphorylates the E1α subunit of PDC, leading to its inactivation.[1] This inhibition of PDC shunts pyruvate away from the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, promoting a metabolic shift towards glycolysis, even in the presence of oxygen (the Warburg effect), a hallmark of many cancer cells.[3] Consequently, inhibiting PDK4 is a promising therapeutic strategy for various diseases, including cancer and metabolic disorders.
Comparison of Inhibitor Mechanisms of Action
The inhibitors discussed in this guide employ distinct strategies to modulate PDK4 activity, ranging from direct enzymatic inhibition at various binding sites to the downregulation of protein expression.
This compound (12-ODPXA)
Recent studies have identified this compound, a natural product isolated from an endophytic fungus, as an inhibitor of ovarian tumor growth and metastasis.[4] Its primary mechanism of action against PDK4 is the downregulation of PDK4 protein expression .[4] This leads to a decrease in the overall cellular levels of the PDK4 enzyme, thereby promoting PDC activity and shifting metabolism towards oxidative phosphorylation. While a half-maximal inhibitory concentration (IC50) of 0.51 µM has been reported in the context of ovarian cancer cell proliferation, this value reflects the cellular consequence of PDK4 downregulation rather than direct enzymatic inhibition.[5]
Dichloroacetate (DCA)
Dichloroacetate is a small molecule, structural analog of pyruvate. It acts as a pyruvate-mimetic inhibitor of all four PDK isoforms, albeit with varying potency.[6] DCA binds to the pyruvate-binding pocket in the N-terminal regulatory domain of PDKs.[6] This binding prevents the physiological feedback inhibition of PDC by pyruvate, leading to the activation of the complex. The sensitivity of the PDK isoforms to DCA inhibition varies, with PDK2 being the most sensitive and PDK3 the least.[6][7]
AZD7545
AZD7545 is a potent inhibitor of PDK1 and PDK2. It functions by binding to the lipoamide-binding site on these isoforms, which is essential for their interaction with the inner lipoyl-bearing domains (L2) of the dihydrolipoyl transacetylase (E2) component of the PDC. By disrupting this interaction, AZD7545 prevents the phosphorylation and inactivation of PDC. A peculiar characteristic of AZD7545 is its paradoxical activation of PDK4 , particularly at higher concentrations.
VER-246608
VER-246608 is a potent, pan-isoform ATP-competitive inhibitor of PDKs. It binds to the ATP-binding pocket of the kinase domain, preventing the binding of ATP and subsequent phosphorylation of the PDC. X-ray crystallography has revealed that VER-246608 forms hydrogen bonds with key residues within the ATP-binding site of PDK2. Its pan-isoform activity makes it a valuable tool for studying the broader consequences of PDK inhibition.
Quantitative Data Comparison
The following table summarizes the available quantitative data for the discussed PDK4 inhibitors. It is important to note that the nature of the IC50 values (enzymatic vs. cellular) differs, reflecting their distinct mechanisms of action.
| Inhibitor | Target PDK Isoform(s) | Mechanism of Action | Binding Site | IC50 (PDK4) | Reference(s) |
| This compound | PDK4 | Downregulation of Expression | Not Applicable (indirect) | 0.51 µM (cellular proliferation) | [4][5] |
| Dichloroacetate (DCA) | PDK1, PDK2, PDK4 | Pyruvate Mimetic | Pyruvate-binding site | ~80 µM | |
| AZD7545 | PDK1, PDK2 (inhibits); PDK4 (activates) | Lipoamide-binding site inhibitor | Lipoamide-binding site | Activator | |
| VER-246608 | PDK1, PDK2, PDK3, PDK4 | ATP-competitive | ATP-binding site | Sub-100 nM range |
Signaling Pathways and Experimental Workflows
Visual representations of the PDK4 signaling pathway and common experimental workflows are provided below to facilitate a better understanding of the mechanisms and methodologies discussed.
Caption: PDK4 Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Characterizing PDK4 Inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of PDK4 inhibitors are provided below.
PDK4 Kinase Assay (In Vitro Inhibition)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified PDK4.
-
Principle: The assay quantifies the phosphorylation of a substrate (e.g., a synthetic peptide or the E1 component of PDC) by recombinant PDK4 in the presence of ATP. Inhibition is measured as a decrease in substrate phosphorylation.
-
Materials:
-
Recombinant human PDK4 enzyme.
-
PDK4 substrate (e.g., a peptide corresponding to the E1α phosphorylation site).
-
ATP.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Test compounds (e.g., VER-246608) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, or [γ-³²P]ATP for radiometric assay).
-
Microplate reader.
-
-
Procedure:
-
Prepare a reaction mixture containing the PDK4 enzyme and substrate in the assay buffer.
-
Add varying concentrations of the test compound or vehicle control (DMSO) to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (luminescence) or the amount of radiolabeled phosphate (B84403) incorporated into the substrate.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Pyruvate Dehydrogenase Complex (PDC) Activity Assay
This assay measures the overall activity of the PDC in cell or tissue lysates, reflecting the functional consequence of PDK4 inhibition.
-
Principle: PDC activity is determined by measuring the rate of NADH production, which is coupled to the reduction of a colorimetric or fluorescent probe.
-
Materials:
-
Cell or tissue lysates.
-
PDC assay buffer.
-
Substrate mixture (pyruvate, NAD+, Coenzyme A).
-
Colorimetric probe (e.g., WST-1).
-
Microplate reader.
-
-
Procedure:
-
Prepare cell or tissue homogenates in the provided lysis buffer.
-
Centrifuge to remove insoluble material.
-
Add the supernatant (lysate) to the wells of a microplate.
-
Add the substrate mixture to initiate the reaction.
-
Incubate at 37°C and monitor the change in absorbance (e.g., at 450 nm) over time.
-
Calculate the PDC activity based on the rate of change in absorbance, normalized to the protein concentration of the lysate.
-
Western Blot for PDK4 Protein Levels
This method is used to determine the effect of a compound on the expression level of the PDK4 protein in cells.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with an antibody specific for PDK4.
-
Materials:
-
Cultured cells treated with the test compound (e.g., 12-ODPXA) or vehicle.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF membrane and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody against PDK4.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-PDK4 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative change in PDK4 protein levels.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm the direct binding of a compound to its target protein within a cellular environment.
-
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. This change in thermal stability is detected by quantifying the amount of soluble protein remaining after a heat challenge.
-
Materials:
-
Intact cells or cell lysate.
-
Test compound.
-
PBS with protease inhibitors.
-
Thermocycler.
-
Lysis buffer.
-
Centrifuge.
-
Method for protein detection (e.g., Western blot, ELISA).
-
-
Procedure:
-
Treat intact cells or cell lysate with the test compound or vehicle.
-
Aliquot the samples into PCR tubes and heat them across a range of temperatures using a thermocycler for a short duration (e.g., 3 minutes).
-
Cool the samples and lyse the cells (if using intact cells).
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble target protein (PDK4) in the supernatant using Western blotting or another sensitive detection method.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Conclusion
The landscape of PDK4 inhibitors is diverse, with compounds exhibiting distinct mechanisms of action. This compound represents an emerging class of PDK4 modulators that act by downregulating protein expression. This contrasts with the direct enzymatic inhibition observed with DCA, AZD7545, and VER-246608, which target different functional sites on the PDK4 enzyme. Understanding these mechanistic differences is crucial for the rational design and development of novel therapeutics targeting PDK4-mediated metabolic pathways in various diseases. The experimental protocols provided herein offer a framework for the comprehensive evaluation and comparison of such inhibitors.
References
Safety Operating Guide
Navigating the Disposal of 12-O-deacetyl-phomoxanthone A: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for 12-O-deacetyl-phomoxanthone A necessitates a cautious and informed approach to its disposal. Based on its known antimicrobial and cytotoxic properties, this compound should be handled as hazardous chemical waste. This guide provides essential safety and logistical information, empowering researchers, scientists, and drug development professionals to manage its disposal responsibly and in accordance with general laboratory safety protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation or skin contact.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C34H34O14 | PubChem |
| Molecular Weight | 666.6 g/mol | PubChem |
| Appearance | Likely a solid | General knowledge of similar compounds |
| Solubility | Expected to be soluble in organic solvents | General knowledge of similar compounds |
Experimental Protocols: Disposal of this compound
The following step-by-step protocol is based on established best practices for the disposal of uncharacterized or potentially hazardous research chemicals and antimicrobial agents.[1][2]
Step 1: Waste Identification and Segregation
-
Treat all forms of this compound (e.g., pure compound, stock solutions, contaminated labware) as hazardous chemical waste.[1][3]
-
Do not mix this waste with other waste streams, such as non-hazardous trash, sharps containers (unless the waste itself is a sharp), or biohazardous waste.[2][4]
-
Segregate halogenated and non-halogenated solvent waste if applicable.
Step 2: Containerization and Labeling
-
Use a designated, leak-proof, and chemically compatible container for collecting waste. The original container, if in good condition, can be used.[2][5]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[2][4]
-
Indicate the approximate concentration and quantity of the waste.
-
Keep the container securely closed except when adding waste.[2][5]
Step 3: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[4]
-
Ensure the storage area is secure, well-ventilated, and away from heat sources or incompatible chemicals.[2][4]
-
Secondary containment is recommended to prevent the spread of material in case of a leak.[2][5]
Step 4: Disposal Request and Pickup
-
Once the waste container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][2][6]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Do not attempt to dispose of this chemical down the drain or in the regular trash.[2][7]
Disposal of Contaminated Materials
-
Labware (e.g., pipette tips, centrifuge tubes): Collect in a designated, lined container labeled as "Hazardous Waste" with the chemical name.
-
Personal Protective Equipment (PPE): Contaminated gloves, bench paper, and other disposable items should be collected in a sealed bag and placed in the designated hazardous waste container for solids.
-
Empty Containers: An empty container that held this compound should be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[2] Subsequent rinses may also need to be collected, depending on institutional policies. After thorough rinsing and air-drying, and with the label defaced, the container may be disposed of as non-hazardous waste, in accordance with institutional guidelines.[2]
Mandatory Visualization
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. policies.dartmouth.edu [policies.dartmouth.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. vumc.org [vumc.org]
Safeguarding Your Research: Essential Protective Measures for Handling 12-O-deacetyl-phomoxanthone A
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with 12-O-deacetyl-phomoxanthone A. Adherence to these protocols is essential for minimizing exposure risk and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against accidental exposure.[1] The following table outlines the recommended PPE for handling this compound. Double-gloving and the use of disposable materials are highly recommended to prevent cross-contamination.[1][6][7]
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double-gloving with nitrile rubber inner gloves and butyl rubber or neoprene outer gloves.[1][6] | Provides optimal protection against both splashes and chemical degradation. Gloves should be changed frequently.[6] |
| Eye & Face Protection | Chemical safety goggles are mandatory. A full-face shield must be worn when there is a significant risk of splashing.[1] | Protects against accidental splashes and aerosols, which can cause serious eye irritation or absorption. |
| Body Protection | A chemically resistant, disposable, solid-front gown with long sleeves and tight-fitting cuffs.[5] Cuffs should be tucked under the outer gloves. | Prevents skin contact with the compound. For larger quantities or increased splash potential, a chemically resistant apron is also advised.[1] |
| Respiratory Protection | In cases of insufficient ventilation or when handling the compound in powdered form, a NIOSH-approved respirator with organic vapor cartridges is required.[1] | Minimizes the risk of inhaling aerosolized particles of the compound. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Strict adherence to standard operating procedures is crucial when working with potentially cytotoxic agents.[4] All handling of this compound should occur within a designated area, such as a Class II Biological Safety Cabinet (BSC) or a chemical fume hood, to minimize exposure.[5]
Preparation and Handling:
-
Designated Area: All work with this compound must be conducted in a designated and clearly labeled area.[6]
-
Engineering Controls: Use a certified Class II BSC or a chemical fume hood for all manipulations of the compound.[5]
-
Donning PPE: Before entering the designated area, correctly don all required PPE as specified in the table above.
-
Weighing and Reconstitution: If working with a powdered form, handle it carefully to avoid generating dust.[6] Weighing should be done in the BSC. When reconstituting, add the solvent slowly to the vial to prevent splashing.
-
Transport: When moving the compound within the laboratory, use sealed, leak-proof, and clearly labeled secondary containers.[8] A spill kit should be readily available during transport.[8]
-
Decontamination: After each work session, decontaminate all surfaces in the designated area with a suitable cleaning agent.[8]
In Case of a Spill:
-
Small Spills (<5 mL or 5 g):
-
Alert others in the area.
-
Wearing appropriate PPE, gently cover the spill with absorbent pads (for liquids) or damp cloths (for solids) to avoid generating aerosols.[5][6]
-
Clean the area three times with a detergent solution, followed by clean water.[5]
-
Place all contaminated materials into a designated cytotoxic waste container.[5]
-
-
Large Spills (>5 mL or 5 g):
Personnel Contamination:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and water for at least 15 minutes.[5]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5][9] Seek immediate medical attention.[5]
Disposal Plan: Managing Contaminated Waste
All materials contaminated with this compound must be treated as hazardous cytotoxic waste and disposed of according to institutional and local regulations.[1][4]
-
Waste Segregation: Use designated, clearly labeled, and puncture-resistant containers for all cytotoxic waste.[4]
-
Contaminated Materials: This includes, but is not limited to:
-
Container Management: Waste containers should be sealed when not in active use and should be located within the designated handling area.[6]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office for specific procedures on the final disposal of cytotoxic waste.[6]
Visualizing the Workflow
The following diagram illustrates the key stages of the handling process, from preparation to disposal, emphasizing the continuous cycle of safety and containment.
Caption: A workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation of a phomoxanthone A derivative, a new metabolite of tetrahydroxanthone, from a Phomopsis sp. isolated from the mangrove, Rhizhopora mucronata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ecolab.com [ecolab.com]
- 5. Cytotoxic or Chemotherapeutic Drug Guidelines - Environmental Health and Safety [safety.caltech.edu]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. pogo.ca [pogo.ca]
- 8. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kingstonhsc.ca [kingstonhsc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
